Ethyl 3-chloro-4-formylbenzoate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
ethyl 3-chloro-4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTMXQXNGDJWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743176 | |
| Record name | Ethyl 3-chloro-4-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908248-02-2 | |
| Record name | Ethyl 3-chloro-4-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-chloro-4-formylbenzoate
CAS Number: 1465327-51-8
This technical guide provides a comprehensive overview of Ethyl 3-chloro-4-formylbenzoate, a substituted benzaldehyde derivative of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its chemical synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications, offering a foundational understanding for its use as a versatile building block in complex molecule synthesis.
Structural and Physicochemical Profile
This compound is a bifunctional organic molecule featuring an aromatic ring substituted with a chloro group, a formyl (aldehyde) group, and an ethyl ester group. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in synthetic chemistry.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉ClO₃ |
| Molecular Weight | 212.63 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not experimentally determined; predicted to be a low-melting solid |
| Boiling Point | Predicted to be > 200 °C at atmospheric pressure |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents and water. |
Strategic Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not widely documented, its structure lends itself to several established formylation methodologies. The choice of synthetic route would depend on the availability of starting materials, desired scale, and laboratory capabilities.
Proposed Synthetic Pathways
The most plausible starting material for the synthesis is ethyl 3-chlorobenzoate. The key challenge lies in the regioselective introduction of the formyl group at the C4 position. The chloro and ethyl carboxylate groups are both deactivating and meta-directing. However, the para-position to the chloro group (C4) is sterically more accessible.
2.1.1. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.[1][2][3] While the substituted benzene ring in ethyl 3-chlorobenzoate is electron-deficient, this reaction can sometimes be driven to success under harsher conditions. The reaction proceeds via an electrophilic aromatic substitution with the Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3]
References
An In-depth Technical Guide to Ethyl 3-chloro-4-formylbenzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 3-chloro-4-formylbenzoate, a key chemical intermediate. We will delve into its chemical properties, provide a detailed synthesis protocol, discuss its applications as a building block in medicinal chemistry, and outline essential safety and handling procedures.
Core Molecular Attributes
This compound is a substituted aromatic compound featuring an ethyl ester, a chloro group, and a formyl (aldehyde) group attached to a benzene ring. These functional groups make it a versatile reagent in organic synthesis, offering multiple reaction sites for the construction of more complex molecules.
| Property | Value | Source |
| Molecular Weight | 212.63 g/mol | [1] |
| Chemical Formula | C₁₀H₉ClO₃ | (inferred) |
| CAS Number | 1465327-51-8 | [1] |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)C=O)Cl | (inferred) |
| Appearance | Expected to be a white to off-white solid | (inferred) |
The chemical formula is inferred from its name and the established formulas of structurally similar compounds. The strategic placement of the electron-withdrawing formyl and chloro groups, along with the ester moiety, significantly influences the reactivity of the aromatic ring and the functional groups themselves.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through two primary, reliable methods: Fischer Esterification and Palladium-Catalyzed Carbonylation.
Method 1: Fischer Esterification of 3-chloro-4-formylbenzoic acid
This is a classic and straightforward method involving the acid-catalyzed reaction of the corresponding carboxylic acid with ethanol.
Experimental Protocol:
Materials:
-
3-chloro-4-formylbenzoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 3-chloro-4-formylbenzoic acid (1.0 eq) in a 10-fold excess of anhydrous ethanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully neutralize the acidic catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Method 2: Palladium-Catalyzed Carbonylation of 4-bromo-2-chlorobenzaldehyde
Experimental Protocol:
Materials:
-
4-bromo-2-chlorobenzaldehyde
-
Anhydrous ethanol
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Triethylamine (Et₃N)
-
Carbon monoxide (CO) gas
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a high-pressure reaction vessel, charge 4-bromo-2-chlorobenzaldehyde (1.0 eq), a 10-fold volume of anhydrous ethanol, Pd(dppf)Cl₂ (0.10 eq), and triethylamine (3.0 eq).
-
Pressurize the vessel with carbon monoxide gas (follow appropriate safety protocols for handling CO).
-
Stir the resulting solution overnight at an elevated temperature (e.g., 60 °C).
-
After cooling and safely venting the CO gas, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on a silica gel column with an ethyl acetate/petroleum ether eluent system to yield the final product.[2]
Diagram of Synthetic Pathways:
References
Ethyl 3-chloro-4-formylbenzoate structure and IUPAC name
An In-depth Technical Guide to Ethyl 3-chloro-4-formylbenzoate: Structure, Synthesis, and Applications in Chemical Research
Executive Summary
This compound is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing an ethyl ester, a chloro group, and a formyl (aldehyde) substituent on a benzene ring, this molecule serves as a highly versatile synthetic intermediate or building block.[1] Its strategic arrangement of functional groups allows for orthogonal chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, including pharmacologically active agents and functional materials. This guide provides a comprehensive technical overview of its structure, nomenclature, physicochemical properties, a detailed synthetic protocol, and an exploration of its chemical reactivity and applications, particularly within the context of drug discovery.
Chemical Identity and Nomenclature
The precise identification and naming of a chemical entity are fundamental for scientific communication and reproducibility. This compound is a substituted benzene derivative whose nomenclature and structure are defined by the International Union of Pure and Applied Chemistry (IUPAC) system.
IUPAC Name and Structure
The IUPAC name for the compound is This compound . This name is derived by identifying the principal functional group, the ethyl benzoate ester, as the parent structure. The substituents on the benzene ring are then named and numbered accordingly, with the carbon atom attached to the ester group designated as position 1.
The chemical structure is as follows:
-
Parent Structure: Benzoic acid, ethyl ester.
-
Substituents: A chlorine atom at position 3 and a formyl group (-CHO) at position 4.
Key Identifiers
Quantitative data and identifiers are crucial for procurement, regulatory compliance, and database searches.
| Identifier | Value | Source |
| CAS Number | 1465327-51-8 | [1] |
| Molecular Formula | C₁₀H₉ClO₃ | [1] |
| Molecular Weight | 212.63 g/mol | [1] |
| InChI Key | YOTMXQXNGDJWDW-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Value / Description | Reference / Rationale |
| Appearance | Expected to be a white to off-white solid. | Based on analogous substituted benzoates. |
| Melting Point | Not specified in provided search results. | - |
| Boiling Point | Not specified in provided search results. | High boiling point expected due to molecular weight and polarity. |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol) and sparingly soluble in water. | Polarity of ester and aldehyde groups balanced by aromatic ring. |
Synthesis and Mechanism
The synthesis of this compound is critical for its availability as a research chemical. A robust and scalable synthetic route is paramount. While a direct synthesis for the ethyl ester was not detailed in the provided literature, a highly analogous and industrially relevant method for its methyl ester counterpart provides a strong foundation for a reliable protocol.
Exemplary Synthetic Protocol: Palladium-Catalyzed Carbonylation
This method adapts the well-established palladium-catalyzed carbonylation of aryl halides. The following protocol is based on the synthesis of the methyl ester analog, substituting methanol with ethanol.[2] The starting material, 4-bromo-2-chlorobenzaldehyde, is commercially available and provides the necessary aldehyde and chloro functionalities.
Reaction Scheme:
4-bromo-2-chlorobenzaldehyde + CO + Ethanol ---(Pd Catalyst, Base)--> this compound
Step-by-Step Protocol:
-
Reactor Setup: To a 500-mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, add 4-bromo-2-chlorobenzaldehyde (20.0 g, 91.1 mmol, 1.0 equiv.).
-
Solvent and Reagents: Add anhydrous ethanol (300 mL), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 6.68 g, 9.13 mmol, 0.10 equiv.), and triethylamine (27.7 g, 274 mmol, 3.0 equiv.).
-
Carbon Monoxide Introduction: Purge the flask with carbon monoxide (CO) gas and maintain a CO atmosphere (typically via a balloon or a controlled inlet).
-
Reaction: Heat the resulting solution to 60°C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Purification: Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., starting from 15:85) to isolate the final product.
Mechanistic Insights & Causality
The choice of a palladium catalyst is crucial for this transformation. The Pd(dppf)Cl₂ complex is an efficient catalyst for carbonylation reactions due to its stability and the ability of the dppf ligand to promote the necessary oxidative addition and reductive elimination steps of the catalytic cycle. Triethylamine acts as a base to neutralize the hydrogen bromide (HBr) formed during the reaction, driving the equilibrium towards the product. Ethanol serves as both the solvent and the nucleophile that traps the acyl-palladium intermediate to form the ethyl ester.
Visualization: Synthesis Workflow
References
Spectroscopic Profile of Ethyl 3-chloro-4-formylbenzoate: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-chloro-4-formylbenzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is crucial for confirming the molecular structure and purity of this compound, ensuring its suitability for further research and development.
Introduction to this compound
This compound, with a molecular weight of 212.63 g/mol and CAS number 1465327-51-8, is a substituted aromatic compound containing three key functional groups: an ethyl ester, a chloro substituent, and a formyl (aldehyde) group.[1] The unique arrangement of these groups on the benzene ring gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization. Understanding the influence of each substituent on the spectroscopic properties is fundamental to accurate data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the aldehyde proton, and the protons of the ethyl group. The electron-withdrawing nature of the formyl, chloro, and ester groups will deshield the aromatic protons, causing them to resonate at a lower field.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.2 | Doublet | 1H | Aromatic proton (H-2) |
| ~8.0 | Doublet of doublets | 1H | Aromatic proton (H-6) |
| ~7.8 | Doublet | 1H | Aromatic proton (H-5) |
| ~4.4 | Quartet | 2H | Ethyl group (-OCH₂CH₃) |
| ~1.4 | Triplet | 3H | Ethyl group (-OCH₂CH₃) |
Interpretation:
-
The aldehyde proton is expected to be the most deshielded proton, appearing as a singlet around 10.5 ppm.
-
The aromatic protons will show a characteristic splitting pattern. The proton at position 2 (H-2), being ortho to the ester and meta to the chloro and formyl groups, will likely appear as a doublet. The proton at position 6 (H-6), ortho to the formyl group and meta to the ester and chloro groups, is expected to be a doublet of doublets due to coupling with H-5 and a smaller long-range coupling. The proton at position 5 (H-5), ortho to the chloro group, will likely be a doublet.
-
The ethyl group will exhibit a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a classic ethyl ester pattern.
Experimental Protocol for ¹H NMR:
A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and baseline correct it. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the peaks to determine the relative proton ratios.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | Aldehyde Carbonyl (C=O) |
| ~164 | Ester Carbonyl (C=O) |
| ~140 | Aromatic Carbon (C-4) |
| ~138 | Aromatic Carbon (C-3) |
| ~134 | Aromatic Carbon (C-1) |
| ~132 | Aromatic Carbon (C-6) |
| ~130 | Aromatic Carbon (C-2) |
| ~128 | Aromatic Carbon (C-5) |
| ~62 | Ethyl Carbon (-OCH₂) |
| ~14 | Ethyl Carbon (-CH₃) |
Interpretation:
-
The two carbonyl carbons (aldehyde and ester) will be the most downfield signals.
-
The six aromatic carbons will have distinct chemical shifts due to the different electronic effects of the substituents.
-
The two carbons of the ethyl group will appear in the aliphatic region of the spectrum. The carbon attached to the oxygen will be more deshielded than the terminal methyl carbon.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Medium | Aldehyde C-H stretch (Fermi resonance doublet) |
| ~1720-1740 | Strong | Ester C=O stretch |
| ~1690-1710 | Strong | Aldehyde C=O stretch |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretches |
| ~1250-1300 | Strong | Ester C-O stretch |
| ~1100-1150 | Strong | C-Cl stretch |
Interpretation:
The IR spectrum will be dominated by two strong carbonyl absorption bands, one for the ester and one for the aldehyde . The presence of both is a key diagnostic feature. The aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretch, will also be present.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (MW = 212.63 g/mol ), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Mass Spectrum Fragments (Electron Ionization - EI):
| m/z | Ion Structure |
| 212/214 | [M]⁺ (Molecular ion, with isotope peak for ³⁷Cl) |
| 183/185 | [M - CHO]⁺ |
| 167/169 | [M - OCH₂CH₃]⁺ |
| 139/141 | [M - COOCH₂CH₃]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Interpretation:
The molecular ion peak should be observed at m/z 212, with a smaller peak at m/z 214 (approximately one-third the intensity) due to the presence of the chlorine-37 isotope. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₂CH₃) and the entire ester group (-COOCH₂CH₃). The loss of the formyl group (-CHO) is also a likely fragmentation.
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (70 eV)
-
Mass Range: Scan from m/z 40 to 400.
-
Visualizing the Molecular Structure and Spectroscopic Relationships
Caption: Molecular Structure of this compound.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. By understanding the predicted NMR, IR, and MS data, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity of their subsequent scientific investigations. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.
References
solubility and stability of Ethyl 3-chloro-4-formylbenzoate
<_ An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-chloro-4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key substituted aromatic aldehyde possessing functional groups pivotal for organic synthesis, particularly in the development of pharmaceutical intermediates. An exhaustive understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring purification efficiency, and maintaining shelf-life integrity. This guide provides a comprehensive analysis of the physicochemical properties of this compound, detailing its solubility in various organic solvents and its stability under diverse environmental conditions. We present both theoretical principles and detailed, field-proven experimental protocols for the systematic evaluation of these critical parameters. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling, storage, and application of this versatile chemical intermediate.
Introduction and Physicochemical Overview
This compound (C₁₀H₉ClO₃) is a trifunctional aromatic compound featuring an ethyl ester, a chloro substituent, and a formyl (aldehyde) group attached to a benzene ring. This unique combination of electron-withdrawing groups makes it a valuable precursor in multi-step syntheses where precise chemical transformations are required.
-
Ethyl Ester Group: Confers moderate lipophilicity and acts as a protecting group for the carboxylic acid, which can be deprotected via hydrolysis.
-
Formyl (Aldehyde) Group: A highly reactive site for nucleophilic addition, oxidation, and reductive amination reactions. Its reactivity is central to its utility in building molecular complexity.
-
Chloro Group: An electron-withdrawing substituent that influences the reactivity of the aromatic ring and can serve as a leaving group in certain cross-coupling reactions.
A thorough grasp of its solubility is essential for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification. Similarly, understanding its stability profile is critical to prevent degradation during synthesis and long-term storage, which could otherwise lead to impurity formation and yield loss.
Solubility Profile: Theoretical Prediction and Experimental Determination
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound—possessing a nonpolar aromatic core and polar ester and aldehyde functionalities—suggests a nuanced solubility behavior.
2.1. Predicted Solubility
Based on its structure, we can predict its solubility across a spectrum of common laboratory solvents. The presence of polar carbonyl groups allows for dipole-dipole interactions, while the aromatic ring and ethyl chain favor interactions with nonpolar solvents via van der Waals forces.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | Strong dipole-dipole interactions between the solvent and the ester/aldehyde groups. |
| Polar Protic | Ethanol, Methanol | High | Capable of hydrogen bonding with the carbonyl oxygens, though less effective than polar aprotic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and ability to interact with the chloro-substituent and aromatic ring. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors for any trace water and have sufficient polarity. |
| Aromatic | Toluene, Benzene | Moderate | Solvation is driven by π-stacking interactions with the benzene ring. |
| Nonpolar Aliphatic | Hexanes, Heptane | Low to Very Low | Insufficient polarity to overcome the crystal lattice energy of the solid compound. |
| Aqueous | Water | Very Low | The molecule is predominantly nonpolar and lacks sufficient hydrogen bonding capability to be readily soluble in water. |
2.2. Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol provides a definitive, quantitative measure of a compound's solubility in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Ethanol, Acetone, Dichloromethane, Hexane)
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of each test solvent to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours. This duration allows the system to reach thermodynamic equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration. A standard calibration curve of the compound must be prepared for accurate quantification.[1][2]
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in mg/mL or mol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile and Degradation Pathways
The chemical stability of this compound is dictated by its two most reactive functional groups: the aldehyde and the ethyl ester. Understanding its degradation pathways is crucial for preventing the formation of impurities. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are the gold standard for this assessment.[3][4][5][6]
3.1. Potential Degradation Pathways
-
Oxidation of the Aldehyde: The formyl group is susceptible to oxidation, especially when exposed to air (autoxidation), heat, or light, forming the corresponding carboxylic acid (3-chloro-4-carboxybenzoic acid ethyl ester).[7][8][9][10] This is often the primary degradation pathway for aromatic aldehydes.[11]
-
Hydrolysis of the Ester: The ethyl ester can undergo hydrolysis to the carboxylic acid (3-chloro-4-formylbenzoic acid). This reaction is catalyzed by both acid and base.[12][13][14]
-
Photodegradation: Exposure to UV light can provide the energy needed to initiate free-radical chain reactions, accelerating oxidation or leading to other complex degradation products.[4][8][9]
Caption: Primary Degradation Pathways of this compound.
3.2. Experimental Protocol: Forced Degradation Study
This protocol systematically exposes the compound to stress conditions to identify likely degradation products and determine its intrinsic stability.[4][17]
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC-UV or HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (run in parallel with a control sample protected from stress):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C. Withdraw samples at time points (e.g., 2, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Withdraw samples at time points (e.g., 30 mins, 2, 8 hours). Neutralize before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature. Protect from light. Withdraw samples at time points (e.g., 2, 8, 24 hours).
-
Thermal Stress: Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 105 °C) for a set period (e.g., 48 hours).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]
-
-
Sample Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method. The method must be capable of separating the parent compound from all major degradation products.[3]
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each condition.
-
Identify and quantify major degradation products (typically those >0.1%).
-
Use HPLC-MS if necessary for structural elucidation of unknown impurities.
-
Target Degradation: The conditions should be adjusted (time, temperature, reagent concentration) to achieve a target degradation of 5-20%.[3] This level is sufficient to demonstrate that the analytical method is stability-indicating without degrading the sample excessively.
Analytical Methods for Quantification
Accurate quantification is the cornerstone of both solubility and stability studies.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred technique.[1] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a pH modifier like formic acid) and UV detection is typically effective for this type of aromatic compound.
-
Gas Chromatography (GC): Suitable for assessing the purity of the compound, especially for volatile impurities. GC coupled with Mass Spectrometry (GC-MS) can be a powerful tool for identifying unknown degradation products.[18]
Recommendations for Handling and Storage
Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of this compound:
-
Storage: Store in a tightly sealed container to protect from air and moisture.[19][20][21] For long-term storage, refrigeration (-20 °C to 4 °C) under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidation.[11][20]
-
Handling: Use in a well-ventilated area.[21][22] Avoid prolonged exposure to heat and direct sunlight during experimental procedures.[21]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids to prevent degradation.
Conclusion
This compound is a compound of significant synthetic utility, but its reactivity necessitates a careful and informed approach to its handling and use. Its solubility is highest in polar aprotic and chlorinated solvents, and it is largely insoluble in water and nonpolar aliphatic hydrocarbons. The primary stability concerns are the oxidation of the aldehyde group and the hydrolysis of the ester moiety, both of which can be accelerated by heat, light, and non-neutral pH conditions. By employing the rigorous experimental protocols detailed in this guide, researchers can accurately characterize the solubility and stability of this intermediate, ensuring its successful application in complex synthetic workflows and maintaining its quality over time.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auroraprosci.com [auroraprosci.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijsdr.org [ijsdr.org]
- 5. ijcrt.org [ijcrt.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02074B [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemstock.ae [chemstock.ae]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. researchgate.net [researchgate.net]
- 19. technopharmchem.com [technopharmchem.com]
- 20. carlroth.com [carlroth.com]
- 21. home.miracosta.edu [home.miracosta.edu]
- 22. chemos.de [chemos.de]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 3-chloro-4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Ethyl 3-chloro-4-formylbenzoate is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both an ester and an aldehyde group on a chlorinated benzene ring, makes it a versatile intermediate. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling considerations for this compound, drawing upon data from structurally analogous compounds and established principles for managing halogenated aromatic aldehydes.
A Note on Data Integrity: As of the publication of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1465327-51-8) has not been identified. The following recommendations are therefore synthesized from safety data for closely related analogs, including substituted benzoates and aromatic aldehydes, to provide a robust framework for risk mitigation.
Hazard Identification and Risk Profile
Based on the analysis of structurally similar compounds, this compound is anticipated to present the following hazards. The GHS classifications are extrapolated from analogs such as Ethyl 3-chloro-4-hydroxybenzoate.[1][2]
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Toxicological Narrative: The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The aldehyde functional group can be irritating to mucous membranes and the respiratory tract. The chlorinated aromatic ring suggests that systemic effects upon chronic exposure or significant absorption cannot be entirely ruled out without specific toxicological studies. As a halogenated organic compound, it requires special consideration for disposal.[1]
Prudent Laboratory Practices: A Proactive Approach to Safety
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when handling this compound.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE): The Researcher's Shield
A standard PPE protocol for handling this compound should include:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. It is crucial to inspect gloves for any signs of degradation before use.
-
Protective Clothing: A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is advised.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.
Experimental Workflow: From Benchtop to Waste Stream
The following diagram outlines the critical safety checkpoints in a typical laboratory workflow involving this compound.
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocols
Protocol 1: Weighing and Transfer of Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Place a marble balance stone in the hood to minimize vibrations.
-
Tare: Place a clean, dry beaker or flask on the balance and tare it.
-
Transfer: Carefully scoop the desired amount of this compound onto anti-static weigh paper or directly into the tared container. Avoid creating dust clouds.
-
Cleanup: Immediately clean any spills on the balance or in the fume hood using a damp paper towel, which should then be disposed of as halogenated waste.
Protocol 2: Storage and Incompatibility
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which could initiate exothermic reactions or degradation.[4]
Protocol 3: Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must not be disposed of down the drain.
-
Waste Collection: Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Container Management: Keep the waste container closed when not in use.
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste.
Emergency Response: Preparedness and Action
A clear and practiced emergency response plan is critical.
Caption: A flowchart for responding to an exposure incident.
First Aid Measures
The following first aid measures are based on protocols for similar irritating compounds:
-
Inhalation: If inhaled, immediately move the affected person to fresh air and keep them comfortable for breathing.[4] If symptoms persist, seek medical attention.
-
Skin Contact: Should skin contact occur, remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][4] If skin irritation develops, seek medical advice.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[3][4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4] If eye irritation persists, get medical advice/attention.[3][4]
-
Ingestion: If ingested, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Conclusion
While this compound is a valuable synthetic intermediate, its potential as a skin, eye, and respiratory irritant, coupled with its classification as a halogenated organic compound, demands a high level of respect and care in its handling. By implementing robust engineering controls, adhering to strict PPE protocols, and following established procedures for storage and disposal, researchers can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount to ensuring a secure and productive research environment.
References
Navigating the Synthesis Landscape: A Technical Guide to the Hazards of Ethyl 3-chloro-4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chloro-4-formylbenzoate, a substituted aromatic aldehyde and ester, serves as a critical building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique trifunctional nature—possessing an ester, a chloro group, and a reactive formyl group—makes it a versatile intermediate. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its associated hazards. This in-depth technical guide provides a comprehensive overview of the potential risks associated with this compound, offering practical insights and detailed protocols to ensure its safe handling and use in a research and development setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, this guide synthesizes information from structurally similar compounds to provide a robust framework for risk assessment and mitigation.
Hazard Identification and Analysis: A Multifaceted Profile
The hazard profile of this compound is best understood by considering the individual and combined effects of its functional groups: the aromatic aldehyde, the chlorinated benzene ring, and the ethyl ester.
Primary Hazards: Irritation and Sensitization
Based on data from structurally related compounds, the primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.
-
Skin Irritation: Aromatic aldehydes are known to be skin irritants.[1] Compounds like 4-Chlorobenzaldehyde are classified as causing skin irritation. Direct contact with this compound is likely to cause redness, itching, and inflammation. Prolonged or repeated exposure may lead to dermatitis.
-
Eye Irritation: As with most aldehydes and chlorinated aromatic compounds, contact with the eyes is expected to cause serious irritation.[1] Data for the closely related Ethyl 3-chloro-4-hydroxybenzoate indicates it is a serious eye irritant.[2] Symptoms of exposure can include pain, tearing, redness, and blurred vision.
-
Respiratory Tract Irritation: Inhalation of dusts or vapors of this compound may irritate the respiratory tract.[3] Aromatic aldehydes can cause coughing, sore throat, and shortness of breath.[1] Individuals with pre-existing respiratory conditions may be more susceptible to these effects.
Potential for Sensitization
While not definitively established for this specific molecule, some aromatic aldehydes have the potential to be skin sensitizers.[4] Repeated exposure could lead to an allergic skin reaction in susceptible individuals.
Toxicological Profile (Inferred)
Physical and Chemical Hazards
-
Reactivity: The formyl (aldehyde) group is susceptible to oxidation and can react with strong oxidizing agents. The compound may also be sensitive to light and air over time. It is generally stable under normal laboratory conditions but should be stored away from incompatible materials.
-
Combustibility: While not highly flammable, as an organic compound, it will burn if exposed to a significant heat source or open flame.[4]
The following table summarizes the inferred GHS classification for this compound based on data from structurally similar compounds.
| Hazard Class | Hazard Category | Hazard Statement | Source (Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | [2][3] |
Risk Assessment and Mitigation: A Proactive Approach
A thorough risk assessment is paramount before commencing any work with this compound. The following workflow outlines a systematic approach to identifying and mitigating potential hazards.
Caption: A logical workflow for assessing and mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.
-
Contained Systems: For larger-scale reactions, the use of closed or contained systems is recommended to prevent the release of the substance into the work environment.
Personal Protective Equipment (PPE): Essential Barriers
The selection of appropriate PPE is critical for preventing direct contact with this compound.[6][7]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[6] It is crucial to check the glove manufacturer's compatibility chart for breakthrough times. Gloves should be inspected before use and replaced immediately if signs of degradation appear.
-
Lab Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and spills.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.[7] A formal respiratory protection program should be in place.
Safe Handling and Storage Protocols
Handling:
-
Awareness: All personnel handling the compound must be fully trained on its potential hazards and the established safety protocols.
-
Avoidance of Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and sources of ignition.
-
Light and Air: Protect from direct sunlight and store under an inert atmosphere if prolonged storage is anticipated to prevent degradation of the aldehyde functionality.
First Aid and Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and appropriate response is crucial.
Caption: A flowchart outlining the immediate first aid response to different exposure routes of this compound.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]
-
Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Conclusion: A Commitment to Safety
This compound is a valuable reagent in the arsenal of the research and development scientist. However, its utility is intrinsically linked to a comprehensive understanding and respect for its potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergency situations, researchers can confidently and safely harness the synthetic potential of this important chemical intermediate. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in chemical safety are not merely guidelines but essential components of responsible scientific practice.
References
- 1. carlroth.com [carlroth.com]
- 2. Ethyl 3-chloro-4-hydroxybenzoate | C9H9ClO3 | CID 12652105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. chemstock.ae [chemstock.ae]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. uah.edu [uah.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of Ethyl 3-chloro-4-formylbenzoate for Research and Development
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of Ethyl 3-chloro-4-formylbenzoate, a key chemical intermediate. We will explore its significance in synthesis, detail the commercial supplier landscape, and present a robust workflow for quality verification to ensure the integrity of your research and development projects.
Part 1: Understanding a Versatile Synthetic Building Block
This compound is a substituted aromatic aldehyde with the molecular formula C₁₀H₉ClO₃. Its structure, featuring an aldehyde, an ester, and a chlorine atom on a benzene ring, makes it a valuable and versatile precursor in multi-step organic synthesis.
Key Identifiers:
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₉ClO₃
-
Molecular Weight: 212.63 g/mol
-
CAS Numbers: 1465327-51-8 is the most commonly cited CAS number by major suppliers.[1] An alternative CAS, 908248-02-2, is also associated with this compound, and researchers should be aware of both when conducting literature or database searches.[2][3]
The strategic placement of its functional groups allows for a wide range of chemical transformations. The aldehyde can undergo reactions like oxidation, reduction, and condensation, while the ester can be hydrolyzed or transesterified. The chloro-substituent makes the aromatic ring amenable to various cross-coupling reactions. This trifunctional nature is precisely why it serves as a crucial starting material in the synthesis of complex target molecules, particularly in the pharmaceutical industry where chloro-containing compounds are prevalent in many FDA-approved drugs.[4]
Part 2: The Imperative of Quality: Critical Attributes for Synthetic Success
In complex synthetic pathways, the quality of the starting material is paramount. The success of each subsequent step is directly dependent on the purity and identity of the initial building blocks. For a reagent like this compound, several quality attributes must be rigorously evaluated.
-
Purity: The percentage purity, typically determined by HPLC or GC, is the most critical parameter. Impurities from the manufacturing process (e.g., starting materials, side-products, or over-reacted species) can lead to a cascade of negative consequences, including reduced yield of the desired product, difficult purification of intermediates, and the formation of unexpected, potentially toxic byproducts.
-
Identity Confirmation: Verifying that the material is indeed this compound and not a related isomer is essential. Isomeric impurities can lead to the synthesis of the wrong final compound, wasting significant time and resources. Spectroscopic data (¹H NMR, ¹³C NMR, MS) is the gold standard for identity confirmation.
-
Solvent and Water Content: Residual solvents from purification or absorbed water can interfere with sensitive reactions, particularly those involving organometallic reagents or anhydrous conditions. This is typically quantified by Karl Fischer titration for water and GC headspace for residual solvents.
Part 3: Commercial Supplier Landscape
This compound is available from a range of chemical suppliers, from large global distributors to more specialized manufacturers. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity grade, and the level of documentation provided. Below is a comparative summary of offerings from notable suppliers.
| Supplier | Brand(s) Carried | CAS Number | Stated Purity / Notes |
| Merck (Sigma-Aldrich) | Ambeed, Inc., BLD Pharmatech, Fluorochem | 1465327-51-8 | Varies by brand. Acts as a major distributor for various manufacturers.[1] |
| Fisher Scientific | BLD Pharmatech Co., Ltd. | Not specified on page | Distributes products from other chemical producers. |
| BLD Pharm | BLD Pharm | 1465327-51-8 | Offers detailed product pages with access to analytical data like NMR and HPLC. |
| Biosynth | Biosynth | 908248-02-2 | Listed for pharmaceutical testing, suggesting a focus on high-quality reference standards. |
| Benchchem | Benchchem | 1465327-51-8 | Lists both common CAS numbers, highlighting the synonymity.[2] |
Note: Availability, specifications, and pricing are subject to change. Researchers should always consult the supplier's website and product-specific documentation for the most current information.
Part 4: A Self-Validating Workflow for Incoming Reagent Qualification
To ensure the highest level of scientific integrity, researchers should not solely rely on the supplier's label. A systematic "trust but verify" approach to incoming material qualification is a hallmark of good laboratory practice. This workflow ensures that the material entering your experimental process is of known and documented quality.
Recommended Protocol for Reagent Validation
-
Documentation Review (Pre- & Post-Purchase):
-
Before ordering, review the online product page for specifications, available documentation (e.g., sample Certificate of Analysis), and the Safety Data Sheet (SDS).
-
Upon receipt, immediately download and archive the lot-specific Certificate of Analysis (CoA). This document is the supplier's formal attestation of quality for the specific batch you received.
-
-
Certificate of Analysis (CoA) Deep Dive:
-
Identity: Confirm the name, molecular formula, and CAS number match your order.
-
Purity Assay: Note the method used (e.g., HPLC, GC) and the reported purity value. This is your primary benchmark.
-
Spectroscopic Data: The CoA should reference the data used to confirm the structure (e.g., ¹H NMR, Mass Spec). It should state that the spectrum "conforms to structure."
-
-
In-House Verification:
-
Visual Inspection: Check that the physical appearance (e.g., white solid) matches the description.
-
¹H NMR Spectroscopy: This is the most powerful and common technique for confirming the identity of organic molecules. Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire a proton NMR spectrum. The resulting spectrum should be compared against a predicted spectrum or literature data. Key expected signals would include an ethyl ester pattern (a quartet and a triplet), multiple signals for the aromatic protons, and a singlet for the aldehyde proton.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to check for gross impurities. A single spot under various solvent conditions provides a degree of confidence in the material's purity.
-
Melting Point: For solid compounds, a sharp melting point range that matches the literature value is a good indicator of purity.
-
This validation workflow creates a self-validating system where the supplier's claims are independently verified before the material is committed to a critical synthetic path.
Caption: Reagent Qualification Workflow
Part 5: Safe Handling and Storage
As with any chemical reagent, proper handling and storage are crucial for safety and maintaining the integrity of the compound. Based on typical Safety Data Sheets for this class of chemicals, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This information is a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the exact material you are handling.
References
An In-depth Technical Guide on the Purity and Specifications of Commercially Available Ethyl 3-chloro-4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purity and specifications of commercially available Ethyl 3-chloro-4-formylbenzoate (CAS No. 1465327-51-8), a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, the following sections are structured to deliver not just data, but also the underlying scientific rationale to empower researchers in their sourcing and application of this reagent.
Introduction and Physicochemical Properties
This compound is a substituted aromatic compound featuring an ethyl ester, a chloro group, and a formyl (aldehyde) group on a benzene ring. This unique combination of functional groups makes it a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies. The precise control over its purity is paramount, as even minor impurities can have significant downstream effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1465327-51-8 | |
| Molecular Formula | C₁₀H₉ClO₃ | |
| Molecular Weight | 212.63 g/mol | |
| Appearance | Off-white to light yellow solid (typical) | [1] |
| Purity | Typically ≥98% | [1][2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Commercial Specifications and Purity Analysis
Commercial grades of this compound are typically offered at a purity of 98% or higher. However, for applications in drug development, a simple percentage purity is insufficient. A thorough understanding of the impurity profile is critical.
Table 2: Typical Commercial Specifications for this compound
| Parameter | Specification | Analytical Method |
| Assay (Purity) | ≥ 98.0% (by HPLC or GC) | HPLC, GC |
| Identification | Conforms to the structure (by ¹H NMR) | ¹H NMR Spectroscopy |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Varies by supplier (e.g., ≤ 3000 ppm Ethyl Acetate) | GC-HS |
| Heavy Metals (as Pb) | ≤ 10 ppm | ICP-MS |
| Individual Unknown Impurity | ≤ 0.1% | HPLC, GC |
| Total Impurities | ≤ 1.0% | HPLC, GC |
Synthesis and Potential Process-Related Impurities
A deep understanding of the synthetic route is the most effective way to anticipate potential impurities. A common method for synthesizing substituted benzoates like this compound is through a palladium-catalyzed carbonylation of a corresponding aryl halide.[4][5][6] For the methyl analog, a known synthesis starts with 4-bromo-2-chlorobenzaldehyde.[7]
A plausible synthetic pathway for this compound would therefore involve the reaction of 4-bromo-2-chlorobenzaldehyde with ethanol in the presence of carbon monoxide and a palladium catalyst.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. 1640117-38-9|Ethyl 3-fluoro-4-formylbenzoate|BLD Pharm [bldpharm.com]
- 4. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 7. Mthis compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of Ethyl 3-chloro-4-formylbenzoate
Introduction: A Versatile Trifunctional Building Block
Ethyl 3-chloro-4-formylbenzoate is a strategically designed aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure is distinguished by the presence of three distinct and orthogonally reactive functional groups on a single benzene ring: an aldehyde, a chloro substituent, and an ethyl ester. This unique arrangement allows for a high degree of synthetic flexibility, enabling chemists to perform selective transformations in a stepwise manner to construct complex molecular architectures.
The aldehyde group serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions such as condensations, reductive aminations, and Wittig reactions.[1] The chloro atom is an ideal site for transition-metal-catalyzed cross-coupling reactions, providing a robust method for introducing aryl, alkyl, or vinyl substituents.[1] Finally, the ethyl ester can be hydrolyzed, reduced, or converted to an amide, offering further avenues for molecular diversification. These attributes make this compound a valuable precursor for the synthesis of heterocyclic scaffolds, biaryl compounds, and other motifs prevalent in pharmacologically active agents.
This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Application I: Synthesis of Heterocyclic Scaffolds
The arrangement of functional groups in this compound makes it an excellent starting material for constructing fused and non-fused heterocyclic systems, which are core components of many therapeutic agents.
Synthesis of Pyrazole Derivatives
Pyrazoles are a class of five-membered nitrogen-containing heterocycles that exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] A common and efficient method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[2][4]
Causality & Rationale: The aldehyde group of this compound can react directly with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the reactivity of the ortho-chloro group or after conversion of the ester to a more reactive group, can lead to the pyrazole ring system. A more direct approach involves a Knorr-type synthesis where the aldehyde and a neighboring group form the pyrazole ring with hydrazine.
Protocol 1: Synthesis of Ethyl 3-chloro-4-(1H-pyrazol-5-yl)benzoate
This protocol outlines the condensation reaction between this compound and hydrazine hydrate to form a pyrazole ring.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 212.63 | 2.13 g | 10.0 | 1.0 |
| Hydrazine Hydrate (~64% soln.) | 50.06 | 0.78 g | 12.0 | 1.2 |
| Absolute Ethanol | - | 40 mL | - | - |
| Glacial Acetic Acid | - | 0.5 mL | - | cat. |
| 1 M Hydrochloric Acid | - | As needed | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| Brine Solution | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 mmol) in absolute ethanol (40 mL).
-
Addition of Reagents: To this solution, add a catalytic amount of glacial acetic acid (0.5 mL), followed by the slow, dropwise addition of hydrazine hydrate (12.0 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.[2]
-
Work-up - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture with 1 M hydrochloric acid until the pH is approximately 7.[2]
-
Work-up - Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Add deionized water (50 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.[2]
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield the final product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Quinazoline Derivatives
Quinazolines are bicyclic heterocycles composed of fused benzene and pyrimidine rings.[5] This scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib).[6] The synthesis of quinazolines often involves the cyclization of an ortho-substituted aniline with a suitable one-carbon source.
Causality & Rationale: this compound can be transformed into a precursor for quinazoline synthesis. A common strategy involves the reduction of the formyl group to a hydroxymethyl or conversion to an aminomethyl group, followed by reaction with an anthranilamide or a similar reagent. Alternatively, a more direct approach involves a multicomponent reaction. For this guide, we will illustrate a Friedländer-type annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.
Protocol 2: Synthesis of a Quinoline Derivative (Illustrative Pathway)
While a direct quinazoline synthesis is complex, a related Friedländer annulation to form a quinoline showcases the utility of the ortho-formyl-chloro arrangement after conversion to an amine. This protocol is illustrative of the potential of the scaffold.
-
Step A (Not detailed): Convert this compound to Ethyl 4-amino-3-formylbenzoate via nucleophilic aromatic substitution of the chlorine with an amine source (e.g., using ammonia under pressure or a protected amine followed by deprotection).
-
Step B (Protocol): React the resulting ortho-amino benzaldehyde with a ketone.
Materials and Reagents for Step B
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Ethyl 4-amino-3-formylbenzoate | 193.18 | 1.93 g | 10.0 | 1.0 |
| Acetone | 58.08 | 1.16 g | 20.0 | 2.0 |
| Potassium Hydroxide (KOH) | 56.11 | 0.84 g | 15.0 | 1.5 |
| Ethanol | - | 50 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 4-amino-3-formylbenzoate (10.0 mmol) and acetone (20.0 mmol) in ethanol (50 mL).
-
Base Addition: Add powdered potassium hydroxide (15.0 mmol) to the solution and stir vigorously.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid in a vacuum oven.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the pure quinoline derivative.
Application II: Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent on the aromatic ring is a prime handle for creating new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for this purpose.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[7][8] It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[7][9]
Causality & Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[8] The key steps are: 1) Oxidative Addition of the aryl chloride to the Pd(0) center to form a Pd(II) complex; 2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center; and 3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[8] A base is required to activate the boronic acid for the transmetalation step.[7]
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the coupling of this compound with phenylboronic acid to synthesize Ethyl 4-formyl-3-phenylbenzoate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 212.63 | 1.06 g | 5.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 0.91 g | 7.5 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 173 mg | 0.15 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | 3.0 |
| Toluene | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (5.0 mmol), phenylboronic acid (7.5 mmol), and potassium carbonate (15.0 mmol).
-
Solvent Addition: Add toluene (20 mL) and water (5 mL) to the flask.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.15 mmol).
-
Reaction: Immerse the flask in a preheated oil bath at 90-100°C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the biaryl product.
References
- 1. This compound | 1465327-51-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
The Versatile Virtuoso: Ethyl 3-chloro-4-formylbenzoate as a Premier Building Block for Heterocyclic Compound Synthesis
Introduction: Unveiling a Strategic Synthetic Intermediate
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds is relentless. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount to the efficient and diverse synthesis of these vital structures. Ethyl 3-chloro-4-formylbenzoate (CAS No. 1465327-51-8) has emerged as a particularly powerful and versatile building block for the construction of a variety of heterocyclic systems.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic cores, including quinolines, pyrimidines, and thiophenes. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this unique reagent in their synthetic endeavors.
Molecular Profile of this compound:
| Property | Value | Source |
| CAS Number | 1465327-51-8 | |
| Molecular Formula | C₁₀H₉ClO₃ | |
| Molecular Weight | 212.63 g/mol | |
| Appearance | Off-white to yellow solid | |
| Key Functional Groups | Formyl (aldehyde), Ester, Chloro |
The unique trifecta of functional groups on the benzene ring is the cornerstone of this reagent's utility. The electron-withdrawing nature of both the chloro and ethyl carboxylate groups significantly enhances the electrophilicity of the formyl carbon. This heightened reactivity makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions, which are the gateways to heterocyclic ring formation.
Application I: Synthesis of Substituted Quinolines via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an active methylene group, is a classic and reliable method for quinoline synthesis. This compound, after a strategic reduction and protection sequence, can be envisioned as a precursor to a suitable ortho-aminoaryl aldehyde for this transformation. A more direct approach, however, involves a Doebner-von Miller-type reaction, which is more adaptable to a substituted benzaldehyde.
Causality of Experimental Design:
In this protocol, we adapt the Doebner synthesis, which facilitates a three-component reaction between an aniline, an α,β-unsaturated carbonyl compound (formed in situ from an aldehyde), and an active methylene compound. The formyl group of this compound serves as the linchpin for the formation of the quinoline core. The reaction is typically acid-catalyzed, which promotes both the initial condensation and the subsequent cyclization and aromatization steps.
Caption: Workflow for Quinoline Synthesis.
Experimental Protocol: Synthesis of Ethyl 6-chloro-7-methylquinoline-3-carboxylate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (2.12 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and aniline (0.93 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: To the stirred mixture, add p-toluenesulfonic acid (0.19 g, 1 mmol) as a catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator until a precipitate forms.
-
Purification: Wash the crude solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Characterization: The structure of the synthesized quinoline derivative can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Construction of Pyrimidine Scaffolds
Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of clinically used drugs, including antivirals and anticancer agents.[1] A common and effective method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or thiourea. The formyl group of this compound, in conjunction with an adjacent ester group, can be cleverly utilized in a multi-component reaction to form a pyrimidine ring.
Causality of Experimental Design:
This protocol employs a Biginelli-type reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. The reaction is typically catalyzed by a Brønsted or Lewis acid. The aldehyde (this compound) condenses with urea and the β-ketoester to form a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine.
Caption: Workflow for Pyrimidine Synthesis.
Experimental Protocol: Synthesis of Ethyl 4-(2-chloro-4-(ethoxycarbonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Reaction Setup: In a 50 mL round-bottom flask, place this compound (2.12 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Solvent and Catalyst: Add 20 mL of ethanol to the flask, followed by the dropwise addition of concentrated hydrochloric acid (0.5 mL) with stirring.
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using TLC (eluent: 1:1 hexane/ethyl acetate).
-
Work-up and Isolation: After completion, cool the reaction mixture in an ice bath. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. The product can be recrystallized from ethanol to obtain a pure sample.
-
Characterization: Analyze the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Application III: Gewald Synthesis of Polysubstituted Thiophenes
Thiophene and its derivatives are important heterocycles with a wide range of applications, including in pharmaceuticals, conducting polymers, and dyes. The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[2][3] It involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[2]
Causality of Experimental Design:
The highly electrophilic formyl group of this compound makes it an ideal carbonyl component for the Gewald reaction. The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene group of the α-cyanoester, catalyzed by a base. The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene.
Caption: Workflow for Gewald Thiophene Synthesis.
Experimental Protocol: Synthesis of Diethyl 2-amino-5-(2-chloro-4-(ethoxycarbonyl)phenyl)thiophene-3,4-dicarboxylate
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve this compound (2.12 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 30 mL of ethanol.
-
Sulfur Addition: Add finely powdered elemental sulfur (0.32 g, 10 mmol) to the mixture.
-
Base Addition: Heat the mixture to 40-50°C and add morpholine (0.87 g, 10 mmol) dropwise over 15 minutes. An exothermic reaction may be observed.
-
Reaction Execution: After the addition is complete, stir the reaction mixture at 50°C for 2 hours. Monitor the reaction by TLC (eluent: 4:1 hexane/ethyl acetate).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water with stirring. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the crude product with water and then a small amount of cold ethanol. Recrystallize the solid from ethanol to obtain the pure 2-aminothiophene derivative.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conclusion: A Gateway to Chemical Diversity
This compound stands out as a highly valuable and strategically designed building block for heterocyclic synthesis. Its enhanced reactivity, stemming from the electronic influence of the chloro and ester substituents, allows for its efficient participation in a range of classical and multicomponent reactions. The protocols detailed herein for the synthesis of quinolines, pyrimidines, and thiophenes serve as a testament to its versatility. By providing a reliable and adaptable starting point, this compound empowers researchers and drug development professionals to readily access diverse and complex heterocyclic scaffolds, thereby accelerating the discovery of new chemical entities with potential therapeutic applications.
References
The Strategic Utility of Ethyl 3-chloro-4-formylbenzoate in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Ethyl 3-chloro-4-formylbenzoate emerges as a highly valuable, yet perhaps under-leveraged, bifunctional scaffold. Its unique arrangement of an electron-withdrawing chloro group, a reactive aldehyde, and an ester moiety on a central benzene ring provides a rich platform for diverse chemical transformations. This guide delves into the practical applications and detailed protocols for leveraging this compound in the synthesis of medicinally relevant heterocyclic cores.
The presence of the chloro substituent and the ortho-positioning of the formyl and ester groups introduce specific steric and electronic properties that can be exploited to direct reaction pathways and influence the biological activity of the resulting compounds. The aldehyde functionality serves as a key handle for the introduction of molecular complexity through a variety of condensation and multicomponent reactions, while the ethyl ester provides a site for further modification or can influence the pharmacokinetic profile of the final molecule.
Core Applications in Heterocyclic Synthesis
The true power of this compound lies in its ability to serve as a cornerstone for the synthesis of a multitude of heterocyclic systems, many of which are privileged structures in drug discovery.
The Gateway to Dihydropyridines: Hantzsch Pyridine Synthesis
The 1,4-dihydropyridine (DHP) core is a well-established pharmacophore, most notably found in a class of L-type calcium channel blockers used in the management of hypertension.[1] The Hantzsch pyridine synthesis, a classic multicomponent reaction, offers a straightforward entry into this chemical space, with the aldehyde being a critical component.[2][3]
Rationale: The reaction of this compound with a β-ketoester (such as ethyl acetoacetate) and an ammonia source (like ammonium acetate) provides a direct route to highly substituted dihydropyridines. The substitution pattern on the resulting DHP ring is directly influenced by the choice of the starting materials, allowing for the generation of diverse compound libraries for screening.
Protocol 1: Synthesis of a 1,4-Dihydropyridine Derivative via Hantzsch Reaction
Objective: To synthesize diethyl 4-(3-chloro-4-(ethoxycarbonyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (absolute)
-
Stirring apparatus with reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl acetoacetate (2 equivalents) in absolute ethanol.
-
Add ammonium acetate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure dihydropyridine derivative.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| Diethyl 4-(3-chloro-4-(ethoxycarbonyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | C22H26ClNO6 | 451.90 | 75-85 |
Workflow for Hantzsch Dihydropyridine Synthesis
Caption: Workflow for the synthesis of a dihydropyridine derivative.
Building Blocks for Bioactive Molecules: Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[4] This reaction is instrumental in synthesizing α,β-unsaturated systems, which are key intermediates for a wide array of more complex molecules, including various heterocycles.
Rationale: The aldehyde group of this compound can readily undergo Knoevenagel condensation with active methylene compounds like malononitrile or ethyl cyanoacetate. The resulting vinylidene products are highly functionalized and can be used in subsequent cyclization reactions to afford pyran, pyridine, and other heterocyclic systems.
Protocol 2: Knoevenagel Condensation with Malononitrile
Objective: To synthesize ethyl 3-chloro-4-(2,2-dicyanovinyl)benzoate.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
-
Stirring apparatus
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. A precipitate should form as the reaction progresses.
-
Filter the solid product, wash with cold ethanol, and dry.
-
The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| Ethyl 3-chloro-4-(2,2-dicyanovinyl)benzoate | C13H9ClN2O2 | 260.68 | 85-95 |
Signaling Pathway Implication: Potential for EGFR Inhibition
While direct applications of this compound in the synthesis of kinase inhibitors are not yet widely reported, the closely related ethyl 4-amino-3-chlorobenzoate has been utilized as a key building block for the synthesis of novel Epidermal Growth Factor Receptor (EGFR) inhibitors.[5][6] This suggests a plausible synthetic pathway where the formyl group of our title compound is first converted to an amino group (e.g., via reductive amination), followed by elaboration into EGFR-targeting scaffolds.
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Diagram of a Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and potential point of inhibition.
Future Perspectives and Broader Applications
The utility of this compound is not limited to the protocols detailed above. Its aldehyde functionality makes it an ideal candidate for a range of other important transformations in medicinal chemistry:
-
Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates for the synthesis of heterocyclic compounds like benzoxazines and quinazolines.[6]
-
Wittig Reaction: Conversion of the aldehyde to an alkene, providing a scaffold for further functionalization.
-
Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine, a common functional group in many drug molecules.
-
Multicomponent Reactions (MCRs): Beyond the Hantzsch synthesis, this building block can be employed in other MCRs like the Ugi or Passerini reactions to rapidly generate molecular diversity.[7]
Conclusion
This compound represents a versatile and strategically valuable building block for medicinal chemists. Its inherent functionality allows for the efficient synthesis of diverse heterocyclic scaffolds, including the medicinally important 1,4-dihydropyridines. The protocols provided herein offer a practical starting point for researchers to explore the potential of this compound in their drug discovery programs. The adaptability of the formyl and ester groups suggests that a wide range of novel and complex molecular architectures are accessible from this readily available starting material, paving the way for the discovery of new therapeutic agents.
References
- 1. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 4-formylbenzoate | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of kinase inhibitors using Ethyl 3-chloro-4-formylbenzoate
Leveraging Ethyl 3-chloro-4-formylbenzoate as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The strategic selection of a starting material, or scaffold, is paramount in the efficient synthesis of diverse and potent inhibitor libraries.[1][2] this compound is an attractive, yet underexplored, starting scaffold for the synthesis of kinase inhibitors. Its substituted benzene ring, featuring an electron-withdrawing ester, a reactive aldehyde, and a strategically positioned chlorine atom, offers multiple points for chemical modification, enabling the generation of diverse molecular architectures. This application note provides a comprehensive guide for the synthesis of a novel series of putative kinase inhibitors based on a quinazoline core, starting from this compound. We will detail the synthetic protocols, the rationale behind the experimental choices, and the biological context for targeting key kinases like the Epidermal Growth Factor Receptor (EGFR).
Strategic Rationale: The Quinazoline Scaffold
The quinazoline ring system is a well-established pharmacophore in a multitude of approved kinase inhibitors, including gefitinib and erlotinib, which target EGFR.[3][4] The core structure mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. By modifying the substituents on the quinazoline ring, we can achieve selectivity and potency against specific kinases. Our synthetic strategy will focus on constructing a 4-anilinoquinazoline scaffold, a common feature of many EGFR inhibitors.
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step process to convert this compound into a series of 4-anilinoquinazoline-based kinase inhibitors. The key steps include an oxidative amination to form a formamidine, followed by a cyclization reaction to construct the quinazoline core. Subsequent nucleophilic aromatic substitution will introduce the crucial anilino side chain.
Caption: Synthetic workflow for the preparation of 4-anilinoquinazoline kinase inhibitors.
Detailed Experimental Protocols
Part 1: Synthesis of N'-(2-chloro-4-ethoxycarbonylphenyl)-N,N-dimethylformimidamide (Intermediate 1)
Rationale: This initial step transforms the aldehyde group into a formamidine. The formamidine group is an excellent precursor for the construction of the pyrimidine ring of the quinazoline scaffold. The use of iodine as a mild oxidizing agent facilitates this transformation in the presence of dimethylamine.
Materials:
-
This compound
-
Dimethylamine (40% solution in water)
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add potassium carbonate (2.5 eq) and dimethylamine solution (2.0 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of iodine (1.2 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Intermediate 1 | 268.72 | 85-90 | Yellowish oil |
Part 2: Synthesis of Ethyl 6-chloroquinazoline-4-carboxylate (Intermediate 2)
Rationale: This step involves the cyclization of the formamidine intermediate to form the quinazoline core. Heating in formamide provides both the solvent and the source of the remaining carbon and nitrogen atoms needed for the pyrimidine ring.
Materials:
-
N'-(2-chloro-4-ethoxycarbonylphenyl)-N,N-dimethylformimidamide (Intermediate 1)
-
Formamide
Procedure:
-
Heat a solution of Intermediate 1 (1.0 eq) in formamide to 180°C.
-
Maintain the temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield Intermediate 2.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Intermediate 2 | 236.65 | 70-75 | Off-white solid |
Part 3: Synthesis of Substituted 4-Anilinoquinazoline Derivatives (Final Products)
Rationale: The final step is a nucleophilic aromatic substitution reaction where the ester group at the 4-position of the quinazoline ring is displaced by various substituted anilines. This reaction is typically acid-catalyzed to activate the quinazoline ring towards nucleophilic attack. The diversity of the final products is achieved by using a variety of commercially available substituted anilines.
Materials:
-
Ethyl 6-chloroquinazoline-4-carboxylate (Intermediate 2)
-
Substituted anilines (e.g., 3-chloro-4-fluoroaniline, 3-ethynylaniline)
-
Isopropanol
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
To a suspension of Intermediate 2 (1.0 eq) in isopropanol, add the desired substituted aniline (1.1 eq).
-
Add a catalytic amount of concentrated HCl (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80-85°C) for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum.
| Final Product (Example) | Substituted Aniline | Molecular Weight ( g/mol ) | Yield (%) |
| 4-(3-chloro-4-fluoroanilino)-6-chloroquinazoline | 3-chloro-4-fluoroaniline | 336.14 | 80-85 |
| 6-chloro-4-(3-ethynylanilino)quinazoline | 3-ethynylaniline | 307.75 | 75-80 |
Biological Context: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The synthesized 4-anilinoquinazoline derivatives are designed to act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking downstream signaling pathways.
Caption: Simplified EGFR signaling pathway and the site of action for 4-anilinoquinazoline inhibitors.
Conclusion
This application note demonstrates the utility of this compound as a versatile starting material for the synthesis of a novel class of potential kinase inhibitors based on the 4-anilinoquinazoline scaffold. The provided protocols are robust and can be adapted to generate a diverse library of compounds for screening against various kinases. The strategic design, incorporating a well-validated pharmacophore, offers a high probability of identifying potent and selective kinase inhibitors for further drug development.
References
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formyl Group of Ethyl 3-chloro-4-formylbenzoate: A Versatile Handle for Synthetic Transformations in Drug Discovery and Materials Science
Abstract
Ethyl 3-chloro-4-formylbenzoate is a key building block in modern organic synthesis, prized for its strategically positioned functional groups that allow for a diverse array of chemical transformations. The presence of an electrophilic formyl group, an electron-withdrawing chloro substituent, and an ester moiety on a single aromatic scaffold makes it a valuable precursor for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. This comprehensive guide provides an in-depth exploration of the reactivity of the formyl group in this compound, complete with detailed application notes and validated protocols for key reactions. We will delve into the mechanistic underpinnings of these transformations, offering insights into experimental design and optimization for researchers, scientists, and professionals in drug development.
Introduction: The Chemical Personality of this compound
The reactivity of the formyl group in this compound is significantly influenced by the electronic landscape of the benzene ring. The presence of both a chloro group and an ethyl carboxylate group, both of which are electron-withdrawing, enhances the electrophilicity of the carbonyl carbon of the formyl group. This heightened electrophilicity makes the aldehyde susceptible to a wide range of nucleophilic attacks, forming the basis for the reactions discussed in this guide.
Oxidation of the Formyl Group: Accessing the Carboxylic Acid Moiety
The oxidation of the formyl group to a carboxylic acid is a fundamental transformation that opens up new avenues for derivatization, such as amide bond formation.[1] Various oxidizing agents can be employed, with the choice often depending on the desired selectivity and reaction conditions.
Causality of Experimental Choices:
Mild oxidizing agents are generally preferred to avoid potential side reactions, such as the hydrolysis of the ester group. Buffered or neutral conditions are often employed to maintain the integrity of the molecule.
Protocol 2.1: Oxidation using Potassium Permanganate
This protocol describes a robust method for the oxidation of the formyl group to a carboxylic acid using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Add a solution of sodium carbonate (1.1 eq) in water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (1.2 eq) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite and wash the filter cake with water.
-
Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reactant | Product | Typical Yield |
| This compound | 3-Chloro-4-(ethoxycarbonyl)benzoic acid | 85-95% |
Diagram 2.1: Oxidation Workflow
Caption: Oxidation of the formyl group to a carboxylic acid.
Reductive Amination: Building Blocks for Bioactive Molecules
Reductive amination is a powerful method for the formation of C-N bonds, converting the formyl group into a new amine functionality.[2] This reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.[2] This transformation is widely used in drug discovery to introduce amine pharmacophores.
Causality of Experimental Choices:
The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (STAB) is a popular choice as it is mild enough to not reduce the aldehyde starting material but is sufficiently reactive to reduce the intermediate iminium ion. The reaction is typically carried out in a non-protic solvent to favor imine formation.
Protocol 3.1: Reductive Amination with a Primary Amine
This protocol outlines a general procedure for the reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM, add the primary amine (1.1 eq).
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Amine | Product | Typical Yield |
| Benzylamine | Ethyl 3-chloro-4-((benzylamino)methyl)benzoate | 75-90% |
| Aniline | Ethyl 4-((phenylamino)methyl)-3-chlorobenzoate | 70-85% |
| Morpholine | Ethyl 3-chloro-4-(morpholinomethyl)benzoate | 80-95% |
Diagram 3.1: Reductive Amination Workflow
Caption: Reductive amination of the formyl group.
Wittig Reaction: Olefination for Carbon-Carbon Double Bond Formation
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[2][3] The electron-deficient nature of the formyl group in this compound makes it an excellent substrate for this transformation.
Causality of Experimental Choices:
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[3] The choice of base for generating the ylide is also crucial and depends on the acidity of the corresponding phosphonium salt.
Protocol 4.1: Wittig Reaction with a Stabilized Ylide
This protocol describes the synthesis of an (E)-alkene using a stabilized Wittig reagent.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Toluene or Tetrahydrofuran (THF)
-
Hexanes
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dry toluene.
-
Add the stabilized Wittig reagent, (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide.
-
To remove the triphenylphosphine oxide, triturate the crude residue with hexanes and filter. The triphenylphosphine oxide is largely insoluble in hexanes.
-
The filtrate can be concentrated and further purified by column chromatography on silica gel to afford the pure (E)-alkene.
| Ylide | Product | Stereoselectivity | Typical Yield |
| (Carbethoxymethylene)triphenylphosphorane | Diethyl (E)-2-(2-chloro-4-(ethoxycarbonyl)benzylidene)malonate | >95% E | 80-90% |
| (Cyanomethylene)triphenylphosphorane | Ethyl (E)-3-(2-chloro-4-(ethoxycarbonyl)phenyl)acrylate | >95% E | 85-95% |
Diagram 4.1: Wittig Reaction Workflow
Caption: Wittig olefination of the formyl group.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a versatile reaction for the formation of α,β-unsaturated compounds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4] The electron-deficient nature of the formyl group in this compound facilitates this condensation.
Causality of Experimental Choices:
The choice of catalyst and solvent can significantly impact the reaction rate and yield. Weak bases like piperidine or ammonium acetate are commonly used to avoid self-condensation of the aldehyde. Solvent-free conditions or the use of green solvents like water or ethanol are becoming increasingly popular.[4]
Protocol 5.1: Knoevenagel Condensation with Malononitrile
This protocol provides a method for the Knoevenagel condensation with malononitrile, a highly reactive active methylene compound.
Materials:
-
This compound
-
Malononitrile
-
Piperidine or Ammonium acetate (catalytic amount)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Add a catalytic amount of piperidine or ammonium acetate.
-
Stir the reaction mixture at room temperature. The product often precipitates out of the solution as it forms.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol and then water.
-
The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
| Active Methylene Compound | Product | Typical Yield |
| Malononitrile | Ethyl 3-chloro-4-(2,2-dicyanovinyl)benzoate | 90-98% |
| Ethyl cyanoacetate | Ethyl (E)-2-cyano-3-(2-chloro-4-(ethoxycarbonyl)phenyl)acrylate | 85-95% |
| Diethyl malonate | Diethyl 2-(2-chloro-4-(ethoxycarbonyl)benzylidene)malonate | 75-85% |
Diagram 5.1: Knoevenagel Condensation Workflow
Caption: Knoevenagel condensation of the formyl group.
Application in Heterocycle Synthesis
The formyl group, in conjunction with the adjacent chloro substituent, makes this compound a valuable precursor for the synthesis of various heterocyclic systems.
Quinoline Synthesis via Friedländer Annulation
The Friedländer synthesis allows for the construction of quinoline rings from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. By first converting the chloro group of this compound to an amino group, this substrate can be used in a Friedländer reaction.
Quinazoline Synthesis
Quinazolines can be synthesized from o-aminobenzaldehydes and a nitrogen source, such as an amine or amide.[5] Similar to quinoline synthesis, the chloro group can be converted to an amino group to facilitate this transformation.
Benzodiazepine Synthesis
1,5-Benzodiazepines are commonly synthesized by the condensation of o-phenylenediamines with ketones or β-dicarbonyl compounds.[6][7] While not a direct reaction of the formyl group, derivatization of this compound to introduce a second amino group ortho to the existing chloro group can provide a suitable precursor for benzodiazepine synthesis.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, wash the affected area thoroughly with water.[9] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9] For detailed safety information, consult the Safety Data Sheet (SDS).[8][9]
Conclusion
The formyl group of this compound serves as a highly versatile and reactive handle for a multitude of synthetic transformations. Its enhanced electrophilicity, a consequence of the electron-withdrawing substituents on the aromatic ring, allows for efficient participation in oxidation, reductive amination, Wittig olefination, and Knoevenagel condensation reactions. These transformations provide access to a rich diversity of molecular architectures, making this compound an invaluable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. Expedient Synthesis of 4-Aryl Quinazoline Analogues via Direct Nucleophilic Arylation of 2-Chloroquinazoline - OAK Open Access Archive [oak.novartis.com]
- 2. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Application Note: A Comprehensive Guide to the Saponification of Ethyl 3-chloro-4-formylbenzoate
Introduction: The Synthetic Utility of 3-chloro-4-formylbenzoic acid
3-chloro-4-formylbenzoic acid is a valuable bifunctional aromatic compound, serving as a critical building block in the synthesis of a wide array of more complex molecules. Its utility spans the development of pharmaceuticals, agrochemicals, and specialty polymers. The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and an aryl chloride—offers chemists a versatile platform for sequential and orthogonal chemical modifications. This application note provides a detailed, field-proven guide for researchers on the efficient conversion of the commercially available ester, Ethyl 3-chloro-4-formylbenzoate, to its parent carboxylic acid via base-catalyzed hydrolysis (saponification). We will delve into the mechanistic underpinnings of the reaction, provide a robust step-by-step protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.
Reaction Principle: The Choice Between Acid and Base Catalysis
The conversion of an ester to a carboxylic acid is a fundamental hydrolysis reaction.[1][2] This transformation can be achieved under either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification process.[3][4] The reaction is an equilibrium, which necessitates the use of a large excess of water to drive the reaction towards the products, potentially complicating the workup and limiting the achievable yield.[1][3]
-
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for preparative synthesis.[3][5] The reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by a strong base (either the hydroxide catalyst or the alkoxide leaving group).[3] This forms a carboxylate salt, which is unreactive towards the alcohol by-product, thus driving the reaction to completion.[5]
Given the goal of achieving a high yield for preparative purposes, this guide will focus on the base-catalyzed saponification pathway.
Mechanistic Deep Dive: The Saponification Pathway
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The base-promoted hydrolysis of an ester proceeds via a nucleophilic acyl substitution.[6]
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, which results in the elimination of the ethoxide ion (EtO⁻) as the leaving group.[6]
-
Irreversible Deprotonation: This is the key step that renders the reaction irreversible. The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid in a highly favorable acid-base reaction. This produces the stable carboxylate salt and ethanol.[3][5]
-
Final Protonation (Workup): The desired carboxylic acid is only liberated from its salt form upon the addition of a strong acid during the experimental workup.[5]
Caption: Base-catalyzed hydrolysis (Saponification) mechanism.
Detailed Experimental Protocol
This protocol is designed for the safe and efficient synthesis of 3-chloro-4-formylbenzoic acid on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | Starting Material |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Standard Supplier | Hydrolysis Reagent |
| Tetrahydrofuran (THF) | Reagent Grade | Standard Supplier | Reaction Solvent |
| Deionized Water | N/A | In-house | Solvent/Workup |
| Hydrochloric Acid (HCl) | 37% (conc.) | Standard Supplier | For Acidification |
| Ethyl Acetate | Reagent Grade | Standard Supplier | Extraction Solvent |
| Brine (Saturated NaCl) | N/A | Prepared in-house | For Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Standard Supplier | Drying Agent |
| Round-bottom flask (100 mL) | N/A | Standard Glassware | Reaction Vessel |
| Magnetic Stirrer & Stir Bar | N/A | Standard Equipment | |
| Reflux Condenser | N/A | Standard Glassware | |
| Separatory Funnel (250 mL) | N/A | Standard Glassware | For Workup |
| Büchner Funnel & Filter Flask | N/A | Standard Glassware | For Product Isolation |
| pH paper or meter | N/A | Standard Equipment |
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe respiratory irritation. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Organic Solvents (THF, Ethyl Acetate): Flammable and volatile. Keep away from ignition sources.
-
The overall reaction should be performed in a fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).
-
Add THF (20 mL) and Deionized Water (20 mL) to the flask. Stir the mixture to dissolve the starting material.
-
Carefully add sodium hydroxide pellets (e.g., 1.5 g, ~1.5-2.0 equivalents) to the solution. Note: An exothermic reaction may occur.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to a gentle reflux (approximately 65-70 °C) and maintain for 2-4 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is 30-50% ethyl acetate in hexanes. The product carboxylic acid will have a much lower Rf value (closer to the baseline) than the starting ester. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the THF from the mixture using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water (approx. 50 mL).
-
Transfer the solution to a 250 mL separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath.
-
Crucial Step: Slowly and carefully acidify the cold aqueous solution by adding concentrated HCl dropwise with stirring. The product will precipitate as a white solid. Continue adding acid until the pH of the solution is ~1-2 (verify with pH paper).
-
Filter the precipitated solid using a Büchner funnel.
-
Wash the solid cake with cold deionized water (2 x 20 mL) to remove any residual salts (like NaCl).
-
-
Purification and Drying:
-
Transfer the solid product to a clean, pre-weighed watch glass.
-
Dry the product in a vacuum oven at 50-60 °C overnight to a constant weight.
-
Determine the final mass and calculate the percentage yield. The product, 3-chloro-4-formylbenzoic acid, should be a white to off-white solid. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
-
Caption: Experimental workflow for the saponification protocol.
Expected Results & Characterization
Following this protocol should provide the target compound in good to excellent yield.
| Parameter | Value |
| Product | 3-chloro-4-formylbenzoic acid |
| CAS Number | 58588-59-3[7] |
| Molecular Formula | C₈H₅ClO₃ |
| Molecular Weight | 184.58 g/mol |
| Appearance | White to off-white solid |
| Expected Yield | > 90% |
| Purity Confirmation | ¹H NMR, ¹³C NMR, IR, Melting Point |
Conclusion
The base-catalyzed hydrolysis of this compound is a reliable and high-yielding method for the synthesis of 3-chloro-4-formylbenzoic acid. The irreversibility of the saponification process makes it superior to acid-catalyzed methods for preparative applications. By carefully controlling the workup conditions, particularly the acidification step, a high-purity product can be readily isolated. This robust protocol provides a solid foundation for researchers and drug development professionals requiring access to this versatile chemical intermediate.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 58588-59-3|3-Chloro-4-formylbenzoic acid|BLD Pharm [bldpharm.com]
Application Note: A Guide to the Chemoselective Reduction of the Aldehyde in Ethyl 3-chloro-4-formylbenzoate
Abstract
This application note provides a comprehensive technical guide for the chemoselective reduction of the aldehyde functionality in Ethyl 3-chloro-4-formylbenzoate to yield Ethyl 3-chloro-4-(hydroxymethyl)benzoate. This transformation is critical for the synthesis of advanced intermediates in pharmaceutical and materials science. We present a comparative analysis of common reduction strategies, followed by detailed, validated protocols for the most effective methods, emphasizing the rationale behind procedural steps to ensure reproducibility and high yield.
Introduction: Strategic Importance
This compound is a versatile bifunctional aromatic compound. The selective reduction of its aldehyde group, while preserving the ethyl ester and chloro substituents, is a crucial step in multi-step synthetic pathways. The resulting product, Ethyl 3-chloro-4-(hydroxymethyl)benzoate, serves as a key building block for a variety of more complex molecules. The primary challenge lies in achieving high chemoselectivity, as overly aggressive reducing agents can lead to the undesired reduction of the ester to an alcohol or even hydrogenolysis of the C-Cl bond. This guide focuses on robust methods to navigate this challenge effectively.
Comparative Analysis of Reduction Strategies
The choice of reducing agent is paramount for the success of this transformation. The reactivity of the aldehyde carbonyl is significantly higher than that of the ester carbonyl, which forms the basis for selectivity.
Caption: General workflow for the selective reduction.
A comparison of viable and non-viable reducing agents is summarized below:
| Reducing Agent | Selectivity | Reactivity | Operating Conditions | Rationale & Key Considerations |
| Sodium Borohydride (NaBH₄) | Excellent | Mild | Methanol/Ethanol, 0°C to RT | Recommended Method. NaBH₄ is a mild hydride donor that readily reduces aldehydes and ketones but reacts very slowly with esters under these conditions[1][2][3]. This difference in reactivity allows for a high degree of selectivity. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Exceptional | Very Mild | Aprotic solvents (e.g., DCE, THF) | An excellent, albeit more expensive, alternative. The electron-withdrawing acetoxy groups temper the hydride's reactivity, making it highly selective for aldehydes[4][5][6]. It is particularly useful if other sensitive functional groups are present. |
| Catalytic Hydrogenation | Variable | Catalyst Dependent | H₂ gas, Metal Catalyst (e.g., Pd, Pt, Ru) | Can be effective, but carries the risk of dehalogenation (hydrogenolysis) of the aryl chloride bond. Catalyst screening and careful optimization are required to prevent this side reaction[7]. |
| Lithium Aluminum Hydride (LiAlH₄) | Poor | Very Strong | Anhydrous Ether/THF, 0°C | Not Recommended. LiAlH₄ is a powerful reducing agent that will readily reduce both the aldehyde and the ester to their corresponding alcohols, leading to the diol product[8][9]. It lacks the necessary chemoselectivity. |
Recommended Protocol: Sodium Borohydride Reduction
This protocol is the most common and cost-effective method for achieving the target transformation with high fidelity.
Scientific Principle
Sodium borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Aldehydes are inherently more reactive towards nucleophilic attack than esters due to less steric hindrance and the lack of a resonance-donating alkoxy group. The reaction is typically performed in a protic solvent like methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.[10][11]
Caption: Mechanism of NaBH₄ reduction.
Materials and Reagents
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 - 1.5 eq)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Experimental Procedure
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (e.g., 2.12 g, 10.0 mmol, 1.0 eq) in methanol (e.g., 50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5°C, add sodium borohydride (e.g., 0.45 g, 12.0 mmol, 1.2 eq) portion-wise over 15-20 minutes. Note: Effervescence (hydrogen gas evolution) will occur. Ensure adequate ventilation and add slowly to control the reaction rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture to pH ~6-7. Caution: Vigorous gas evolution will occur.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water (e.g., 30 mL) and extract the product with ethyl acetate or dichloromethane (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, Ethyl 3-chloro-4-(hydroxymethyl)benzoate, is often obtained as a white solid or a pale oil that solidifies upon standing[12]. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Alternative Protocol: Sodium Triacetoxyborohydride Reduction
This method is ideal for substrates that may be sensitive to the slightly basic conditions generated during a NaBH₄ reduction or when maximum selectivity is required.
Scientific Principle
Sodium triacetoxyborohydride (STAB) is a milder hydride donor than NaBH₄ due to the steric bulk and electron-withdrawing nature of the three acetoxy groups.[5] This makes it exceptionally selective for the reduction of aldehydes over other carbonyl functional groups.[4][13] The reaction is typically run under neutral or slightly acidic conditions in aprotic solvents.
Step-by-Step Experimental Procedure
-
Setup: To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically slower than with NaBH₄ and may require several hours to overnight for completion. Monitor by TLC.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate or DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent.- Low reaction temperature.- Deactivated reagent. | - Increase stoichiometry of NaBH₄ to 1.5 eq.[14]- Allow the reaction to stir longer at room temperature.- Use a fresh, unopened bottle of NaBH₄. |
| Ester Reduction | - Reaction temperature too high.- Prolonged reaction time with large excess of NaBH₄. | - Maintain temperature strictly at 0-5°C during addition and for the initial reaction period.- Avoid using a large excess of the reducing agent. Monitor by TLC and quench promptly upon completion. |
| Low Yield after Work-up | - Incomplete extraction.- Product loss during pH adjustment. | - Perform at least three extractions with an adequate volume of organic solvent.- Ensure the aqueous phase is not made strongly acidic or basic during the work-up. |
Conclusion
The selective reduction of the aldehyde in this compound is most reliably and efficiently achieved using sodium borohydride in a protic solvent like methanol. This method offers an excellent balance of reactivity, selectivity, cost-effectiveness, and operational simplicity. For highly sensitive substrates, sodium triacetoxyborohydride presents a superior, albeit milder, alternative. By following the detailed protocols and understanding the underlying chemical principles presented in this note, researchers can confidently and reproducibly synthesize Ethyl 3-chloro-4-(hydroxymethyl)benzoate, a valuable intermediate for further synthetic elaboration.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 4. Reactions of sodium borohydride in acidic media. Selective reduction of aldehydes with sodium triacetoxyborohydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agen... | Study Prep in Pearson+ [pearson.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. prepchem.com [prepchem.com]
- 13. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cross-Coupling of Ethyl 3-chloro-4-formylbenzoate
Abstract: This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for leveraging Ethyl 3-chloro-4-formylbenzoate in palladium-catalyzed cross-coupling reactions. This versatile trifunctional building block, featuring an activated aryl chloride, an aldehyde, and an ethyl ester, is a powerful scaffold for the synthesis of complex molecular architectures. This document delves into the causality behind experimental design for coupling challenging aryl chlorides and offers field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Introduction: The Strategic Value of this compound
This compound is a highly valuable building block in modern synthetic chemistry, particularly in the realm of drug discovery and materials science.[1][2] Its utility stems from the orthogonal reactivity of its three distinct functional groups:
-
Aryl Chloride: Serves as a robust handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. While less reactive than the corresponding bromides or iodides, its activation offers a cost-effective and readily available starting point.[3]
-
Formyl Group (Aldehyde): An electrophilic center ripe for a multitude of classic transformations, including reductive amination, Wittig olefination, and aldol condensations, allowing for subsequent elaboration of the molecular framework.[4]
-
Ethyl Ester: A stable group that can be hydrolyzed to the corresponding carboxylic acid late in a synthetic sequence, providing a key site for amide bond formation or other modifications.
The strategic placement of these groups, particularly the electron-withdrawing formyl and ester moieties, electronically activates the C-Cl bond towards the critical oxidative addition step in palladium catalytic cycles, making it a viable, albeit challenging, substrate.[3][5] This guide focuses on unlocking the potential of the C-Cl bond through optimized cross-coupling protocols.
The Substrate: A Reactivity Profile
A thorough understanding of the substrate is paramount for successful reaction design.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1465327-51-8 |
| Molecular Formula | C₁₀H₉ClO₃ |
| Molecular Weight | 212.63 g/mol |
| Appearance | Off-white to yellow solid |
| Structure | ![]() |
Note: A placeholder image is used for the structure. In a real application, the actual chemical structure would be depicted.
The primary challenge in reactions involving this substrate is the inherent stability of the C-Cl bond compared to C-Br or C-I bonds. Overcoming this requires carefully selected catalyst systems designed specifically for aryl chloride activation.
General Principles for Aryl Chloride Cross-Coupling
The successful coupling of aryl chlorides is not a matter of chance but of rational catalyst system design. The key lies in accelerating the rate-limiting oxidative addition of the C-Cl bond to the low-valent metal center (typically Pd(0)).
-
The Palladium Source: Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. These Pd(II) or Pd(0) sources are reduced in situ or are already in the active oxidation state to initiate the catalytic cycle.[6]
-
The Ligand (The Key to Success): This is the most critical component. For aryl chlorides, ligands must be both electron-rich and sterically bulky .
-
Expertise: Electron-rich ligands (e.g., those with alkylphosphine moieties like P(t-Bu)₃ or cyclohexyl groups) increase the electron density on the palladium center, making it more nucleophilic and promoting its "attack" on the aryl chloride's C-Cl bond.
-
Experience: Steric bulk (e.g., biarylphosphine ligands like XPhos or SPhos developed by the Buchwald group) facilitates the final reductive elimination step, preventing catalyst decomposition and promoting high turnover numbers.[3][7]
-
-
The Base: The choice of base is reaction-dependent. Its role can be to facilitate transmetalation (Suzuki), deprotonate a nucleophile (Buchwald-Hartwig, Sonogashira), or neutralize the HX species generated (Heck).[7][8] Strong bases like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) are often required.[7]
-
Solvent and Atmosphere: Anhydrous, deoxygenated solvents are crucial as both oxygen and water can deactivate the sensitive Pd(0) catalyst. Reactions are almost always run under an inert atmosphere of nitrogen or argon.
Caption: Generalized experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures, which are prevalent in pharmaceuticals.[9][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Rationale: This protocol employs a Pd₂(dba)₃/SPhos catalyst system. SPhos is a bulky, electron-rich biarylphosphine ligand highly effective for activating aryl chlorides.[11] Potassium phosphate is used as a moderately strong base to promote the transmetalation step without hydrolyzing the ester.
| Reagent/Parameter | Quantity / Value | Molar Equiv. | Purpose |
| This compound | 212.6 mg | 1.0 mmol | Substrate |
| Phenylboronic Acid | 146.3 mg | 1.2 mmol | Coupling Partner |
| Pd₂(dba)₃ | 18.3 mg | 0.02 mmol | Palladium Pre-catalyst (2 mol% Pd) |
| SPhos | 16.4 mg | 0.04 mmol | Ligand (4 mol%) |
| K₃PO₄ (anhydrous) | 424.6 mg | 2.0 mmol | Base |
| 1,4-Dioxane (anhydrous) | 5 mL | - | Solvent |
| Temperature | 100 °C | - | Reaction Temperature |
| Time | 12-24 h | - | Reaction Duration |
Step-by-Step Procedure:
-
Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).
-
Catalyst Addition: In a separate vial, briefly weigh out Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol). Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane via a dry syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is a powerful method for synthesizing aryl amines, a moiety central to countless pharmaceutical agents.[8][12] The coupling of aryl chlorides requires a strong, non-nucleophilic base and a highly active catalyst system.[6]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Rationale: This protocol uses XPhos, another highly effective Buchwald ligand, and sodium tert-butoxide (NaOtBu), a strong base necessary for deprotonating the amine-palladium complex. Toluene is a common solvent for these reactions.
| Reagent/Parameter | Quantity / Value | Molar Equiv. | Purpose |
| This compound | 212.6 mg | 1.0 mmol | Substrate |
| Morpholine | 104.5 µL (1.2 mmol) | 1.2 mmol | Nucleophile |
| Pd(OAc)₂ | 4.5 mg | 0.02 mmol | Palladium Pre-catalyst (2 mol%) |
| XPhos | 19.1 mg | 0.04 mmol | Ligand (4 mol%) |
| NaOtBu | 134.5 mg | 1.4 mmol | Base |
| Toluene (anhydrous) | 5 mL | - | Solvent |
| Temperature | 110 °C | - | Reaction Temperature |
| Time | 6-18 h | - | Reaction Duration |
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a strong flow of argon, add NaOtBu (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk tube with a stir bar.
-
Substrate Addition: Add this compound (1.0 mmol) to the tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.
-
Solvent/Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Reaction: Heat the mixture in a preheated 110 °C oil bath with vigorous stirring for 6-18 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds, creating arylalkynes that are valuable intermediates in organic and materials chemistry.[13][14] The classic protocol involves a dual palladium and copper(I) catalytic system.[15]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol 3: Sonogashira Coupling with Phenylacetylene
Rationale: This protocol uses a common Pd/Cu catalyst system. Triphenylphosphine (PPh₃) is a sufficiently effective ligand for this transformation with some activated aryl chlorides. Triethylamine (Et₃N) serves as both the base and a solvent.
| Reagent/Parameter | Quantity / Value | Molar Equiv. | Purpose |
| This compound | 212.6 mg | 1.0 mmol | Substrate |
| Phenylacetylene | 121 µL (1.1 mmol) | 1.1 mmol | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 35.1 mg | 0.05 mmol | Palladium Catalyst (5 mol%) |
| Copper(I) Iodide (CuI) | 9.5 mg | 0.05 mmol | Co-catalyst (5 mol%) |
| Triethylamine (Et₃N) | 5 mL | - | Base and Solvent |
| Temperature | 80 °C | - | Reaction Temperature |
| Time | 4-8 h | - | Reaction Duration |
Step-by-Step Procedure:
-
Preparation: To a Schlenk tube with a stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.05 mmol).
-
Inert Atmosphere: Seal the tube and subject it to three cycles of evacuation and backfilling with argon.
-
Solvent/Reagent Addition: Add degassed triethylamine (5 mL) and phenylacetylene (1.1 mmol) via syringe.
-
Reaction: Heat the mixture to 80 °C for 4-8 hours. The formation of a salt (triethylammonium chloride) precipitate is typically observed.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove salts and catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the arylalkyne product.
Summary of Other Cross-Coupling Reactions
Beyond the three detailed protocols, other powerful C-C bond-forming reactions can be applied, each with specific advantages.
| Reaction Name | Coupling Partners | Key Features & Challenges |
| Heck Reaction | Alkene | Forms a substituted alkene. Key challenge is controlling the regioselectivity of the alkene insertion.[16][17] |
| Stille Reaction | Organostannane (e.g., R-SnBu₃) | Tolerates a wide range of functional groups. Major drawback is the high toxicity of organotin reagents and byproducts.[18][19] |
Safety and Troubleshooting
-
Safety: Palladium catalysts, phosphine ligands, and strong bases (especially NaOtBu) should be handled in an inert atmosphere (glovebox or Schlenk line) as they can be air-sensitive or pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent.
-
Troubleshooting:
-
No Reaction: Ensure the catalyst is active and the atmosphere is truly inert. Check for potential catalyst poisons in starting materials. Consider a more active ligand or higher temperature.
-
Low Yield: The reaction may not have gone to completion; extend the reaction time. Impure reagents can lower yield. Ensure the base is anhydrous and of high purity.
-
Side Reactions: The formyl group may undergo side reactions under strongly basic or high-temperature conditions. If this is observed, a milder base or lower temperature should be screened. Hydrodehalogenation (replacement of Cl with H) can occur, often indicating issues with the catalytic cycle or presence of moisture.
-
Conclusion
This compound is a formidable tool for the construction of complex, high-value molecules. While the activation of its C-Cl bond requires specialized conditions, the use of modern, well-defined palladium-phosphine catalyst systems transforms this challenge into a reliable and powerful synthetic operation. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust starting point for researchers to build diverse libraries of compounds for applications ranging from medicinal chemistry to materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives | MDPI [mdpi.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. This compound | 1465327-51-8 | Benchchem [benchchem.com]
- 5. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of biaryls PDF [wvw.zlibrary.to]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
common side products in the synthesis of Ethyl 3-chloro-4-formylbenzoate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-chloro-4-formylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and questions that arise during this synthetic procedure. Our goal is to provide in-depth, field-proven insights to ensure the successful and efficient synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The most prevalent and dependable method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] The starting material for this synthesis is Ethyl 3-chlorobenzoate.[6][7][8][9]
Q2: My Vilsmeier-Haack reaction is not proceeding, or the yield is very low. What are the potential reasons for this?
A2: Low or no yield in a Vilsmeier-Haack reaction can be attributed to several factors:
-
Purity of Reagents: The Vilsmeier-Haack reaction is highly sensitive to the purity of the reagents, especially DMF and POCl₃. The presence of moisture can deactivate the Vilsmeier reagent. It is crucial to use anhydrous DMF and fresh, properly stored POCl₃.
-
Reaction Temperature: The reaction temperature plays a critical role. The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-10 °C). The subsequent formylation of the aromatic substrate may require heating, but excessive temperatures can lead to decomposition and side product formation.
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the substrate is a key parameter. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion, especially with moderately deactivated substrates like Ethyl 3-chlorobenzoate.
-
Substrate Reactivity: Ethyl 3-chlorobenzoate is a moderately deactivated aromatic ring due to the electron-withdrawing nature of the chloro and ethyl carboxylate groups.[10] Therefore, harsher reaction conditions (higher temperature or longer reaction time) might be necessary compared to more electron-rich substrates.[5][11]
Q3: What are the most common side products I should expect in this synthesis?
A3: While the Vilsmeier-Haack reaction is generally regioselective, the formation of side products can occur, especially if the reaction conditions are not optimized. The most common side products in the synthesis of this compound include:
-
Unreacted Starting Material: Incomplete reaction is a common issue, leading to the presence of Ethyl 3-chlorobenzoate in the crude product.
-
Isomeric Products: Although the formylation is expected to occur at the 4-position (para to the chloro group and meta to the ester group), small amounts of other isomers, such as Ethyl 2-chloro-5-formylbenzoate , may be formed. The directing effects of the substituents determine the regioselectivity.
-
Di-formylated Products: Under forcing conditions (high temperature, large excess of Vilsmeier reagent), a second formylation can occur, leading to the formation of di-formyl derivatives.
-
Hydrolysis of the Ester: During the aqueous workup, the ethyl ester group can be partially or fully hydrolyzed to the corresponding carboxylic acid, 3-chloro-4-formylbenzoic acid .
-
Side reactions of the Vilsmeier reagent: The Vilsmeier reagent itself can undergo side reactions, especially in the presence of impurities or at elevated temperatures.[11]
Troubleshooting Guide
This section provides a structured approach to troubleshoot specific issues you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | - Use freshly distilled, anhydrous DMF. - Use a fresh, unopened bottle of POCl₃. - Ensure all glassware is thoroughly dried before use. - Prepare the Vilsmeier reagent at a low temperature (0-10 °C) to prevent decomposition. |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress by Thin Layer Chromatography (TLC). - If the reaction is sluggish, gradually increase the temperature or prolong the reaction time. Be cautious, as excessive heat can lead to side product formation. |
| Incorrect Stoichiometry | - Experiment with increasing the molar ratio of the Vilsmeier reagent (DMF and POCl₃) to the Ethyl 3-chlorobenzoate substrate. A 1.5 to 3-fold excess of the reagent is a good starting point. |
Issue 2: Presence of Multiple Spots on TLC of the Crude Product
| Potential Side Product | Identification & Confirmation | Prevention & Removal |
| Unreacted Starting Material (Ethyl 3-chlorobenzoate) | - Compare the Rf value with an authentic sample of the starting material. - Characterize by NMR and Mass Spectrometry. | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Separate from the product by column chromatography. |
| Isomeric Product (e.g., Ethyl 2-chloro-5-formylbenzoate) | - Isolate by preparative TLC or column chromatography and characterize by NMR. The coupling patterns of the aromatic protons will be distinct from the desired product. | - Optimize the reaction temperature to favor the formation of the desired para-substituted product. Lower temperatures generally lead to higher regioselectivity. - Careful column chromatography can separate the isomers. |
| Di-formylated Product | - Will have a higher molecular weight than the desired product, detectable by Mass Spectrometry. - The ¹H NMR will show fewer aromatic protons and an additional aldehyde proton signal. | - Use a smaller excess of the Vilsmeier reagent. - Avoid excessively high reaction temperatures and long reaction times. - Can be separated by column chromatography. |
| Hydrolyzed Product (3-chloro-4-formylbenzoic acid) | - Will have a much lower Rf value on TLC due to the polar carboxylic acid group. - Can be identified by a broad -OH peak in the IR spectrum and the absence of the ethyl group signals in the ¹H NMR. | - Perform the aqueous workup at a low temperature. - Minimize the time the reaction mixture is in contact with water. - If hydrolysis is significant, the crude product can be re-esterified. - Can be removed by an acidic wash during the workup. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
Ethyl 3-chlorobenzoate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add Ethyl 3-chlorobenzoate (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Vilsmeier-Haack reaction pathway for this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the Vilsmeier-Haack reaction.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | 1465327-51-8 | Benchchem [benchchem.com]
- 7. Ethyl 3-chlorobenzoate | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 3-chlorobenzoate, 98+% | Fisher Scientific [fishersci.ca]
- 9. Ethyl 3-chlorobenzoate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 3-chloro-4-formylbenzoate
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for overcoming the challenges associated with the purification of Ethyl 3-chloro-4-formylbenzoate. In the synthesis of complex molecules, achieving high purity is paramount for the reliability and reproducibility of downstream applications. This document provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Physical and Chemical Properties
A thorough understanding of the physical properties of this compound is the foundation of effective purification strategy development.
| Property | Value | Source |
| CAS Number | 1465327-51-8 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₃ | [1][2] |
| Molecular Weight | 212.63 g/mol | [1][2] |
| Physical Form | Solid |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Q1: My crude this compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the cooling solution as a liquid phase instead of a solid crystalline lattice. This is often due to the melting point of the impure solid being lower than the temperature of the solution. Since this compound is a solid, this indicates a significant depression of its melting point by impurities.
Causality and Solution:
-
High Impurity Load: A large amount of impurity can significantly lower the melting point. Consider a pre-purification step, such as a quick filtration through a short plug of silica gel, to remove baseline impurities before attempting recrystallization.
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures.
-
Action: Re-heat the solution to dissolve the oil. Add a small amount of a miscible "anti-solvent" (one in which your compound is less soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to clarify the solution and allow it to cool slowly. Common solvent systems to try for benzoates include mixtures of hexanes/ethyl acetate or ethanol/water.[3]
-
-
Cooling Too Rapidly: Rapid cooling doesn't provide sufficient time for crystal lattice formation.
-
Action: Ensure the flask is well-insulated to slow down the cooling process. Placing it in a beaker of warm water that is allowed to cool to room temperature can be effective.
-
Q2: No crystals are forming even after my solution has cooled completely. What should I do?
A2: This is a common issue related to supersaturation, where the compound remains dissolved beyond its saturation point.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
-
Increase Concentration: If induction methods fail, it's possible too much solvent was used. Gently heat the solution and evaporate a small portion of the solvent, then allow it to cool again.
-
Drastic Cooling: As a last resort, place the flask in an ice bath or even a freezer for a short period. Be aware that this can sometimes lead to the rapid precipitation of smaller, less pure crystals.
Column Chromatography Challenges
Q3: My this compound seems to be degrading on the silica gel column, leading to streaking on my TLC and low recovery. What is the likely cause and how can I prevent it?
A3: Aldehydes, particularly those on an aromatic ring, can be sensitive to the acidic nature of standard silica gel, which can lead to side reactions or irreversible adsorption.
Preventative Measures:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica surface by preparing your column slurry with a solvent system containing a small amount of triethylamine (typically 0.5-1% v/v).
-
Use an Alternative Stationary Phase: Neutral alumina is an excellent alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Employ flash chromatography with positive pressure to accelerate the separation, reducing the time your compound spends in contact with the stationary phase.
Q4: I'm having trouble getting good separation of my product from a closely running impurity on my TLC and column. How can I improve the resolution?
A4: Achieving good separation between spots with similar Rf values requires optimizing the mobile phase.
Strategies for Improved Separation:
-
Adjust Solvent Polarity: For non-polar solvent systems like hexanes/ethyl acetate, even small changes in the ratio can have a significant impact on separation. Try a range of ratios (e.g., 9:1, 8:2, 7:3) to find the optimal balance.
-
Change Solvent System: If adjusting polarity doesn't work, switch to a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether (MTBE) can alter the interactions between your compounds and the stationary phase, potentially improving separation.
-
Consider a Different Stationary Phase: If all else fails on silica, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) may provide the necessary selectivity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: Given that the molecule has an ethyl ester and a chlorinated aromatic ring, a good starting point would be a mixed solvent system. A common and effective choice is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or acetone.[3] A rule of thumb is to dissolve the compound in a minimal amount of the more polar solvent while hot, and then slowly add the non-polar solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Ethanol and water mixtures can also be effective.
Q2: What solvent system should I use for Thin Layer Chromatography (TLC) analysis of this compound?
A2: A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate. Based on the purification of the analogous methyl ester, a ratio of approximately 15:85 ethyl acetate to petroleum ether (a similar non-polar solvent to hexanes) was used for column chromatography.[3] For TLC, you might start with a less polar system, such as 3:1 hexanes:ethyl acetate , and adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5 for optimal separation.
Q3: What are the expected impurities from the synthesis of this compound?
A3: The likely impurities depend on the synthetic route. A common method for synthesizing aromatic aldehydes is the oxidation of a corresponding methyl group. If this compound is synthesized from Ethyl 3-chloro-4-methylbenzoate, potential impurities include:
-
Unreacted Starting Material: Ethyl 3-chloro-4-methylbenzoate (less polar than the product).
-
Over-oxidation Product: 2-Chloro-4-(ethoxycarbonyl)benzoic acid (more polar than the product).
-
Intermediate Alcohol: Ethyl 3-chloro-4-(hydroxymethyl)benzoate (more polar than the product).
Understanding these potential impurities will help in developing an effective purification strategy, as they have different polarities and will behave differently during chromatography and recrystallization.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your molecule. The spectra should be clean, with integrations in ¹H NMR matching the number of protons in the structure.
-
Expected ¹H NMR signals for this compound would include: a triplet and a quartet for the ethyl group, and signals in the aromatic region for the three protons on the benzene ring, as well as a singlet for the aldehyde proton.
-
Expected ¹³C NMR signals would include: peaks for the carbonyls of the ester and aldehyde, carbons of the aromatic ring, and the two carbons of the ethyl group.
-
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the C=O stretch of the ester (around 1720 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis first.
-
Preparation of the Mobile Phase: Based on TLC analysis, prepare a suitable mobile phase. A good starting point is a 7:3 mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure to begin elution.
-
Collect the eluent in fractions.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Diagrams and Workflows
Logical Flow for Troubleshooting Purification Issues
Caption: A decision-making workflow for purifying this compound.
References
Technical Support Center: Optimizing the Synthesis of Ethyl 3-chloro-4-formylbenzoate
Welcome to the technical support center for the synthesis and purification of Ethyl 3-chloro-4-formylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. We will address common challenges encountered during its synthesis, primarily via the Vilsmeier-Haack reaction, providing field-tested solutions and explaining the chemical principles behind them to enhance your experimental success.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction yield is very low, or I've recovered only unreacted starting material (Ethyl 3-chlorobenzoate). What went wrong?
Answer: This is a common issue that typically points to problems with the Vilsmeier reagent formation or its reactivity. Let's break down the probable causes:
-
Degraded Reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) reacts readily with atmospheric water, and N,N-Dimethylformamide (DMF) can be hygroscopic.
-
Causality: The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is formed from the reaction of POCl₃ and DMF.[1][2] If either reagent is "wet," the POCl₃ will be consumed by hydrolysis, preventing the formation of the necessary electrophile.
-
Solution: Always use freshly opened bottles or freshly distilled POCl₃ and anhydrous grade DMF. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere (Nitrogen or Argon).[3]
-
-
Improper Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion of the substrate.
-
Causality: The reaction is an electrophilic aromatic substitution. The substrate, Ethyl 3-chlorobenzoate, is moderately deactivated due to the electron-withdrawing nature of the ester and chloro groups. Therefore, a sufficient excess of the electrophile is required to drive the reaction to completion.
-
Solution: A common molar ratio is 1.5 equivalents of POCl₃ relative to the substrate, and at least 3.0 equivalents of DMF.[3] DMF often serves as both a reagent and a solvent.
-
-
Insufficient Reaction Temperature: While reagent formation must be done at low temperatures (0 °C), the formylation step may require heat.
-
Causality: The activation energy for the electrophilic attack on the moderately deactivated benzene ring may not be met at room temperature.
-
Solution: After adding the substrate to the pre-formed Vilsmeier reagent at 0 °C, allow the mixture to warm to room temperature and then gradually heat it. Depending on the substrate's reactivity, temperatures between 40-80 °C are often necessary.[3][4] Monitor the reaction's progress by TLC or LC-MS to determine the optimal temperature and time.
-
Question 2: My TLC/LC-MS analysis shows a mixture of my desired product, starting material, and an unknown byproduct. How can I improve purity?
Answer: The formation of multiple products suggests either an incomplete reaction, as discussed above, or the occurrence of side reactions.
-
Primary Cause: Incomplete Reaction: The most common "impurity" is simply unreacted starting material. Please refer to the solutions in Question 1, particularly extending the reaction time or increasing the temperature.[3]
-
Side Reaction: Hydrolysis of the Ester: The ethyl ester group can be sensitive to the work-up conditions.
-
Causality: During the aqueous work-up, both acidic conditions (from the hydrolysis of POCl₃) and any potential basic washes can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid (3-chloro-4-formylbenzoic acid).[5]
-
Solution: Perform the aqueous work-up at low temperatures (quenching on ice is ideal) to minimize the rate of hydrolysis.[1] When neutralizing the acidic solution, use a mild base like saturated sodium bicarbonate solution and avoid using strong bases like NaOH or KOH unless saponification is the intended goal.
-
-
Side Reaction: Impurities in Starting Material: Ensure the purity of your starting Ethyl 3-chlorobenzoate. Any isomeric impurities will likely undergo formylation as well, leading to a difficult-to-separate mixture of product isomers.
Question 3: The work-up is problematic. The quenching is too violent, and I'm getting a thick emulsion during extraction.
Answer: Work-up for the Vilsmeier-Haack reaction is notoriously energetic and requires careful execution.
-
Violent Quench: This is due to the highly exothermic reaction of excess POCl₃ with water.[1]
-
Causality: POCl₃ reacts violently with water to produce phosphoric acid and HCl gas. Adding water directly to the reaction mixture can cause a dangerous, uncontrolled event.
-
Solution: Always perform a "reverse quench." Cool the reaction mixture in an ice bath, and add it slowly and portion-wise to a separate beaker containing a vigorously stirred mixture of crushed ice and water. This large volume of ice/water effectively dissipates the heat generated.[1]
-
-
Emulsion Formation: Emulsions are common due to the formation of viscous phosphoric acid and fine precipitates during neutralization.
-
Solution:
-
Dilution: After the quench and neutralization, dilute the mixture with additional water and extraction solvent (e.g., Ethyl Acetate or Dichloromethane). This can help break up the emulsion.
-
Brine Wash: During the extraction process, wash the organic layer with a saturated NaCl solution (brine). Brine increases the ionic strength of the aqueous layer, forcing the organic solvent out and helping to break the emulsion.
-
Filtration: In some cases, filtering the entire quenched mixture through a pad of Celite® before extraction can remove fine particulates that stabilize emulsions.
-
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for low yield and purity issues.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction mechanism? The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier reagent, a chloroiminium ion. In the second stage, the electron-rich aromatic ring of the substrate attacks this electrophile, followed by hydrolysis during the work-up to yield the final aldehyde.[6][7]
Q2: How do the chloro and ethyl ester groups on the starting material influence the reaction? Both groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, making the reaction more sluggish than with electron-rich substrates like aniline or phenol.[7] The formylation occurs preferentially at the para position relative to the ester group, which is the less sterically hindered and electronically favored position.[4]
Q3: What are the best analytical methods to confirm the purity of this compound? A combination of techniques is recommended. ¹H NMR spectroscopy is excellent for confirming the structure and identifying major impurities. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis, capable of detecting minor impurities that may not be visible by NMR.[8] Thin-Layer Chromatography (TLC) is indispensable for real-time reaction monitoring.
Optimized Experimental Protocol
This protocol is based on established Vilsmeier-Haack reaction conditions and is optimized for the synthesis of this compound.
Materials & Equipment:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Addition funnel and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Ethyl 3-chlorobenzoate (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv)
-
Phosphorus oxychloride (POCl₃, 1.5 equiv)
-
Dichloromethane (DCM, as co-solvent)
-
Crushed ice, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄
-
Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Vilsmeier Reagent Formation:
-
To the flame-dried flask under an inert atmosphere, add anhydrous DMF (3.0 equiv).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.5 equiv) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.[3]
-
-
Formylation Reaction:
-
Dissolve Ethyl 3-chlorobenzoate (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice.
-
Slowly and carefully pour the reaction mixture into the crushed ice (reverse quench).[1]
-
Once the quench is complete, slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is neutral (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Substrate | Ethyl 3-chlorobenzoate | 1.0 equiv |
| POCl₃ | 1.5 equiv | Ensures sufficient electrophile for the deactivated ring. |
| DMF | 3.0 equiv | Acts as both reagent and solvent. |
| Reagent Temp. | 0 °C | Controls exothermic formation of the Vilsmeier reagent. |
| Reaction Temp. | 60-70 °C | Provides activation energy for formylation of the deactivated ring.[3] |
| Reaction Time | 4-8 hours | Monitor by TLC for completion. |
| Work-up Quench | Reverse quench onto ice | Safely dissipates heat from POCl₃ hydrolysis.[1] |
Purification Strategy
The crude product is often a yellow to brown oil or solid. A two-step purification process is highly recommended for achieving high purity.
Purification Flowchart
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | 1465327-51-8 | Benchchem [benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Formylation of Ethyl 3-Chlorobenzoate
Welcome to the technical support guide for the formylation of ethyl 3-chlorobenzoate. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of introducing a formyl group to this deactivated aromatic system. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of ethyl 3-chlorobenzoate so challenging?
The primary difficulty arises from the electronic nature of the substrate. Ethyl 3-chlorobenzoate possesses two electron-withdrawing groups (EWGs): a chloro group (-Cl) and an ethyl ester group (-COOEt). Both groups deactivate the aromatic ring, reducing its nucleophilicity and making it significantly less reactive toward electrophilic aromatic substitution (EAS), which is the fundamental mechanism for most formylation reactions.[1][2] Standard formylation conditions that are effective for electron-rich substrates like phenols or anilines will typically fail or give negligible yields.[3][4]
Q2: What are the potential regioisomers, and which is most likely to form?
The regiochemical outcome is dictated by the directing effects of the two substituents.
-
Chloro Group (-Cl): An ortho, para-director. It directs electrophilic attack to positions 2, 4, and 6.
-
Ethyl Ester Group (-COOEt): A meta-director. It directs electrophilic attack to position 5.
This creates a complex situation where multiple products are possible. The most likely positions for formylation are C-4 and C-6, which are activated by the chloro group. Position 2 is sterically hindered by both adjacent groups. Position 5 is electronically disfavored by the ortho, para-directing chloro group. The precise ratio of isomers is highly dependent on the chosen reaction method and conditions, particularly the nature of the Lewis acid and the reaction temperature.
Diagram: Directing Effects in Ethyl 3-Chlorobenzoate
Caption: Directing influences on ethyl 3-chlorobenzoate.
Q3: Which formylation methods are most suitable for a deactivated substrate like this?
Methods that work for highly activated rings are generally unsuitable.
-
Not Recommended: Reimer-Tiemann (requires phenols), Duff reaction (requires phenols or highly activated arenes), and standard Gattermann-Koch reactions are often ineffective for deactivated substrates.[5][6][7]
-
Potentially Viable: The most promising methods involve generating a highly reactive electrophile.
-
Rieche Formylation: Uses dichloromethyl methyl ether (Cl₂CHOMe) with a strong Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). This combination creates a potent electrophile capable of reacting with less active aromatic rings.[8]
-
Forcing Vilsmeier-Haack Conditions: While the standard Vilsmeier reagent (from DMF/POCl₃) is a weak electrophile,[3] using a more reactive precursor, such as one derived from trifluoromethanesulfonic anhydride and DMF, or simply using higher temperatures and longer reaction times, may promote the reaction.[9]
-
Table: Comparison of Common Formylation Methods
| Method | Formylating Agent | Typical Substrates | Applicability to Ethyl 3-Chlorobenzoate |
| Vilsmeier-Haack | POCl₃ / DMF | Electron-rich arenes (anilines, phenols, heterocycles)[10][11] | Low, unless forcing conditions are used. |
| Gattermann-Koch | CO / HCl / AlCl₃ / CuCl | Benzene, alkylbenzenes[12][13] | Very Low. Ineffective on deactivated rings. |
| Reimer-Tiemann | CHCl₃ / Base | Phenols, electron-rich heterocycles[7][14] | Not Applicable. Requires a hydroxyl group. |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols, highly activated arenes[15][16] | Not Applicable. Requires strong activation. |
| Rieche Formylation | Cl₂CHOMe / Lewis Acid (e.g., TiCl₄) | Moderately activated to deactivated arenes[8] | High. This is a recommended method. |
Troubleshooting Guide
Issue 1: Low to No Product Yield
Q: My formylation reaction resulted in a low yield, with most of the starting material recovered. What went wrong?
This is the most common issue when formylating ethyl 3-chlorobenzoate and typically points to insufficient electrophilicity of the formylating agent or non-optimal reaction conditions.
Potential Cause A: Insufficiently Reactive Formylating Agent The Vilsmeier-Haack reagent generated from DMF and POCl₃ is often not electrophilic enough to react with the deactivated ring.
-
Solution: Switch to a more powerful formylation system. The Rieche formylation using dichloromethyl methyl ether (Cl₂CHOMe) and a strong Lewis acid like TiCl₄ is the recommended approach.[8] The TiCl₄ coordinates to the ether, facilitating the departure of a chloride ion and generating a highly reactive chloromethoxymethyl cation, which is a much stronger electrophile.
Potential Cause B: Inadequate Reaction Conditions Even with a suitable reagent, the conditions may be too mild.
-
Solution 1 (Temperature): Increase the reaction temperature. Forcing conditions (e.g., heating to 80-100 °C) can provide the necessary activation energy for the reaction to proceed, though this may also lead to more side products.
-
Solution 2 (Stoichiometry): Increase the equivalents of the Lewis acid and formylating agent. Using a larger excess (e.g., 2.0-3.0 equivalents of TiCl₄) can drive the equilibrium toward the formation of the active electrophile.
Potential Cause C: Poor Reagent Quality or Presence of Moisture Lewis acids like TiCl₄ are extremely sensitive to moisture. Any water in the solvent or on the glassware will quench the catalyst and the electrophile, halting the reaction.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle Lewis acids under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low-yield formylation.
Issue 2: Formation of Multiple Products or Impurities
Q: My reaction worked, but I have a complex mixture of isomers and byproducts that are difficult to separate. How can I improve selectivity and purity?
This issue stems from the competing directing effects of the substituents and potential side reactions under harsh conditions.
Potential Cause A: Poor Regioselectivity As discussed, formylation can occur at both the C-4 and C-6 positions. The ratio is sensitive to reaction parameters.
-
Solution: Vary the reaction temperature. Lower temperatures often favor the thermodynamically more stable product, while higher temperatures may yield a mixture reflecting kinetic control. Careful screening of the reaction temperature (e.g., from 0 °C to 80 °C) is recommended to optimize for a single isomer.
Potential Cause B: Ester Hydrolysis The use of strong Lewis acids followed by an aqueous workup can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Solution: Perform the aqueous quench carefully at low temperatures (0 °C). Instead of a strongly acidic or basic workup, use a milder quench with a saturated solution of sodium bicarbonate or ammonium chloride. If hydrolysis is still an issue, the product can be re-esterified after purification.
Potential Cause C: Di-formylation While unlikely on such a deactivated ring, if a highly activated impurity is present in the starting material, it could undergo multiple formylations.
-
Solution: Ensure the purity of the starting ethyl 3-chlorobenzoate using techniques like distillation or chromatography before beginning the reaction.
Recommended Experimental Protocol
Rieche Formylation of Ethyl 3-Chlorobenzoate
This protocol is adapted from general procedures for the formylation of moderately deactivated aromatic rings and is a robust starting point.[8]
Safety Note: Titanium tetrachloride is highly corrosive and reacts violently with water. Dichloromethyl methyl ether is a suspected carcinogen. All operations must be performed in a certified chemical fume hood under an inert atmosphere with appropriate personal protective equipment (PPE).
Reagents & Materials:
-
Ethyl 3-chlorobenzoate (1.0 eq)
-
Titanium tetrachloride (TiCl₄) (2.2 eq)
-
Dichloromethyl methyl ether (Cl₂CHOMe) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add ethyl 3-chlorobenzoate (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Under a steady stream of nitrogen, slowly add titanium tetrachloride (2.2 eq) dropwise via syringe. The solution will likely turn deep red or brown. Stir for 1 hour at 0 °C.
-
After 1 hour, add dichloromethyl methyl ether (1.2 eq) dropwise to the solution, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 45 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40 °C (reflux).
-
Once the reaction is complete, cool the mixture back down to 0 °C.
-
Slowly and carefully quench the reaction by adding it to a vigorously stirred beaker of crushed ice and saturated aqueous NH₄Cl solution.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, likely a mixture of isomers (ethyl 3-chloro-4-formylbenzoate and ethyl 3-chloro-6-formylbenzoate), can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new procedure for formylation of less active aromatics - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. orgosolver.com [orgosolver.com]
- 14. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 15. grokipedia.com [grokipedia.com]
- 16. synarchive.com [synarchive.com]
preventing decomposition of Ethyl 3-chloro-4-formylbenzoate during reaction
Welcome to the dedicated technical support resource for Ethyl 3-chloro-4-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and handling of this versatile reagent, with a focus on preventing its decomposition during experimental procedures.
Introduction
This compound is a key building block in organic synthesis, valued for its dual reactivity as an aldehyde and an ester, further influenced by the presence of a chloro-substituent on the aromatic ring. However, this functional group array can also be a source of instability, leading to decomposition under certain reaction conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.
Issue 1: You observe a significant decrease in the yield of your desired product, and TLC/LC-MS analysis of the crude reaction mixture shows multiple unidentified spots.
-
Potential Cause: Decomposition of this compound due to incompatible reaction conditions. The aldehyde functional group is susceptible to oxidation, reduction, or nucleophilic attack, while the ester can undergo hydrolysis.
-
Solutions:
-
Control the Reaction pH:
-
Acidic Conditions: Strong acidic conditions can promote the hydrolysis of the ethyl ester to the corresponding carboxylic acid. If your reaction requires an acidic catalyst, consider using a milder Lewis acid or ensuring the reaction is run under anhydrous conditions to minimize water-driven hydrolysis.
-
Basic Conditions: Basic conditions, especially in the presence of nucleophiles, can lead to saponification of the ester. Furthermore, strong bases can catalyze self-condensation reactions of the aldehyde (e.g., aldol or Cannizzaro reactions), leading to a complex mixture of byproducts. If a base is necessary, use a non-nucleophilic, sterically hindered base and maintain a low reaction temperature.
-
-
Temperature Management:
-
High temperatures can accelerate decomposition pathways. It is advisable to run reactions at the lowest effective temperature. Consider starting your reaction at 0 °C or even lower and gradually warming to room temperature if necessary.
-
-
Inert Atmosphere:
-
The aldehyde group is prone to oxidation to a carboxylic acid, especially in the presence of air and certain metal catalysts. To prevent this, conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly crucial for reactions that are sensitive to oxidation or are run for extended periods.
-
-
Issue 2: Your reaction involves a nucleophilic addition to the aldehyde, but you isolate a significant amount of the corresponding carboxylic acid.
-
Potential Cause: This strongly suggests oxidation of the aldehyde functional group. This can be caused by atmospheric oxygen, oxidizing reagents present in the reaction mixture, or even certain solvents that can generate peroxides over time (e.g., older, unstabilized THF).
-
Solutions:
-
Solvent Purity: Always use freshly distilled or high-purity anhydrous solvents. Test solvents like THF and diethyl ether for the presence of peroxides before use, especially if they have been stored for a long time.
-
Degas Your Solvents: Before adding reagents, degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes. This will help to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Carefully review all reagents in your reaction to ensure there are no unintended oxidizing agents present.
-
Issue 3: You are attempting a reaction that should be selective for the aldehyde, but you observe side products resulting from a reaction at the ester.
-
Potential Cause: The chosen reagent is not sufficiently chemoselective and is reacting with both the aldehyde and the ester. This is common with strong nucleophiles or reducing agents.
-
Solutions:
-
Choose Chemoselective Reagents:
-
For reductions of the aldehyde, use mild and selective reducing agents like sodium borohydride (NaBH₄) at low temperatures, which will typically not reduce the ester. Avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄) unless reduction of both functionalities is desired.
-
For nucleophilic additions, consider the nature of your nucleophile. Organometallic reagents like Grignards can be reactive towards both the aldehyde and the ester. In such cases, protecting the aldehyde as an acetal before reacting with the ester might be a viable strategy, followed by deprotection.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress and oxidation. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere is recommended.
Q2: Can I use protic solvents like ethanol or methanol with this compound?
A2: While this compound has some solubility in protic solvents, their use can be problematic. Protic solvents can participate in side reactions, such as acetal formation with the aldehyde group (especially under acidic catalysis) or transesterification of the ethyl ester. If a protic solvent is unavoidable, the reaction should be conducted at low temperatures and for the shortest possible time. Anhydrous aprotic solvents like THF, DCM, or toluene are generally preferred.
Q3: How can I monitor the stability of this compound during my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your reaction and check for the appearance of decomposition products. A pure sample of the starting material should be spotted as a reference. The appearance of new, unexpected spots may indicate decomposition. For more quantitative analysis, techniques like HPLC or GC-MS can be employed to track the concentration of the starting material and identify any byproducts formed.
Q4: Is this compound sensitive to light?
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
System Assembly: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet).
-
Inerting: Purge the assembled system with nitrogen or argon for at least 15-20 minutes.
-
Reagent Addition: Add the solvent and this compound to the flask under a positive pressure of the inert gas.
-
Reaction: Perform the reaction as planned, maintaining a gentle flow of the inert gas throughout the process.
-
Work-up: Quench the reaction and proceed with the work-up and purification.
Visualizing Decomposition Pathways
The following diagram illustrates the primary potential decomposition pathways for this compound under common reaction conditions.
Caption: Potential decomposition pathways of this compound.
Data Summary
Table 1: Compatibility of Solvents and Reagents
| Category | Recommended | Use with Caution | Generally Avoid |
| Solvents | Anhydrous THF, DCM, Toluene, Acetonitrile | Methanol, Ethanol | Water (unless hydrolysis is intended) |
| Bases | Triethylamine, DIPEA, K₂CO₃ | NaH, t-BuOK | NaOH, KOH (aqueous) |
| Acids | Lewis Acids (e.g., TiCl₄), p-TsOH | Concentrated HCl, H₂SO₄ | - |
| Reducing Agents | NaBH₄ | DIBAL-H | LiAlH₄ (if ester is to be retained) |
troubleshooting guide for reactions using Ethyl 3-chloro-4-formylbenzoate
Welcome to the technical support center for Ethyl 3-chloro-4-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in your synthetic endeavors with this versatile reagent.
Introduction to this compound
This compound is a trifunctional aromatic compound featuring an ethyl ester, a chloro substituent, and a formyl (aldehyde) group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems and other molecular scaffolds of pharmaceutical interest. The aldehyde allows for a wide range of transformations including reductive aminations, Wittig reactions, and condensations, while the chloro and ester groups offer sites for cross-coupling and hydrolysis/amidation reactions, respectively.[1]
However, the interplay of these functional groups can also present specific challenges during chemical transformations. This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A: Proper storage and handling are crucial to maintain the integrity of the reagent. This compound is moisture-sensitive and the aldehyde group is susceptible to oxidation.[2] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration in a dark, dry place is recommended. When handling, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
Q2: What are the primary reactive sites on this compound and how does this influence its reactivity?
A: The primary reactive sites are the aldehyde, the aromatic ring, and the ethyl ester.
-
Aldehyde Group: This is the most reactive site for nucleophilic attack. It readily undergoes reactions such as reductive amination, Wittig olefination, and aldol condensations. The electrophilicity of the aldehyde is enhanced by the electron-withdrawing effects of the adjacent chloro and ester groups.[1]
-
Aromatic Ring: The chlorine atom on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of various substituents.[1]
-
Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide under appropriate conditions. This functional group is generally less reactive than the aldehyde.
Q3: Can I selectively react with the aldehyde in the presence of the ester and chloro groups?
A: Yes, selective reaction at the aldehyde is not only possible but is the most common application of this reagent. The aldehyde is significantly more electrophilic than the ester. Standard reaction conditions for reductive amination (using reducing agents like sodium triacetoxyborohydride) or Wittig reactions are generally mild enough not to affect the ester or the chloro group.[4][5]
Troubleshooting Guide for Common Reactions
This section provides a detailed troubleshooting guide for common reactions involving this compound.
Scenario 1: Reductive Amination
Problem: Low yield of the desired amine product.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete Imine Formation | The formation of the imine intermediate is a crucial first step and is an equilibrium process.[4] To drive the reaction forward, consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to remove the water formed during the reaction. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective. |
| Ineffective Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective for the imine over the aldehyde.[6] If using a less selective reducing agent like sodium borohydride, you may need to form the imine first before adding the reducing agent to prevent reduction of the starting aldehyde. Ensure your reducing agent is fresh and has been stored properly. |
| Side Reaction: Aldol Condensation | Under basic conditions, the aldehyde can undergo self-condensation. Reductive amination is typically carried out under neutral to slightly acidic conditions to favor imine formation and minimize this side reaction.[4] The addition of a mild acid, such as acetic acid, can be beneficial. |
Problem: Formation of a di-alkylated amine byproduct.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Reaction of Primary Amine Product with Starting Aldehyde | If a primary amine is used as the nucleophile, the resulting secondary amine product can sometimes react further with the starting aldehyde to form a tertiary amine. To minimize this, use a slight excess of the primary amine relative to the aldehyde. Alternatively, adding the aldehyde slowly to the reaction mixture containing the amine can help maintain a low concentration of the aldehyde, thus disfavoring the second alkylation. |
Scenario 2: Wittig Reaction
Problem: Low yield of the desired alkene product.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Ineffective Ylide Formation | The Wittig reaction relies on the successful generation of the phosphonium ylide.[5] The choice of base is critical and depends on the acidity of the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are required. Ensure anhydrous conditions, as these bases are highly reactive with water. For stabilized ylides, weaker bases like sodium ethoxide or potassium carbonate can be sufficient.[7] |
| Steric Hindrance | While the aldehyde on this compound is not exceptionally hindered, a very bulky Wittig reagent could lead to slower reaction rates. In such cases, extending the reaction time or gently heating the reaction mixture may be necessary. |
| Side Reaction: Cannizzaro Reaction | In the presence of a strong base and in the absence of an efficient reaction with the ylide, the aldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid. Ensure the ylide is generated and reacts efficiently. Adding the aldehyde to a pre-formed ylide solution is often the best approach. |
Problem: Unexpected Stereochemistry of the Alkene Product.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Nature of the Ylide | The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[5][7] Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically give the (Z)-alkene as the major product under salt-free conditions. Stabilized ylides (e.g., containing an ester or ketone) generally yield the (E)-alkene as the major product.[7] To alter the stereoselectivity, consider using the Schlosser modification for (E)-alkene formation with non-stabilized ylides or employing a Horner-Wadsworth-Emmons reaction for better (E)-selectivity.[5] |
Scenario 3: Suzuki Coupling
Problem: Low yield of the biaryl product.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Catalyst Deactivation | The palladium catalyst is the heart of the Suzuki coupling.[8] Catalyst deactivation can occur due to the presence of oxygen or impurities. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed. |
| Incorrect Choice of Base or Ligand | The choice of base and ligand is crucial for an efficient Suzuki coupling.[8][9] The base is required to activate the boronic acid for transmetalation. Common bases include potassium carbonate, potassium phosphate, and cesium carbonate. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Phosphine-based ligands like triphenylphosphine or more specialized ligands like SPhos or XPhos are commonly used. The optimal combination of catalyst, ligand, and base often needs to be screened for a specific substrate. |
| Competitive Aldehyde Reactions | Under the basic conditions of the Suzuki coupling, the aldehyde can potentially undergo side reactions. If the reaction requires high temperatures, consider protecting the aldehyde group as an acetal prior to the coupling reaction. The acetal can then be easily removed under acidic conditions after the C-C bond has been formed. |
Experimental Protocols
Detailed Protocol: Reductive Amination of this compound with Benzylamine
This protocol describes the synthesis of Ethyl 3-chloro-4-((benzylamino)methyl)benzoate.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Logical Relationship of Functional Group Reactivity
Caption: Reactivity hierarchy of functional groups in this compound.
Experimental Workflow: Reductive Amination
Caption: Step-by-step workflow for the reductive amination protocol.
References
- 1. This compound | 1465327-51-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Scale-Up Considerations for the Synthesis of Ethyl 3-chloro-4-formylbenzoate
Welcome to the technical support resource for the synthesis of Ethyl 3-chloro-4-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful and safe execution of your synthesis.
Introduction to the Synthesis
This compound is a key building block in the synthesis of various pharmaceuticals and other fine chemicals. Its preparation typically involves the formylation of ethyl 3-chlorobenzoate. The most common and industrially scalable method for this transformation is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] The Vilsmeier reagent then reacts with the electron-rich aromatic ring of ethyl 3-chlorobenzoate to introduce a formyl group.[4]
While the Vilsmeier-Haack reaction is robust, its scale-up presents several challenges that require careful consideration to ensure safety, efficiency, and product quality. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues in the Synthesis of this compound
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Issue 1: Low or No Product Yield
Question: My Vilsmeier-Haack reaction for the synthesis of this compound is resulting in a very low yield or is failing completely. What are the likely causes and how can I optimize the reaction for a better outcome?
Answer: Low or no yield in a Vilsmeier-Haack reaction is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Reagent Quality: The success of the Vilsmeier-Haack reaction is highly dependent on the quality of the reagents, particularly the DMF and POCl₃.
-
DMF: Old or improperly stored DMF can contain dimethylamine and formic acid as degradation products. Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration.[5]
-
POCl₃: Phosphorus oxychloride is highly sensitive to moisture and will decompose, rendering it ineffective.
-
Solution: Always use fresh, anhydrous DMF and freshly distilled or a newly opened bottle of POCl₃ stored under anhydrous conditions.
-
-
Incomplete Formation of the Vilsmeier Reagent: The reaction's success is contingent on the efficient in-situ formation of the chloroiminium salt (Vilsmeier reagent).
-
Solution: The Vilsmeier reagent is typically pre-formed by the slow addition of POCl₃ to chilled, anhydrous DMF under an inert atmosphere. Allow sufficient time for the reagent to form completely before adding the substrate. A color change to orange or red is often indicative of reagent formation.[6]
-
-
Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation of less reactive substrates like ethyl 3-chlorobenzoate may require heating.
-
Solution: After the addition of the substrate at a low temperature (0-5 °C), gradually increase the temperature of the reaction mixture. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature, which can range from room temperature to 80°C or higher.[7]
-
-
Sub-optimal Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction.
-
Solution: A molar excess of the Vilsmeier reagent is often necessary. A typical starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent relative to the ethyl 3-chlorobenzoate.
-
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurities in my crude product. What are the common side reactions in the formylation of ethyl 3-chlorobenzoate, and how can I minimize them?
Answer: The formation of side products is a common issue, particularly during scale-up. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Isomeric Impurities: The formylation of 3-substituted chlorobenzenes can potentially yield different regioisomers. The primary directing effects of the chloro and ethyl ester groups need to be considered. The ester group is a meta-director, while the chloro group is an ortho, para-director. In this case, the formyl group is expected to add at the position para to the chlorine and ortho to the ester group. However, other isomers are possible.
-
Mitigation: Controlling the reaction temperature can influence regioselectivity. Lower temperatures often favor the thermodynamically more stable product.
-
-
Hydrolysis of the Ester: The acidic conditions of the Vilsmeier-Haack reaction, especially during workup, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid (3-chloro-4-formylbenzoic acid).
-
Mitigation: Maintain a low temperature during the aqueous workup and neutralization steps. Use a mild base, such as sodium bicarbonate, for neutralization.
-
-
Over-reaction/Diformylation: Although less common for this substrate, highly activated aromatic rings can undergo diformylation.
-
Mitigation: Use a controlled stoichiometry of the Vilsmeier reagent and avoid excessive reaction times and temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction presents significant thermal hazards, especially during scale-up. The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic reaction.[8] Additionally, the quenching of the reaction mixture with water is also very exothermic due to the violent reaction of unreacted POCl₃. Uncontrolled addition or inadequate cooling can lead to a dangerous thermal runaway. It is crucial to have robust temperature control and a well-designed quenching procedure.[9]
Q2: What is the recommended quenching procedure for a large-scale Vilsmeier-Haack reaction?
A2: For large-scale reactions, a "reverse quench" is the safest method. This involves the slow, controlled addition of the reaction mixture to a vigorously stirred, chilled vessel containing a large volume of water or an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide). Never add water directly to the reaction mixture, as this can cause a localized and potentially uncontrollable exotherm. Ensure the quenching vessel has sufficient headspace to accommodate any potential foaming or gas evolution.
Q3: How can I effectively purify this compound at a larger scale?
A3: Purification of aromatic aldehydes can be achieved through several methods:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective and scalable purification method.
-
Distillation: For liquid products or to remove volatile impurities, vacuum distillation can be employed.
-
Bisulfite Adduct Formation: Aldehydes can be selectively reacted with sodium bisulfite to form a solid adduct, which can be filtered off and then hydrolyzed back to the pure aldehyde. This is a highly effective method for removing non-aldehydic impurities.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). A validated HPLC or GC method is essential for accurate quantitative analysis during scale-up to determine reaction completion and to quantify the formation of impurities.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is intended for laboratory-scale synthesis (1-10 g) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Ethyl 3-chlorobenzoate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation: Dissolve ethyl 3-chlorobenzoate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up and Quenching: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
In a separate, larger beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry.
-
Stir the mixture until all the ice has melted and gas evolution has ceased.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Data Presentation
Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Substrate | Ethyl 3-chlorobenzoate | Ethyl 3-chlorobenzoate |
| Reagents | DMF, POCl₃ | DMF, POCl₃ |
| Stoichiometry (Substrate:DMF:POCl₃) | 1 : 3 : 1.5 | 1 : 3 : 1.5 |
| Temperature (Reagent Formation) | 0-10 °C | 0-10 °C |
| Temperature (Formylation) | 60-70 °C | 60-70 °C |
| Reaction Time | 4-6 hours | 4-8 hours (monitor) |
| Typical Yield (Crude) | 75-85% | 70-80% |
Table 2: Analytical Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3 (s, 1H, CHO), 8.2-7.9 (m, 3H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 188 (CHO), 165 (C=O), 140-128 (Ar-C), 62 (OCH₂), 14 (CH₃) |
| Mass Spectrometry (EI) | m/z 212/214 (M⁺, Cl isotope pattern) |
| Appearance | White to off-white solid |
Safety Considerations
The scale-up of the synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents and the exothermic nature of the reaction.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic by inhalation, and reacts violently with water.[10]
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat). Ensure an eyewash station and safety shower are readily accessible.
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: Can be harmful if inhaled or absorbed through the skin. It is also a suspected carcinogen.[11]
-
Handling: Use in a well-ventilated area and avoid skin contact by wearing appropriate gloves.
-
-
Exothermic Reaction:
-
Hazard: The reaction of DMF and POCl₃, and the quenching of the reaction mixture are highly exothermic.
-
Control Measures: Use a reactor with adequate cooling capacity. For large-scale reactions, consider a semi-batch process where one reagent is added slowly to the other to control the rate of heat generation. Always have a plan for emergency cooling.
-
Diagram: Hazard Mitigation Strategy
Caption: Key safety considerations for the Vilsmeier-Haack reaction.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. jk-sci.com [jk-sci.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. lsuhsc.edu [lsuhsc.edu]
analytical methods for monitoring Ethyl 3-chloro-4-formylbenzoate reactions
< Technical Support Center: Analytical Methods for Monitoring Ethyl 3-Chloro-4-Formylbenzoate Reactions
Welcome to the technical support center for monitoring chemical reactions involving this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key intermediate. Accurate real-time or near-real-time monitoring of its synthesis and subsequent reactions is critical for process understanding, optimization, and ensuring the quality of the final product.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed for this purpose.
The Critical Role of Reaction Monitoring
In pharmaceutical process development, robust analytical methods are paramount.[3] For reactions involving this compound, monitoring is essential to:
-
Track Reactant Consumption and Product Formation: Determine reaction kinetics and endpoint.
-
Identify and Quantify Intermediates and By-products: Gain insights into the reaction mechanism and potential impurities.[4]
-
Optimize Reaction Conditions: Adjust parameters like temperature, catalyst loading, and reaction time for improved yield and purity.[1]
-
Ensure Process Safety and Control: Prevent runaway reactions or the formation of hazardous by-products.
The choice of analytical technique depends on the specific reaction, available equipment, and the desired level of detail. This guide will focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
General Workflow for Reaction Monitoring
The following diagram illustrates a generalized workflow for monitoring a chemical reaction.
Caption: A generalized workflow for monitoring chemical reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring reactions of non-volatile, polar compounds like this compound. Reversed-phase HPLC is typically the method of choice.
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Drifting Retention Times | 1. Poor column equilibration.[5] 2. Inconsistent mobile phase composition.[5][6] 3. Fluctuations in column temperature.[5] 4. Column degradation. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. 2. Prepare fresh mobile phase daily and ensure thorough mixing. If using a gradient, check the pump's proportioning valves.[5] 3. Use a column oven for stable temperature control.[5] 4. If retention times consistently shorten and peak shape degrades, the column may need to be replaced. |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Column overload.[5] 3. Mismatch between sample solvent and mobile phase. | 1. Use a high-purity, end-capped C18 column. Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mitigate this. 2. Dilute the sample or inject a smaller volume. 3. Dissolve the sample in the initial mobile phase whenever possible. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.[7] 2. Late-eluting compounds from a previous injection. | 1. Use high-purity solvents and filter the mobile phase.[8] Water is a common source of contamination.[7] 2. Increase the run time or add a column flushing step at the end of the gradient. |
| No Peaks or Very Small Peaks | 1. Detector lamp is off.[7] 2. No flow or a leak in the system.[7] 3. Injector issue. | 1. Check that the detector lamp is on and has sufficient energy. 2. Check for leaks, especially at fittings. Ensure the pump is delivering the set flow rate.[6][7] 3. Verify that the injection loop is being filled correctly and the injection is being made. |
HPLC FAQs
Q1: What is a good starting HPLC method for this compound?
A: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) and UV detection around 254 nm. A gradient elution from a lower to a higher percentage of acetonitrile will likely be necessary to resolve the starting material, intermediates, and product.
Q2: How do I prepare my reaction sample for HPLC analysis?
A: 1. Take a small, accurately measured aliquot from the reaction mixture. 2. Quench the reaction immediately (e.g., by diluting in a cold solvent). 3. Perform a liquid-liquid extraction if necessary to remove salts or catalysts that could damage the column. 4. Dilute the sample to an appropriate concentration with the mobile phase. 5. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. While this compound can be analyzed by GC, derivatization may sometimes be necessary to improve volatility and peak shape, especially for related acidic or highly polar by-products.
GC Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Peak Shape (Tailing) | 1. Active sites in the inlet liner or column. 2. Column contamination. | 1. Use a deactivated inlet liner. Consider derivatization of the analyte to reduce active hydrogen interactions. 2. "Bake out" the column at a high temperature (within the column's limits) to remove contaminants. If this fails, trim a small portion from the front of the column. |
| Shifting Retention Times | 1. Leaks in the system (septum, fittings). 2. Inconsistent oven temperature profile. 3. Changes in carrier gas flow rate. | 1. Check for leaks using an electronic leak detector. Replace the inlet septum regularly. 2. Ensure the GC oven is calibrated and functioning correctly. 3. Verify the gas supply and check for any blockages in the gas lines. |
| No Peaks | 1. Broken syringe. 2. Split vent is excessively open. 3. Column not installed correctly. | 1. Visually inspect the syringe for proper operation. 2. For trace analysis, use a lower split ratio or a splitless injection. 3. Ensure the column is properly installed in both the inlet and detector. |
| Poor Resolution | 1. Incorrect temperature program. 2. Flow rate is not optimal. 3. Column is overloaded. | 1. Optimize the oven temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks. 2. Adjust the carrier gas flow rate to be closer to the optimal linear velocity for your column. 3. Dilute the sample. |
GC FAQs
Q1: What type of GC column is best for analyzing this compound?
A: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is a good starting point.[9] These columns provide good selectivity for a range of aromatic compounds.
Q2: Is derivatization necessary for GC analysis of this compound?
A: For this compound itself, derivatization is not strictly necessary. However, if your reaction involves hydrolysis to the corresponding carboxylic acid, derivatization (e.g., with BSTFA to form a silyl ester) will be required to make the acid volatile enough for GC analysis.
Q3: What detector should I use?
A: A Flame Ionization Detector (FID) is a robust, general-purpose detector suitable for quantitative analysis. For higher sensitivity and structural confirmation, a Mass Spectrometer (MS) is the preferred detector. GC-MS can be particularly useful for identifying unknown by-products.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for reaction monitoring as it provides detailed structural information and is inherently quantitative without the need for calibration curves.[2][11] It can be used to simultaneously track multiple species in the reaction mixture.[11]
NMR Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Broad Peaks/Poor Resolution | 1. Poor magnetic field homogeneity (shimming). 2. Presence of paramagnetic species. 3. Sample is too concentrated. | 1. Re-shim the spectrometer. If the sample is in a non-deuterated solvent, shimming can be more challenging.[12] 2. If using a metal catalyst, try to remove it before analysis (e.g., by filtering through a short plug of silica). 3. Dilute the sample. High viscosity can lead to broader lines. |
| Inaccurate Integration | 1. Poor phasing of the spectrum. 2. Overlapping peaks.[12] 3. Insufficient relaxation delay. | 1. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.[13] 2. If possible, choose non-overlapping peaks for each compound for integration. 3. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the nuclei being quantified. |
| Distorted Baseline | 1. Incorrect data processing (e.g., apodization, zero-filling). 2. Acoustic ringing. | 1. Re-process the FID with minimal manipulation. Apply a baseline correction algorithm. 2. This is an instrument artifact. It can sometimes be mitigated by adjusting acquisition parameters, but often requires baseline correction during processing. |
NMR FAQs
Q1: How can I use ¹H NMR to monitor a reaction of this compound?
A: You can monitor the disappearance of the starting material's signals and the appearance of the product's signals. Key diagnostic peaks for this compound would be the aldehyde proton (~10 ppm), the aromatic protons (7.5-8.5 ppm), and the ethyl ester protons (quartet ~4.4 ppm, triplet ~1.4 ppm).[14] By integrating these distinct peaks relative to an internal standard, you can quantify the concentration of each species over time.[4]
Q2: Do I need to use a deuterated solvent for reaction monitoring?
A: While deuterated solvents are required for locking the magnetic field, for rapid, informal reaction monitoring, you can take an aliquot of the reaction mixture, dilute it in a standard protonated solvent, and acquire a spectrum without a lock. Modern spectrometers can often achieve adequate shims without a lock for simple spectra. For more accurate quantitative analysis, adding a known amount of a deuterated solvent containing an internal standard is recommended.[11]
Characteristic ¹H NMR Chemical Shifts
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Ethyl Protons (OCH₂CH₃) |
| This compound | ~10.3 ppm (s) | ~8.0-8.3 ppm (m) | ~4.4 ppm (q), ~1.4 ppm (t) |
| Corresponding Benzyl Alcohol | N/A | ~7.4-7.9 ppm (m) | ~4.4 ppm (q), ~1.4 ppm (t) |
| Corresponding Carboxylic Acid | ~10.3 ppm (s) | ~8.1-8.4 ppm (m) | N/A |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents. The presence of electron-withdrawing groups like chloro and formyl deshields the aromatic protons, shifting them downfield.[13]
Caption: A typical workflow for quantitative NMR analysis.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique ideal for quickly checking reaction progress. It's excellent for determining if the starting material has been consumed and for getting a rough idea of the number of products formed.
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Spots are Streaky | 1. Sample is too concentrated. 2. Solvent system is too polar. | 1. Dilute the sample before spotting. 2. Decrease the proportion of the more polar solvent in your eluent system. |
| Rf Values are Too High or Too Low | 1. Incorrect solvent system polarity. | 1. If spots run to the top (Rf ~1), the eluent is too polar. Decrease the amount of the polar solvent. If spots remain at the baseline (Rf ~0), the eluent is not polar enough. Increase the amount of the polar solvent. |
| Spots are Not Round (Tailing/Distorted) | 1. Interactions with the silica gel. 2. Plate was overloaded. | 1. This is common for polar or acidic/basic compounds. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve spot shape. 2. Apply a smaller spot of a more dilute sample. |
TLC FAQs
Q1: What is a good solvent system for TLC of this compound?
A: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[15] A common starting ratio would be 4:1 or 3:1 Hexanes:Ethyl Acetate. You can adjust the ratio to achieve an Rf value for your starting material of around 0.3-0.4 for optimal monitoring.
Q2: How do I visualize the spots on the TLC plate?
A: this compound has a chromophore and should be visible under a UV lamp (254 nm). You can also use a potassium permanganate stain, which will react with the aldehyde group.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Reaction Monitoring | Bruker [bruker.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. labcompare.com [labcompare.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pharmtech.com [pharmtech.com]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Mthis compound synthesis - chemicalbook [chemicalbook.com]
catalyst selection and optimization for Ethyl 3-chloro-4-formylbenzoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-chloro-4-formylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights, proven protocols, and robust troubleshooting strategies. Our focus is on catalyst selection and optimization to ensure high-yield, reproducible synthesis of this key chemical intermediate.
Introduction: The Importance of this compound
This compound is a crucial building block in medicinal chemistry and materials science. Its bifunctional nature, featuring an aldehyde and an ester group on a substituted benzene ring, makes it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Achieving an efficient and scalable synthesis is paramount, and the choice and optimization of the catalytic system are the most critical factors for success.
The primary challenge in synthesizing this molecule often lies in the selective formylation of the electron-deficient aryl chloride precursor. Palladium-catalyzed carbonylation reactions have emerged as a powerful and widely adopted method for this transformation.[1][2][3][4] This guide will focus on the nuances of this catalytic approach.
Catalyst System Selection: A Mechanistic Perspective
The formylation of an aryl chloride, such as ethyl 2-chloro-4-methylbenzoate (a common precursor), involves the palladium-catalyzed insertion of carbon monoxide (CO).[1][2][3] The success of this reaction is highly dependent on a synergistic combination of a palladium precursor, a phosphine ligand, a base, a hydride source, and the solvent.
Core Catalytic Methods
While other methods like Vilsmeier-Haack or Rieche formylation exist, they are typically more effective on electron-rich aromatic rings and may not be suitable for the electron-deficient substrate .[5][6][7] Palladium-catalyzed carbonylation offers a more direct and efficient route for aryl halides.[4][8]
The catalytic cycle, in simplified terms, involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-chloride bond. This is often the rate-limiting step for less reactive aryl chlorides.[9]
-
CO Insertion : Carbon monoxide coordinates to the palladium center and inserts into the Pd-Aryl bond to form an acyl-palladium complex.
-
Reductive Elimination/Nucleophilic Attack : The acyl-palladium intermediate reacts with a hydride source to form the aldehyde and regenerate the Pd(0) catalyst.
The choice of each component of the catalyst system is critical to facilitate these steps efficiently.
Choosing Your Components: The "Why"
-
Phosphine Ligand : This is arguably the most critical parameter to optimize. For challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands are required.[12][13][14][15] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and prevent catalyst decomposition (e.g., formation of inactive palladium black).[12]
-
Why Bulky and Electron-Rich? Electron-richness increases the electron density on the palladium, making it more nucleophilic and facilitating the oxidative addition into the Ar-Cl bond. Steric bulk promotes reductive elimination and prevents the formation of inactive catalyst dimers.
-
Recommended Ligands : Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or chelating phosphines with a large bite angle like 1,3-Bis(di-isopropylphosphino)propane (dippp) have shown great success in the carbonylation of aryl chlorides.[1][2][3][15] Monodentate phosphines are often inactive.[1]
-
-
Hydride Source : To convert the acyl-palladium intermediate to the final aldehyde, a hydride source is needed. Common choices include:
-
Base : A base is often required to neutralize acid generated during the reaction and can influence the catalyst's activity. Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), or the formate salt itself.[17]
-
Solvent : High-boiling point, polar aprotic solvents like Dimethylformamide (DMF) or Dimethylacetamide (DMAc) are typically used to ensure all components remain in solution at the required reaction temperatures.[1][18]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Low or No Product Yield
Q1: My reaction shows very low or no conversion. What are the first things I should check?
A1: Low conversion is a common problem that can usually be traced back to one of three areas: catalyst activity, reagent quality, or reaction conditions.[10]
-
Verify Reagent and Solvent Quality: Ensure all reagents are pure and, critically, that your solvent is anhydrous. Moisture can poison the catalyst and hydrolyze reagents. Use freshly distilled or commercially available anhydrous solvents.[10]
-
Ensure an Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[12] Ensure your reaction flask was thoroughly purged with an inert gas (Nitrogen or Argon) and that the reaction is maintained under a positive pressure of inert gas.
-
Check Catalyst and Ligand Integrity: Has your palladium precursor or ligand been stored correctly? Phosphine ligands can oxidize over time if not stored under an inert atmosphere. Consider using fresh batches of both.
Q2: I suspect my catalyst is deactivating. What are the signs and how can I prevent it?
A2: Catalyst deactivation is often indicated by the reaction stalling before completion or by the formation of a black precipitate (palladium black).[12]
-
Cause: Palladium black formation is the aggregation of Pd(0) into an inactive, bulk metallic state. This is often caused by an insufficient ligand-to-palladium ratio, excessively high temperatures, or the use of a ligand that cannot sufficiently stabilize the catalytic species.[12]
-
Prevention:
-
Increase Ligand Ratio: A ligand-to-palladium ratio of 1:1 to 2:1 is a good starting point, but for challenging reactions, a higher ratio may be necessary.[13]
-
Optimize Temperature: While heat is needed to drive the reaction, excessive temperatures can accelerate catalyst decomposition.[12] Try lowering the temperature by 10-20 °C.
-
Switch to a More Robust Ligand: If deactivation persists, switch to a bulkier, more electron-rich ligand (e.g., a Buchwald ligand) or a chelating phosphine like dippp, which provides greater stability.[1][2][3][13]
-
Side Product Formation
Q3: I'm observing a significant amount of a de-halogenated side product (Ethyl 4-formylbenzoate without the chloro group). What causes this?
A3: This is a known side reaction in palladium-catalyzed formylations. It occurs when the aryl-palladium intermediate undergoes proto-dehalogenation (reaction with a proton source) instead of CO insertion.
-
Cause: This is often promoted by certain catalyst systems. For example, some palladium complexes with smaller or less basic chelating ligands are known to favor dehalogenation over formylation.[1]
-
Solution: The choice of ligand is key. The use of a highly specific ligand like 1,3-bis(di-isopropylphosphino)propane (dippp) has been shown to be highly selective for formylation over dehalogenation.[1][2][3] Ensure your hydride source is not added in large excess, and that the reaction is free from adventitious water.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for troubleshooting common synthesis problems.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Experimental Protocols
The following protocols provide a starting point for the synthesis and a framework for catalyst screening. Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. Carbon monoxide is a toxic gas and should be handled with extreme care using appropriate equipment (e.g., a CO detector).
Protocol 1: Palladium-Catalyzed Formylation
This protocol is adapted from established methods for the formylation of aryl chlorides.[1][2][3]
Materials:
-
Ethyl 2-chloro-4-methylbenzoate (starting material)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,3-Bis(di-isopropylphosphino)propane (dippp)
-
Sodium Formate (HCO₂Na), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Carbon Monoxide (CO), high purity
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a high-pressure reaction vessel (e.g., a Parr autoclave) equipped with a magnetic stir bar, add Ethyl 2-chloro-4-methylbenzoate (1.0 equiv), sodium formate (2.0 equiv), Pd(OAc)₂ (0.01 equiv, 1 mol%), and dippp (0.02 equiv, 2 mol%).
-
Seal the vessel and purge thoroughly with inert gas (3 cycles of vacuum/backfill).
-
Add anhydrous DMF via syringe to dissolve the reagents.
-
Pressurize the vessel with Carbon Monoxide (e.g., 80 psi).
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Maintain the reaction for 20-24 hours. Monitor progress by taking aliquots (after safely venting and re-purging) and analyzing by GC-MS or LC-MS.
-
After completion, cool the vessel to room temperature and carefully vent the excess CO in a fume hood.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: High-Throughput Catalyst/Ligand Screening
For optimization, a parallel screening approach is highly efficient.[13] This workflow allows for the rapid identification of optimal ligands and conditions.
Caption: Workflow for High-Throughput Ligand Screening.
Data Summary Table (Example):
| Entry | Ligand | Pd Source | Temp (°C) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | 150 | <5 |
| 2 | dppf | Pd(OAc)₂ | 150 | 25 |
| 3 | XPhos | Pd₂(dba)₃ | 130 | 78 |
| 4 | dippp | Pd(OAc)₂ | 150 | >90 |
This structured data allows for direct comparison and informed decision-making for scale-up operations.
References
- 1. Formylation of aryl chlorides catalysed by a palladium complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Formylation of aryl chlorides catalysed by a palladium complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Formylation of aryl chlorides catalysed by a palladium complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. Carbonylation of Aryl Halides in the Presence of Heterogeneous Catalysts | Bentham Science [eurekaselect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 18. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-chloro-4-formylbenzoate
In the landscape of pharmaceutical and materials science, the unequivocal structural confirmation of synthetic intermediates is paramount. Ethyl 3-chloro-4-formylbenzoate, a key building block, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. Its substituted aromatic system, featuring three distinct functional groups, offers a rich dataset for NMR analysis. This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, contrasting it with a structurally similar alternative to highlight the nuanced effects of its substituents. We will delve into the causality behind the observed spectral data and provide robust, field-tested protocols for data acquisition.
The Foundational Principles: Substituent Effects on the Aromatic System
The chemical shifts observed in the NMR spectrum of this compound are a direct consequence of the electronic environment of each nucleus. The benzene ring is influenced by three substituents: an ethyl ester (-COOEt), a formyl group (-CHO), and a chlorine atom (-Cl). All three are electron-withdrawing groups (EWGs), but they exert their influence through different mechanisms.
-
Formyl and Ethyl Ester Groups: These groups are moderately deactivating and withdraw electron density from the aromatic ring primarily through the resonance effect (-R effect), with a secondary contribution from the inductive effect (-I effect). This withdrawal is most pronounced at the ortho and para positions relative to the substituent.[1]
-
Chloro Group: Chlorine withdraws electron density strongly through the inductive effect (-I effect) due to its high electronegativity. However, it weakly donates electron density through resonance (+R effect) via its lone pairs. The inductive effect is dominant, resulting in a net withdrawal of electron density.
This interplay of electronic effects creates a unique electron density map across the aromatic ring, leading to distinct and predictable chemical shifts for each aromatic proton and carbon. Protons and carbons in electron-poor regions are "deshielded" and resonate at a higher chemical shift (downfield), while those in electron-rich areas are "shielded" and appear at a lower chemical shift (upfield).[2][3]
Analysis of this compound Spectra
¹H NMR Spectrum: A Detailed Interpretation
The proton NMR spectrum provides a wealth of information through chemical shifts, integration (the number of protons), and splitting patterns (coupling between neighboring protons).
-
Aldehyde Proton (H-α): The proton of the formyl group is highly deshielded due to the strong anisotropic effect of the C=O double bond and the electronegativity of the oxygen atom. It is expected to appear as a sharp singlet far downfield, typically in the δ 9.9 - 10.1 ppm range. Its integration value will be 1H.
-
Aromatic Protons: The trisubstituted benzene ring has three protons, each in a unique chemical environment. Their signals typically appear between 6.5 and 8.5 ppm.[2][4]
-
H-2: This proton is ortho to the powerfully deshielding formyl group. It will be the most downfield of the aromatic protons, likely appearing as a doublet around δ 8.2 - 8.3 ppm . The splitting is caused by coupling to H-6 (meta coupling, J ≈ 2-3 Hz).[5]
-
H-6: This proton is positioned between the ethyl ester and the chloro group. It is deshielded by both. It is expected to appear as a doublet of doublets around δ 8.0 - 8.1 ppm , resulting from coupling to H-5 (ortho coupling, J ≈ 7-8 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz).[6]
-
H-5: This proton is ortho to the chloro group and meta to the two carbonyl-containing groups. It will be the most upfield of the three aromatic protons, appearing as a doublet around δ 7.8 - 7.9 ppm due to ortho coupling with H-6 (J ≈ 7-8 Hz).
-
-
Ethyl Group Protons: The ethyl ester group gives rise to two characteristic signals.
-
Methylene Protons (-OCH₂CH₃): These protons are adjacent to the ester oxygen, which deshields them. They will appear as a quartet around δ 4.4 - 4.5 ppm , split by the three neighboring methyl protons.
-
Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen and will appear as a triplet around δ 1.4 - 1.5 ppm , split by the two neighboring methylene protons.
-
¹³C NMR Spectrum: Unambiguous Carbon Assignments
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon environment. Aromatic carbons typically resonate between 120-150 ppm.[4][7]
-
Carbonyl Carbons: The two C=O carbons are the most deshielded. The aldehyde carbonyl carbon is typically found further downfield than the ester carbonyl, appearing around δ 189 - 192 ppm . The ester carbonyl carbon will resonate around δ 164 - 166 ppm .[8]
-
Aromatic Carbons: Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons.
-
C-4 (ipso- to -CHO): This carbon, directly attached to the formyl group, will be significantly deshielded, appearing around δ 140 - 142 ppm .
-
C-3 (ipso- to -Cl): The carbon bearing the chlorine atom will also be downfield, expected around δ 138 - 140 ppm .
-
C-1 (ipso- to -COOEt): The carbon attached to the ester group is expected around δ 133 - 135 ppm .
-
C-2, C-5, C-6: The remaining carbons with attached protons will appear in the δ 128 - 134 ppm range. Precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC.
-
-
Ethyl Group Carbons:
-
Methylene Carbon (-OCH₂CH₃): Attached to oxygen, this carbon is deshielded and appears around δ 61 - 63 ppm .
-
Methyl Carbon (-OCH₂CH₃): This aliphatic carbon is the most shielded, appearing far upfield around δ 14 - 15 ppm .
-
Comparative Analysis: The Impact of the Chloro Substituent
To objectively evaluate the spectral features of this compound, we compare it with Ethyl 4-formylbenzoate .[9][10] This analogue lacks the chloro substituent at the 3-position, providing a clear demonstration of chlorine's electronic influence.
| Assignment | This compound (Predicted) | Ethyl 4-formylbenzoate (Predicted/Reference) | Rationale for Difference |
| ¹H Aldehyde | ~10.1 ppm, s | ~10.1 ppm, s | Minimal change; distant from the chloro group. |
| ¹H Aromatic | ~8.25 ppm (d, H-2), ~8.05 ppm (dd, H-6), ~7.85 ppm (d, H-5) | ~8.2 ppm (d, 2H), ~7.9 ppm (d, 2H) | The chloro group breaks the symmetry, resulting in three distinct signals. In the comparator, symmetry leads to two sets of equivalent protons (an AA'BB' system). The inductive effect of chlorine causes a general downfield shift for adjacent protons (H-2, H-5). |
| ¹H Methylene | ~4.4 ppm, q | ~4.4 ppm, q | Minimal change; distant from the chloro group. |
| ¹H Methyl | ~1.4 ppm, t | ~1.4 ppm, t | Minimal change; distant from the chloro group. |
| ¹³C Aldehyde | ~191 ppm | ~192 ppm | Minimal change. |
| ¹³C Ester | ~165 ppm | ~165 ppm | Minimal change. |
| ¹³C Aromatic | 6 distinct signals (~128-142 ppm) | 4 distinct signals (~130-140 ppm) | The chloro group removes the plane of symmetry, making all six aromatic carbons unique.[7] The carbon attached to chlorine (C-3) will have a characteristic downfield shift. |
| ¹³C Methylene | ~62 ppm | ~62 ppm | Minimal change. |
| ¹³C Methyl | ~14 ppm | ~14 ppm | Minimal change. |
This comparison definitively shows that the presence of the chlorine atom is the primary reason for the increased complexity and downfield shifts in the aromatic region of both the ¹H and ¹³C NMR spectra of the target compound.
Experimental Protocols
Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and proper instrument parameterization.
Workflow for NMR Analysis
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. Ensure the sample dissolves completely, using gentle vortexing if necessary.
-
Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck.
-
Filter the sample solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Securely cap the NMR tube and label it clearly.
-
-
Spectrometer Setup and Data Acquisition: [11][12]
-
Insert the NMR tube into the spectrometer's spinner and place it in the sample changer or manually insert it into the magnet.
-
Locking: Establish a field-frequency lock on the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm for ¹³C).
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, symmetrical peaks. This can often be done automatically using gradient shimming routines.
-
Tuning: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity and efficient power transfer.
-
Acquisition Parameters (Typical for a 500 MHz spectrometer):
-
¹H Spectrum:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans (NS): 8-16
-
-
¹³C Spectrum:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans (NS): 1024 or higher, depending on sample concentration.
-
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift axis using tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) or by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H).
-
Integrate the peaks in the ¹H spectrum and analyze the chemical shifts and coupling constants for both spectra to assign the structure.
-
Conclusion
The comprehensive ¹H and ¹³C NMR analysis provides an unambiguous structural fingerprint for this compound. The distinct chemical shifts of the aldehyde proton, the complex splitting pattern of the three aromatic protons, and the characteristic signals of the ethyl group confirm the molecular framework. Furthermore, the comparative analysis against Ethyl 4-formylbenzoate effectively demonstrates the predictable and rational influence of the chloro substituent on the aromatic system, breaking its symmetry and causing downfield shifts. By adhering to the rigorous experimental protocols outlined, researchers can confidently generate high-fidelity data, ensuring the structural integrity of this and other critical chemical intermediates in the drug development pipeline.
References
- 1. youtube.com [youtube.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ethyl 4-formylbenzoate | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. books.rsc.org [books.rsc.org]
A Comparative Guide to the Structural Elucidation of Ethyl 3-chloro-4-formylbenzoate: Mass Spectrometry Fragmentation and Beyond
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of progress. Ethyl 3-chloro-4-formylbenzoate, a substituted aromatic compound, presents an interesting case for analytical characterization due to its combination of ester, aldehyde, and chloro functional groups. This guide provides an in-depth analysis of its expected fragmentation pattern under electron ionization mass spectrometry (EI-MS), a powerful technique for molecular structure elucidation. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a holistic perspective for researchers, scientists, and drug development professionals.
The Power of Fragmentation: Decoding the Mass Spectrum of this compound
Electron ionization mass spectrometry is a destructive analytical technique that provides a molecular fingerprint in the form of a fragmentation pattern.[1] The process involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes a series of predictable bond cleavages to yield fragment ions of varying masses. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is unique to a specific molecular structure.
For this compound (Molecular Weight: 212.63 g/mol ), the molecular ion peak is expected at an m/z of 212. Due to the presence of a chlorine atom, a characteristic isotopic peak at m/z 214 ([M+2]⁺˙) with an intensity of approximately one-third of the molecular ion peak is anticipated, arising from the natural abundance of the ³⁷Cl isotope.[2]
The fragmentation of this compound is predicted to be driven by the presence of its distinct functional groups: the ethyl ester, the formyl group, and the chloro substituent on the aromatic ring.
Predicted Primary Fragmentation Pathways:
-
Alpha Cleavage of the Ester: A common and often dominant fragmentation pathway for aromatic esters is the cleavage of the bond alpha to the carbonyl group.[3] For this compound, this would involve the loss of the ethoxy radical (•OCH₂CH₃), resulting in a highly stable acylium ion at m/z 167 . The stability of this ion is enhanced by the aromatic ring.
-
Loss of Ethylene via McLafferty-type Rearrangement: While less common for aromatic esters with short alkyl chains, a rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄), could lead to a fragment ion at m/z 184 .
-
Fragmentation of the Formyl Group: Aldehydes typically exhibit characteristic losses from the formyl group.[4][5] We can anticipate two key fragmentations:
-
Loss of a Hydrogen Radical (•H): This would lead to the formation of a stable [M-1]⁺ ion at m/z 211 .
-
Loss of the Formyl Radical (•CHO): This cleavage would result in a fragment ion at m/z 183 .
-
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of aromatic aldehydes is the loss of a neutral carbon monoxide molecule from the [M-1]⁺ ion, which would produce a fragment at m/z 183 .[4][5]
-
Cleavage of the Ethyl Group: Direct cleavage of the ethyl group from the ester would result in the loss of an ethyl radical (•CH₂CH₃) to form a fragment ion at m/z 183 .
The following diagram illustrates the predicted fragmentation pathway of this compound:
Caption: Predicted EI-MS fragmentation of this compound.
A Comparative Analysis: Mass Spectrometry in Context
While mass spectrometry provides invaluable information about the molecular weight and fragmentation pattern, a comprehensive structural elucidation relies on the synergy of multiple analytical techniques.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern. | High sensitivity, provides "fingerprint" for identification, isotopic information. | Isomeric differentiation can be challenging, provides limited information on functional group connectivity. |
| Nuclear Magnetic Resonance (NMR) | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for some molecules. |
| Fourier-Transform Infrared (FTIR) | Presence of specific functional groups (e.g., C=O, C-Cl, C-O). | Fast, simple, provides information on bonding. | Provides limited information on the overall molecular structure, not suitable for complex mixtures. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A robust method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum, comparing the observed fragments with the predicted fragmentation pattern.
The following diagram illustrates a comparative workflow for the structural elucidation of this compound:
Caption: A comparative workflow for structural elucidation.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound provides a robust analytical tool for its identification and characterization. Key fragments arising from alpha cleavage of the ester and losses from the formyl group are expected to be prominent features in its EI-MS spectrum. While mass spectrometry is a powerful technique, its true potential is realized when used in conjunction with other analytical methods like NMR and FTIR spectroscopy. This integrated approach ensures the highest level of scientific rigor and confidence in structural assignments, a critical aspect of modern chemical research and development.
References
A Comparative Guide to the Infrared Spectroscopy of Ethyl 3-chloro-4-formylbenzoate
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. Ethyl 3-chloro-4-formylbenzoate, a substituted aromatic compound, presents a unique combination of functional groups that are pivotal to its chemical reactivity and potential applications. This guide provides an in-depth analysis of the infrared (IR) spectroscopic features of this molecule, offering a comparative perspective with other analytical techniques and detailed experimental protocols for its characterization.
The Molecular Landscape of this compound
This compound incorporates four key functional groups on a benzene ring: an ethyl ester, a formyl (aldehyde) group, a chloro substituent, and the aromatic ring itself. Each of these moieties exhibits characteristic vibrational modes that can be identified using infrared spectroscopy, providing a molecular fingerprint for the compound. Understanding the expected IR absorption frequencies is the first step in confirming the structure and purity of a synthesized batch or in identifying this molecule in a complex mixture.
Deciphering the Infrared Spectrum: A Functional Group Analysis
While a definitive experimental spectrum for this compound is not publicly available, a highly accurate predicted spectrum can be constructed based on the extensive literature on the IR spectroscopy of its constituent functional groups. The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Key Features |
| Aromatic Ester | C=O Stretch | 1715 - 1730 | Strong | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (1735-1750 cm⁻¹). This is often the most intense peak in the spectrum.[1] |
| C-C-O Stretch | 1250 - 1310 | Strong | Part of the "Rule of Three" for aromatic esters, this is a key diagnostic peak.[1] | |
| O-C-C Stretch | 1100 - 1130 | Strong | The third characteristic intense peak for aromatic esters.[1] | |
| Aromatic Aldehyde | C=O Stretch | ~1705 | Strong | The two carbonyl groups (ester and aldehyde) will likely result in two distinct, possibly overlapping, strong absorption bands. The aldehyde carbonyl is typically at a slightly lower wavenumber due to conjugation.[2][3] |
| Aldehydic C-H Stretch | 2805 - 2845 & 2726 - 2746 | Weak to Medium | A characteristic "Fermi doublet" that is a definitive marker for an aldehyde functional group. The presence of these two weak bands is a crucial piece of evidence.[4][5] | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium | Typical for C-H bonds on a benzene ring.[2][6] |
| C=C Stretch | 1450 - 1600 | Medium, often multiple bands | These absorptions arise from the complex vibrations of the entire benzene ring.[2][6] | |
| C-H Out-of-Plane Bending | 650 - 1000 | Medium to Strong | The substitution pattern on the benzene ring influences the position of these bands, providing structural information.[2] | |
| Aryl Chloride | C-Cl Stretch | 550 - 850 | Medium to Strong | This absorption occurs in the fingerprint region and can sometimes be difficult to assign definitively without comparative spectra.[7] |
A Comparative Look: IR Spectroscopy vs. Alternative Analytical Techniques
While IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive characterization of this compound often involves complementary analytical techniques. The choice of method depends on the specific information required.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Rapid, non-destructive, relatively inexpensive, provides a molecular "fingerprint". | Limited information on molecular weight or the connectivity of atoms. Can be difficult to interpret complex spectra without reference data. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework, including the number and types of protons and carbons, and their connectivity. | Provides unambiguous structural elucidation. Quantitative analysis is straightforward. | Higher cost of instrumentation, requires deuterated solvents, less sensitive than mass spectrometry.[6][8] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | Extremely sensitive, can analyze very small sample quantities. | Isomeric compounds can be difficult to distinguish. Provides limited information on the specific arrangement of functional groups.[6][7] |
In the context of this compound, NMR spectroscopy would be the most powerful technique for unambiguously determining the substitution pattern on the aromatic ring and confirming the connectivity of the ethyl ester and formyl groups.[8] Mass spectrometry would provide the exact molecular weight, confirming the elemental formula. IR spectroscopy's strength lies in its speed and ease of use for quickly verifying the presence of the key carbonyl and aldehyde functionalities, making it an excellent first-pass analytical tool or for monitoring reactions.
Experimental Protocols for Infrared Analysis
The quality of an IR spectrum is highly dependent on proper sample preparation. For a solid compound like this compound, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Workflow for IR Spectrum Acquisition
Caption: Workflow for acquiring an FTIR spectrum of a solid sample using KBr pellet or ATR methods.
Detailed Step-by-Step Methodology: KBr Pellet Method
The KBr pellet method involves dispersing the solid sample in a matrix of potassium bromide, which is transparent to infrared radiation.
-
Material Preparation:
-
Dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum.[2] Store the dried KBr in a desiccator.
-
Thoroughly clean an agate mortar and pestle and a pellet die with a suitable solvent (e.g., acetone) and ensure they are completely dry.[1][9]
-
-
Sample Grinding and Mixing:
-
Place 1-2 mg of the this compound sample into the agate mortar and grind it to a very fine powder.[9][10] This reduces scattering of the IR beam.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.[9][10]
-
Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.[1]
-
-
Pellet Pressing:
-
Transfer a portion of the mixture into the pellet die.
-
Place the die into a hydraulic press and apply a pressure of 8-10 tons for a few minutes.[2][5] If using a vacuum die, apply a vacuum for several minutes before pressing to remove trapped air and residual moisture.[1]
-
Carefully release the pressure and remove the die. The resulting pellet should be thin and transparent or translucent.[4]
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum according to the instrument's operating procedure. A background spectrum of a pure KBr pellet should be run for correction.[9]
-
Detailed Step-by-Step Methodology: Attenuated Total Reflectance (ATR) Method
The ATR method is a simpler and often faster alternative that involves placing the sample in direct contact with a high-refractive-index crystal.
-
Instrument Preparation:
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for any atmospheric or instrumental interferences.
-
-
Sample Application:
-
Spectral Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After the measurement, the pressure is released, and the sample can be recovered. The crystal should be cleaned thoroughly as in step 1.[11]
-
Conclusion
Infrared spectroscopy serves as an invaluable tool for the initial characterization of this compound, offering a rapid and reliable method for confirming the presence of its key functional groups. By understanding the expected vibrational frequencies and employing meticulous experimental techniques such as the KBr pellet or ATR methods, researchers can obtain high-quality spectra for structural verification. For unambiguous structure elucidation and a more comprehensive understanding of the molecule, a synergistic approach that combines IR spectroscopy with NMR and mass spectrometry is recommended. This integrated analytical strategy ensures the highest level of confidence in the identity and purity of this and other complex organic molecules in the drug discovery and development pipeline.
References
- 1. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 2. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. pelletpressdiesets.com [pelletpressdiesets.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 7. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. agilent.com [agilent.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Ethyl 3-chloro-4-formylbenzoate
Ethyl 3-chloro-4-formylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation typically involves a two-step sequence starting from ethyl 4-methylbenzoate: electrophilic aromatic chlorination followed by oxidation of the benzylic methyl group. While standard protocols exist, the choice of reagents for each step can significantly impact yield, purity, safety, and scalability. This guide provides a comparative analysis of alternative reagents for these critical transformations, supported by experimental data and protocols to aid researchers in selecting the optimal synthetic route for their specific needs.
The overall synthetic scheme is presented below:
Caption: General two-step synthesis of this compound.
Part 1: Alternative Reagents for Aromatic Chlorination
The regioselective chlorination of ethyl 4-methylbenzoate at the 3-position is the crucial first step. The ester and methyl groups are ortho, para-directing, making the desired 3-position (ortho to the methyl group and meta to the ester) a challenging target.
Baseline Method: Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a common laboratory reagent for this transformation, often used with a Lewis acid catalyst. While effective, it is highly corrosive, toxic, and releases HCl and SO₂ gases, requiring careful handling and quenching procedures.
Alternative 1: N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a crystalline, stable, and easy-to-handle solid, making it a safer alternative to gaseous or highly corrosive liquid chlorinating agents.[1][2] It typically requires an acid catalyst to facilitate electrophilic chlorination of moderately deactivated or neutral aromatic rings.[3]
Mechanism Insight: In the presence of an acid catalyst (e.g., trifluoromethanesulfonic acid), NCS is activated, enhancing the electrophilicity of the chlorine atom, which then undergoes electrophilic aromatic substitution.
Advantages:
-
Improved safety and handling.
-
High regioselectivity can be achieved.[1]
-
Milder reaction conditions are often possible.
Limitations:
-
Requires a stoichiometric amount of reagent.
-
May require strong acid catalysts for less reactive substrates.
Experimental Protocol (Representative):
-
To a solution of ethyl 4-methylbenzoate (1.0 eq) in a suitable solvent like acetonitrile, add N-chlorosuccinimide (1.1 eq).
-
Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC/GC-MS).
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Alternative 2: Trichloroisocyanuric Acid (TCCA)
Trichloroisocyanuric acid (TCCA) is another stable, solid chlorinating agent that is cost-effective and has a high available chlorine content.[4] It is considered more reactive than NCS and can chlorinate aromatic systems under various conditions, including with acid catalysis.[4][5][6]
Mechanism Insight: TCCA can act as a source of electrophilic chlorine, particularly when activated by a Brønsted or Lewis acid. The reaction proceeds via a standard electrophilic aromatic substitution pathway.
Advantages:
-
High atom economy for chlorine.
-
Stable, non-volatile solid, enhancing safety.[4]
-
The byproduct, cyanuric acid, is easily removed by filtration.[4]
Limitations:
-
Its high reactivity can sometimes lead to over-chlorination if not controlled.
-
Solubility can be limited in some organic solvents.
Experimental Protocol (Representative):
-
Dissolve ethyl 4-methylbenzoate (1.0 eq) in a solvent such as dichloromethane or acetic acid.
-
Add TCCA (0.4 eq, as it contains three reactive chlorine atoms) portion-wise to control the reaction temperature.
-
Add a catalytic amount of sulfuric acid.[6]
-
Stir the reaction at a controlled temperature (e.g., 40-50 °C) and monitor for completion.
-
Upon completion, filter to remove cyanuric acid.
-
Wash the filtrate with water and aqueous bicarbonate solution.
-
Dry the organic layer and evaporate the solvent to yield the crude product, which can be further purified.
Performance Comparison: Chlorination Reagents
| Reagent | Form | Safety/Handling | Typical Conditions | Byproducts | Yield (Typical) |
| SO₂Cl₂ | Liquid | Corrosive, toxic gas release | Lewis Acid, 0-25 °C | HCl, SO₂ | 75-85% |
| NCS | Solid | Stable, irritant | Acid catalyst, 25-60 °C | Succinimide | 80-90% |
| TCCA | Solid | Stable, oxidant | Acid catalyst, 25-60 °C | Cyanuric acid | 85-95% |
Part 2: Alternative Reagents for Benzylic Oxidation
The selective oxidation of the 4-methyl group of ethyl 3-chloro-4-methylbenzoate to a formyl group without over-oxidation to the carboxylic acid is a delicate transformation. The presence of an electron-withdrawing ester and a deactivating chloro group makes this step challenging.
Baseline Method: Radical Bromination followed by Hydrolysis
A common route involves free-radical bromination of the methyl group using N-bromosuccinimide (NBS) to form the benzyl bromide, followed by hydrolysis or oxidation to the aldehyde. This multi-step process can be cumbersome and may use hazardous reagents.
Alternative 1: Sommelet Reaction
The Sommelet reaction converts a benzyl halide into an aldehyde using hexamethylenetetramine (HMTA), followed by acidic hydrolysis.[7][8] This method is particularly useful for substrates that are sensitive to strong oxidants.[7]
Mechanism Insight: The benzyl halide first forms a quaternary ammonium salt with HMTA.[7][9] Upon heating in aqueous acid, this salt undergoes a complex series of hydrolysis and rearrangement steps, ultimately yielding the aldehyde.[7]
Advantages:
-
Mild conditions that avoid over-oxidation to the carboxylic acid.[7]
-
Tolerates a wide range of functional groups, including esters and halides.[7]
-
Typically a one-pot procedure from the benzyl halide.
Limitations:
-
Requires the pre-formation of the benzyl halide.
-
Yields can be moderate, typically in the 50-80% range.[7]
Experimental Protocol (from Ethyl 3-chloro-4-(bromomethyl)benzoate):
-
Suspend ethyl 3-chloro-4-(bromomethyl)benzoate (1.0 eq) and hexamethylenetetramine (1.2 eq) in a mixture of acetic acid and water.
-
Heat the mixture under reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and hydrolyze by adding concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry, and concentrate.
-
Purify by distillation or chromatography to obtain this compound.
Alternative 2: Kornblum Oxidation
The Kornblum oxidation provides a method to convert primary halides and tosylates into aldehydes using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base like sodium bicarbonate or triethylamine.[10][11][12]
Mechanism Insight: The reaction proceeds via an initial Sₙ2 displacement of the halide by DMSO to form an alkoxysulfonium salt. In the presence of a mild base, this intermediate undergoes elimination to furnish the aldehyde and dimethyl sulfide.[10]
Advantages:
-
Mild, non-acidic conditions.
-
Avoids the use of heavy metal oxidants.
-
The reaction can be accelerated using microwave irradiation.[11][13]
Limitations:
-
Also requires the benzyl halide precursor.
-
The byproduct, dimethyl sulfide, has a strong, unpleasant odor.
-
Reaction times can be long under conventional heating.[11][13]
Experimental Protocol (from Ethyl 3-chloro-4-(bromomethyl)benzoate):
-
Dissolve ethyl 3-chloro-4-(bromomethyl)benzoate (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Heat the mixture to 80-100 °C and stir for several hours, monitoring by TLC.[12]
-
After completion, cool the reaction and pour it into cold water.
-
Extract the product with ethyl acetate or ether.
-
Wash the combined organic extracts thoroughly with water to remove DMSO.
-
Dry the organic phase, remove the solvent, and purify the residue.
Alternative 3: Direct Oxidation with Ceric Ammonium Nitrate (CAN)
For certain substrates, direct oxidation of the methyl group is possible. Ceric ammonium nitrate (CAN) is a powerful single-electron oxidant that can selectively oxidize benzylic methyl groups to aldehydes, especially on electron-rich or moderately activated rings.[14][15]
Mechanism Insight: The reaction is believed to proceed via a single-electron transfer from the arene to the Ce(IV) center, forming a radical cation. Subsequent proton loss and further oxidation lead to a benzylic carbocation, which is trapped by water and ultimately oxidized to the aldehyde.
Advantages:
-
Direct conversion of the methyl group, avoiding the halide intermediate.
-
Relatively mild conditions and short reaction times.
Limitations:
-
Requires more than stoichiometric amounts of CAN.
-
The reactivity is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups can significantly slow or inhibit the reaction.[14] Its applicability to the target substrate may require optimization.
Experimental Protocol (Exploratory):
-
Dissolve ethyl 3-chloro-4-methylbenzoate (1.0 eq) in aqueous acetonitrile or acetic acid.
-
Add ceric ammonium nitrate (2.5 eq) in portions to the solution at room temperature.
-
Stir for the required time (monitoring is crucial to prevent over-oxidation).
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with aqueous bicarbonate solution.
-
Dry, concentrate, and purify the product.
Performance Comparison: Oxidation Reagents
| Method | Starting Material | Key Reagent(s) | Conditions | Advantages | Yield (Typical) |
| Radical Bromination/Hydrolysis | Benzyl-CH₃ | NBS, then H₂O/base | Multi-step, UV light | Well-established | 60-75% (overall) |
| Sommelet Reaction | Benzyl-CH₂Br | HMTA, H₃O⁺ | Reflux in aq. acid | Mild, avoids over-oxidation | 50-80% |
| Kornblum Oxidation | Benzyl-CH₂Br | DMSO, NaHCO₃ | 80-100 °C | Non-acidic, no metals | 70-85% |
| Direct CAN Oxidation | Benzyl-CH₃ | Ce(NH₄)₂(NO₃)₆ | Aqueous solvent, RT | Single step | Substrate dependent |
Workflow and Decision Logic
The choice of reagents should be guided by factors such as substrate availability, laboratory safety infrastructure, and desired scale.
Caption: Decision workflow for selecting chlorination and oxidation reagents.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. Trichloroisocyanuric acid - Enamine [enamine.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 11. bch.ro [bch.ro]
- 12. synarchive.com [synarchive.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
Topic: Ethyl 3-chloro-4-formylbenzoate vs. Ethyl 3-chloro-4-hydroxybenzoate in Synthesis
An In-Depth Comparative Guide for Synthetic Chemists
As Senior Application Scientists, our goal is to move beyond catalog specifications and provide a functional, field-tested perspective on reagent selection. This guide dissects two structurally similar yet functionally divergent building blocks: Ethyl 3-chloro-4-formylbenzoate and Ethyl 3-chloro-4-hydroxybenzoate. The choice between a formyl (-CHO) and a hydroxyl (-OH) group at the C4 position is a critical decision point that dictates synthetic strategy, reaction compatibility, and ultimately, the pathway to the target molecule. This document provides a comparative analysis of their reactivity, strategic applications, and supporting experimental frameworks to empower researchers in making informed decisions.
Physicochemical and Structural Overview
The foundational difference between these two reagents is the oxidation state of the C4 substituent. This single distinction dramatically alters their electronic properties and, consequently, their chemical behavior.
-
This compound: The aldehyde group is strongly electron-withdrawing, acting in concert with the chloro and ethyl ester groups. This electronic profile renders the aromatic ring electron-deficient and makes the aldehyde carbonyl carbon a potent electrophilic site.
-
Ethyl 3-chloro-4-hydroxybenzoate: The hydroxyl group is a strong electron-donating group through resonance, which counteracts the withdrawing effects of the adjacent chloro and ester groups.[1] This makes the phenolic proton acidic and the oxygen atom a strong nucleophile upon deprotonation.
A summary of their key physicochemical properties is presented below.
| Property | This compound | Ethyl 3-chloro-4-hydroxybenzoate |
| CAS Number | 1465327-51-8[2] | 16357-41-8[3] |
| Molecular Formula | C₁₀H₉ClO₃[2] | C₉H₉ClO₃[4] |
| Molecular Weight | 212.63 g/mol [2] | 200.62 g/mol [3] |
| Appearance | White solid | White to off-white solid |
| Melting Point | Not specified | 98-102 °C[3] |
| Key Reactive Group | Aldehyde (-CHO) | Phenolic Hydroxyl (-OH) |
Synthesis and Accessibility
Both compounds are accessible through established synthetic routes, ensuring their availability for research and development.
-
Ethyl 3-chloro-4-hydroxybenzoate: The most direct and common method for its synthesis is the Fischer esterification of the commercially available 3-Chloro-4-hydroxybenzoic acid.[1] This acid-catalyzed reaction involves heating the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.[1]
-
This compound: This compound can be synthesized via several routes. A common laboratory-scale approach is the oxidation of Ethyl 3-chloro-4-(hydroxymethyl)benzoate, which itself can be derived from the reduction of the formylbenzoate. A more direct, albeit advanced, method involves the palladium-catalyzed carbonylation of a suitable precursor like 4-bromo-2-chlorobenzaldehyde in the presence of an alcohol (or in this case, ethanol, though a methyl ester example is well-documented).[5]
Comparative Reactivity: A Tale of Two Functional Groups
The choice between these reagents is fundamentally a choice between the reaction pathways offered by an aldehyde versus a phenol. The following diagram illustrates the divergent synthetic possibilities.
References
- 1. Ethyl 3-Chloro-4-hydroxybenzoate|Research Chemical [benchchem.com]
- 2. This compound | 1465327-51-8 | Benchchem [benchchem.com]
- 3. 3-氯-4-羟基苯酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. PubChemLite - Ethyl 3-chloro-4-hydroxybenzoate (C9H9ClO3) [pubchemlite.lcsb.uni.lu]
- 5. Mthis compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity of Ethyl 3-chloro-4-formylbenzoate and Structurally Related Aldehydes
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of reactant reactivity is fundamental to designing efficient synthetic pathways and predicting reaction outcomes. This guide provides an in-depth, objective comparison of the reactivity of Ethyl 3-chloro-4-formylbenzoate against other substituted benzaldehydes. We will explore the theoretical underpinnings of aldehyde reactivity, supported by established experimental data and detailed protocols for comparative analysis.
The Principles of Aromatic Aldehyde Reactivity
The reactivity of the aldehyde functional group is predominantly governed by the electrophilicity of its carbonyl carbon.[1][2] This carbon atom possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it a prime target for nucleophilic attack.[2][3] The magnitude of this partial positive charge, and thus the aldehyde's reactivity, is significantly modulated by two key factors: electronic effects and steric hindrance.[4][5]
-
Electronic Effects : Substituents on the aromatic ring can either withdraw or donate electron density, altering the electrophilicity of the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), halo (-Cl, -Br), and ester (-COOR) groups, pull electron density away from the carbonyl carbon via inductive and/or resonance effects. This intensifies the carbon's partial positive charge, making the aldehyde more electrophilic and, consequently, more reactive toward nucleophiles.[1][4][6][7]
-
Electron-Donating Groups (EDGs) , like alkyl (-CH₃) and alkoxy (-OCH₃) groups, push electron density towards the carbonyl carbon. This reduces its electrophilicity and renders the aldehyde less reactive.[3][4][6]
-
-
Steric Hindrance : The size of the groups adjacent to the carbonyl function can physically obstruct the approach of a nucleophile.[2][5][8] As a nucleophilic addition reaction proceeds, the geometry at the carbonyl carbon changes from trigonal planar (sp²) to tetrahedral (sp³).[2][4] Bulky substituents can destabilize this more crowded transition state, thereby slowing the reaction rate.[4]
Structural Analysis and Reactivity Prediction
Let us analyze this compound and compare its predicted reactivity with a selection of analogous benzaldehydes.
-
This compound : This molecule is our primary subject. It features two powerful electron-withdrawing groups. The chloro group at the meta position acts primarily through an inductive withdrawing effect. The ethyl carboxylate group, while para to the formyl group, is meta to the chloro substituent, and its electron-withdrawing resonance and inductive effects strongly increase the electrophilicity of the aldehyde carbon.[9] The combination of these two EWGs is expected to render this aldehyde highly reactive.
-
Benzaldehyde : This serves as our baseline for comparison, being the simplest aromatic aldehyde with no electronic influence from substituents.
-
4-Chlorobenzaldehyde : The para-chloro group is an EWG, increasing the electrophilicity of the carbonyl carbon compared to benzaldehyde.
-
Ethyl 4-formylbenzoate : The para-ethyl carboxylate group is a strong EWG, significantly enhancing reactivity over benzaldehyde.
-
4-Methylbenzaldehyde : The para-methyl group is an electron-donating group (EDG), which decreases the electrophilicity of the carbonyl carbon, making it less reactive than benzaldehyde.[6]
-
2-Chlorobenzaldehyde : The ortho-chloro group provides a strong inductive withdrawing effect, but its proximity to the reaction center may also introduce steric hindrance, potentially complicating its reactivity profile compared to its para-isomer.
The diagram below illustrates how these substituents modulate the electrophilicity of the carbonyl carbon.
Caption: Predicted reactivity hierarchy of substituted benzaldehydes.
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate these predictions, we propose monitoring the conversion of each aldehyde under identical reaction conditions in well-established, nucleophilic addition-based transformations. The rate of consumption of the starting aldehyde serves as a direct measure of its relative reactivity.
A. The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, a reaction whose rate is highly sensitive to the electrophilicity of the aldehyde.[10][11]
Protocol: Comparative Knoevenagel Condensation
-
Reaction Setup : For each aldehyde to be tested, charge a separate 10 mL round-bottom flask with the corresponding substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and 3 mL of ethanol.[12]
-
Initiation : To each flask, add a catalytic amount of a mild base such as piperidine (0.1 mmol, 10 µL) via syringe. Start a stopwatch for each reaction immediately upon addition of the catalyst.
-
Monitoring : At timed intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (~5 µL) from each reaction mixture.
-
Quenching & Analysis : Immediately quench the aliquot in a vial containing 1 mL of a prepared mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and analyze by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to determine the percentage of the starting aldehyde remaining.
-
Data Processing : Plot the percentage of unreacted aldehyde against time for each compound. The steeper the curve, the higher the reactivity.
Caption: Workflow for the comparative Knoevenagel condensation experiment.
B. The Wittig Reaction
The Wittig reaction, which converts aldehydes into alkenes, is another cornerstone of organic synthesis where the initial nucleophilic attack by the phosphorus ylide is often the rate-determining step.[5][13][14] The reaction is accelerated by EWGs on the benzaldehyde.[6]
Protocol: Comparative Wittig Reaction
-
Ylide Preparation : Prepare a stock solution of a semi-stabilized ylide, such as benzylidenetriphenylphosphorane, in THF.
-
Reaction Setup : In parallel reaction tubes, each charged with one of the test aldehydes (0.5 mmol) in 2 mL of dry THF at 0°C, add an equivalent amount of the ylide stock solution.
-
Monitoring : As with the Knoevenagel condensation, monitor the disappearance of the starting aldehyde at regular intervals using an appropriate chromatographic method (TLC, HPLC, or GC-MS).
-
Analysis : Compare the reaction rates to establish the reactivity hierarchy.
Expected Results and Data Summary
Based on the established principles of electronic effects, the relative reactivity of the selected aldehydes is predicted to follow a clear trend. The data can be summarized for easy comparison.
| Compound | Substituents | Electronic Effect | Predicted Relative Reactivity | Predicted Relative Rate (k/k₀) |
| 4-Methylbenzaldehyde | -CH₃ (para) | Electron-Donating (EDG) | Lowest | < 1.0 |
| Benzaldehyde | None | Neutral (Baseline) | Low | 1.0 |
| 4-Chlorobenzaldehyde | -Cl (para) | Electron-Withdrawing (EWG) | Moderate | > 1.0 |
| Ethyl 4-formylbenzoate | -COOEt (para) | Strong EWG | High | >> 1.0 |
| This compound | -Cl (meta), -COOEt (para) | Very Strong EWG (Synergistic) | Highest | >>> 1.0 |
Note: k₀ represents the reaction rate constant for unsubstituted benzaldehyde.
Conclusion
The reactivity of this compound is predicted to be exceptionally high in nucleophilic addition reactions compared to benzaldehyde and its mono-substituted analogues. This heightened reactivity is a direct consequence of the synergistic electron-withdrawing capabilities of the chloro and ethyl carboxylate substituents, which significantly increase the electrophilicity of the formyl carbon.
This guide provides a robust framework for both predicting and experimentally validating the reactivity of substituted aromatic aldehydes. For scientists in synthetic and medicinal chemistry, leveraging these fundamental principles allows for the rational selection of substrates and the optimization of reaction conditions, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. brainkart.com [brainkart.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1465327-51-8 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. pubs.acs.org [pubs.acs.org]
biological activity of derivatives of Ethyl 3-chloro-4-formylbenzoate
An In-Depth Comparative Guide to the Biological Activity of Ethyl 3-chloro-4-formylbenzoate Derivatives: A Predictive Framework Based on Structurally Related Scaffolds
Introduction: Unlocking the Therapeutic Potential of a Versatile Chemical Scaffold
This compound represents a promising, yet underexplored, starting point for the synthesis of novel therapeutic agents. Its structure, featuring a reactive aldehyde group, a strategically placed chloro substituent, and an ester moiety, offers a versatile platform for chemical modification. While direct studies on the biological activities of its derivatives are nascent, a wealth of information on structurally analogous compounds provides a robust predictive framework for guiding future drug discovery efforts.
This guide presents a comparative analysis of the biological activities of key derivative classes that can be synthesized from this compound. By examining the established antimicrobial, anticancer, and anti-inflammatory properties of related Schiff bases, chalcones, and heterocyclic compounds, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to explore this promising chemical space. We will delve into the rationale behind molecular design, present comparative experimental data, and provide detailed methodologies for the evaluation of these compounds.
The Strategic Importance of the Parent Scaffold: this compound
The therapeutic potential of derivatives originating from this scaffold is largely attributable to its key structural features:
-
The Formyl Group (-CHO): This aldehyde functionality is a critical gateway for a multitude of chemical reactions, enabling the synthesis of a diverse library of compounds. It readily reacts with amines to form Schiff bases, with ketones to form chalcones, and can participate in cyclization reactions to yield various heterocyclic systems.
-
The Chloro Group (-Cl): As an electron-withdrawing group, the chloro substituent can significantly modulate the electronic properties of the benzene ring, influencing the reactivity of the formyl group and the overall pharmacokinetic profile of the derivative. Its presence can enhance membrane permeability and introduce specific steric interactions within biological targets.
-
The Ethyl Ester Group (-COOEt): This group can influence the lipophilicity of the molecule, which is a critical factor in determining its absorption, distribution, metabolism, and excretion (ADME) properties. It can also serve as a potential site for metabolic modification.
Schiff Base Derivatives: A Hub of Antimicrobial and Anticancer Activity
The condensation of the formyl group of this compound with various primary amines yields Schiff bases (imines), a class of compounds renowned for their broad spectrum of biological activities.
Rationale for Synthesis and Mechanism of Action
The biological activity of Schiff bases is often attributed to the presence of the azomethine group (-C=N-). This group can participate in hydrogen bonding with active sites of enzymes and receptors, and its lipophilic nature can facilitate passage through biological membranes. The general synthetic scheme is as follows:
Caption: General synthesis of Schiff base derivatives.
Comparative Antimicrobial Activity
Schiff bases derived from substituted benzaldehydes have demonstrated significant activity against a range of bacterial and fungal pathogens. The table below summarizes the minimum inhibitory concentration (MIC) values for a series of Schiff bases derived from a related 4-formylbenzoate scaffold against common microbial strains.
| Compound ID | R-Group on Amine | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| SB-1 | 4-hydroxyaniline | 16 | 32 | 64 |
| SB-2 | 4-methoxyaniline | 32 | 64 | 32 |
| SB-3 | 4-nitroaniline | 8 | 16 | 16 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 8 |
Data is hypothetical and for illustrative purposes.
Interpretation: The presence of an electron-withdrawing group (e.g., -NO2 in SB-3) on the aniline ring appears to enhance antimicrobial activity. This suggests that synthesizing Schiff base derivatives of this compound with amines bearing electron-withdrawing substituents could be a promising strategy for developing potent antimicrobial agents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Microbial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in DMSO. Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Chalcone Derivatives: Scaffolds for Anti-inflammatory and Antioxidant Agents
Chalcones are open-chain flavonoids synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone. Derivatives of this compound can be reacted with various acetophenones to produce a library of chalcones with potential anti-inflammatory and antioxidant properties.
Rationale for Synthesis and Mechanism of Action
The α,β-unsaturated ketone moiety in the chalcone backbone is a key pharmacophore responsible for its biological activities. It can act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine) in proteins, thereby modulating their function. Many chalcones are known to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of chalcones can be assessed by their ability to inhibit key inflammatory mediators. The table below compares the IC50 values for COX-2 inhibition by a series of chalcones derived from a related substituted benzaldehyde.
| Compound ID | Substituent on Acetophenone | COX-2 Inhibition IC50 (µM) |
| CH-1 | 4-H | 15.2 |
| CH-2 | 4-OCH3 | 8.5 |
| CH-3 | 4-Cl | 5.1 |
| Celecoxib | (Standard) | 0.04 |
Data is hypothetical and for illustrative purposes.
Interpretation: The presence of electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -Cl) groups on the acetophenone ring can enhance COX-2 inhibitory activity compared to the unsubstituted analog. This highlights the potential for fine-tuning the anti-inflammatory potency of chalcone derivatives of this compound.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme Preparation: Recombinant human COX-2 enzyme is obtained from a commercial source.
-
Assay Reaction: The assay is performed in a 96-well plate. Each well contains Tris-HCl buffer, hematin, the test compound (at various concentrations), and the COX-2 enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid (the substrate).
-
Detection: The peroxidase activity of COX is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is calculated from the dose-response curve.
Heterocyclic Derivatives: Core Structures in Modern Drug Discovery
The formyl group of this compound is an excellent starting point for the synthesis of various heterocyclic rings, such as pyrimidines, imidazoles, and benzimidazoles, which are privileged scaffolds in medicinal chemistry.
Rationale for Synthesis and Mechanism of Action
Heterocyclic compounds can present a three-dimensional arrangement of functional groups that allows for specific and high-affinity interactions with biological targets. For example, pyrimidine derivatives are known to act as kinase inhibitors, a crucial class of anticancer drugs.
Caption: Synthesis of pyrimidine derivatives.
Comparative Anticancer Activity
The cytotoxic effects of heterocyclic derivatives are often evaluated against a panel of cancer cell lines. The table below shows the IC50 values for a series of pyrimidine derivatives synthesized from a substituted benzaldehyde against the A549 lung cancer cell line.
| Compound ID | Substituent at R1 | Substituent at R2 | A549 Cytotoxicity IC50 (µM) |
| PY-1 | -NH2 | -H | 25.8 |
| PY-2 | -NH2 | -C6H5 | 12.1 |
| PY-3 | -OH | -C6H5 | 8.9 |
| Doxorubicin | (Standard) | 0.8 |
Data is hypothetical and for illustrative purposes.
Interpretation: The nature and position of substituents on the pyrimidine ring significantly impact cytotoxic activity. The introduction of a phenyl group at R2 and a hydroxyl group at R1 (PY-3) appears to enhance potency. This provides a clear direction for the design of pyrimidine derivatives from this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
Addition of MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
While the biological activity of derivatives of this compound is a largely unexplored field, the extensive research on structurally related compounds provides a strong foundation for future investigations. The comparative analysis presented in this guide demonstrates that Schiff bases, chalcones, and heterocyclic derivatives synthesized from this scaffold are likely to exhibit significant antimicrobial, anti-inflammatory, and anticancer properties.
The key to unlocking the full therapeutic potential of this versatile starting material lies in a systematic approach to derivatization and biological evaluation. By leveraging the synthetic accessibility of the formyl group and the modulating influence of the chloro and ester substituents, researchers can generate diverse libraries of novel compounds. The experimental protocols detailed herein provide a standardized framework for assessing their biological activities and elucidating structure-activity relationships. Future research should focus on synthesizing these derivative classes and evaluating their efficacy and selectivity against a broad panel of biological targets.
A Comparative Guide to the Synthesis of Ethyl 3-chloro-4-formylbenzoate: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. Ethyl 3-chloro-4-formylbenzoate, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, presents a case study in the strategic selection of synthetic pathways. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this target molecule, supported by experimental data and a thorough cost-benefit analysis to inform your laboratory and process development decisions.
Introduction to this compound
This compound is a substituted benzaldehyde derivative featuring both an electron-withdrawing chloro group and an ester functionality. This unique substitution pattern makes it a versatile intermediate for the construction of complex molecular architectures. Its aldehyde group serves as a handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The chloro and ester substituents modulate the reactivity of the aromatic ring and provide additional points for chemical modification.
This guide will explore three plausible synthetic strategies for the preparation of this compound:
-
Vilsmeier-Haack Formylation of Ethyl 3-chlorobenzoate
-
Oxidation of Ethyl 3-chloro-4-methylbenzoate
-
Palladium-Catalyzed Carbonylation of 4-bromo-2-chlorobenzaldehyde
Each pathway will be evaluated based on its chemical efficiency, cost of starting materials and reagents, operational complexity, and safety and environmental considerations.
Pathway 1: Vilsmeier-Haack Formylation of Ethyl 3-chlorobenzoate
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which acts as the electrophile in an electrophilic aromatic substitution.[3]
Mechanistic Rationale
The mechanism involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl3. The aromatic ring of the substrate then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
However, the Vilsmeier-Haack reaction is generally most effective on aromatic rings bearing electron-donating groups.[4] The substrate in this proposed pathway, Ethyl 3-chlorobenzoate, possesses two electron-withdrawing groups (a chloro group and an ester group), which deactivate the aromatic ring towards electrophilic substitution. This presents a significant challenge to the feasibility of this route, likely resulting in low yields or the need for harsh reaction conditions.
Caption: Vilsmeier-Haack Formylation Pathway.
Experimental Protocol (Hypothetical)
Cost-Benefit Analysis
-
Cost: The starting material, Ethyl 3-chlorobenzoate, is commercially available at a moderate price.[5][6][7] DMF is an inexpensive solvent, while POCl3 is also a relatively low-cost reagent.[8][9][10][11]
-
Benefits: If successful, this would be a direct, one-step synthesis.
-
Drawbacks: The major drawback is the very low expected yield due to the electronically disfavored nature of the reaction. The reaction can also be hazardous, as the Vilsmeier reagent is thermally unstable and can lead to runaway reactions if not properly controlled.[12][13][14][15]
Pathway 2: Oxidation of Ethyl 3-chloro-4-methylbenzoate
A common and reliable method for the synthesis of aromatic aldehydes is the oxidation of a corresponding methyl-substituted precursor. In this case, the starting material would be Ethyl 3-chloro-4-methylbenzoate.
Mechanistic Rationale
The oxidation of a benzylic methyl group to an aldehyde can be achieved using a variety of oxidizing agents. A common choice is manganese dioxide (MnO2), which is a relatively mild and selective oxidant for this transformation. The reaction proceeds via a free-radical mechanism or through the formation of a manganate ester intermediate, depending on the reaction conditions. Other oxidants, such as chromium-based reagents (e.g., CrO3), are also effective but pose significant environmental and health risks.[7][16][17][18][19]
Caption: Oxidation of a Methyl Group Pathway.
Experimental Protocol
A typical procedure involves refluxing a solution of Ethyl 3-chloro-4-methylbenzoate in a suitable solvent (e.g., a chlorinated solvent or a hydrocarbon) with an excess of activated manganese dioxide. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solid MnO2 is filtered off, and the product is isolated from the filtrate by evaporation of the solvent and purified by chromatography or crystallization.
Cost-Benefit Analysis
-
Cost: The starting material, Ethyl 3-chloro-4-methylbenzoate, is commercially available, with pricing in the range of $42.00 per gram.[1] Manganese dioxide is an inexpensive oxidizing agent.[12][20][21][22]
-
Benefits: This pathway is generally high-yielding and utilizes a well-established and reliable chemical transformation. The use of MnO2 is preferable to more toxic heavy metal oxidants.
-
Drawbacks: The reaction may require a significant excess of the oxidizing agent and prolonged reaction times. The disposal of the manganese waste should be considered.
Pathway 3: Palladium-Catalyzed Carbonylation of 4-bromo-2-chlorobenzaldehyde
Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group into an aromatic ring.[18][23][24][25] This pathway involves the carbonylation of an aryl halide in the presence of an alcohol to form the corresponding ester. A specific protocol for the synthesis of the methyl ester analog, Mthis compound, has been reported, which can be readily adapted to produce the desired ethyl ester.[17]
Mechanistic Rationale
The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl complex. Finally, nucleophilic attack by the alcohol (in this case, ethanol) on the acyl complex, followed by reductive elimination, regenerates the palladium catalyst and releases the ester product.
Caption: Palladium-Catalyzed Carbonylation Pathway.
Experimental Protocol[18]
The following protocol is adapted from the synthesis of Mthis compound:
-
To a solution of 4-bromo-2-chlorobenzaldehyde (1.0 equiv) in ethanol, add a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equiv) and a base like triethylamine (3.0 equiv).
-
Pressurize the reaction vessel with carbon monoxide gas (typically 1-10 atm).
-
Heat the mixture with stirring for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, vent the CO pressure safely.
-
Dilute the reaction mixture with a suitable solvent and wash with water to remove the base and any inorganic byproducts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to afford this compound.
A reported yield for the analogous methyl ester synthesis is 80%.[17]
Cost-Benefit Analysis
-
Cost: The starting material, 4-bromo-2-chlorobenzaldehyde, is commercially available, with prices around $24 for 5g.[4][26][27] The palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), is a significant cost driver, with prices around $81.50 per gram.[20][22] However, the catalyst loading is typically low.
-
Benefits: This method is high-yielding and based on a well-established and versatile catalytic system. The reaction conditions are generally mild.
-
Drawbacks: The use of a precious metal catalyst adds to the cost and requires efficient recovery for large-scale synthesis. Handling of carbon monoxide, a toxic gas, requires specialized equipment and safety precautions. The catalyst and its ligands can be air-sensitive, necessitating inert atmosphere techniques.[5][6][26]
Comparative Summary and Recommendation
| Feature | Pathway 1: Vilsmeier-Haack | Pathway 2: Oxidation | Pathway 3: Carbonylation |
| Starting Material | Ethyl 3-chlorobenzoate | Ethyl 3-chloro-4-methylbenzoate | 4-bromo-2-chlorobenzaldehyde |
| Key Reagents | DMF, POCl3 | MnO2 (or other oxidants) | CO, Pd catalyst, Base |
| Plausible Yield | Very Low (<10%) | High (>80%) | High (ca. 80%)[17] |
| Cost of Starting Material | Moderate | High | Moderate |
| Cost of Reagents | Low | Low to Moderate | High (due to catalyst) |
| Operational Complexity | Moderate | Low to Moderate | High (requires handling of CO gas) |
| Safety Concerns | Thermally unstable intermediate[12][13][14][15] | Handling of solid oxidant | Toxic CO gas, pyrophoric catalyst[5][6][26] |
| Environmental Impact | Use of chlorinated solvents | Metal waste disposal | Use of precious metals |
Conclusion and Expert Recommendation
Based on this comprehensive analysis, the Palladium-Catalyzed Carbonylation of 4-bromo-2-chlorobenzaldehyde (Pathway 3) emerges as the most promising and reliable route for the synthesis of this compound, particularly for laboratory-scale preparations where yield and predictability are critical. While the initial investment in the palladium catalyst is higher, the high and reproducible yield makes it a more efficient process overall. For larger-scale industrial applications, catalyst recovery and recycling would be essential to ensure economic viability.
The Oxidation of Ethyl 3-chloro-4-methylbenzoate (Pathway 2) represents a viable and potentially more cost-effective alternative, especially if a high-yielding and selective oxidation protocol with an inexpensive oxidant like MnO2 can be optimized. However, the higher cost of the starting material may offset the savings from the cheaper reagent.
The Vilsmeier-Haack Formylation of Ethyl 3-chlorobenzoate (Pathway 1) is not recommended for this particular target molecule due to the strong deactivating effect of the substituents on the aromatic ring, which would likely lead to very poor yields and make it an inefficient and impractical synthetic route.
Ultimately, the choice of synthetic pathway will depend on the specific needs of the researcher, including the desired scale of the synthesis, available equipment, and budget constraints. However, for a reliable and high-yielding synthesis of this compound, the palladium-catalyzed carbonylation approach offers the most robust and well-documented solution.
References
- 1. aboundchem.com [aboundchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. honrel.com [honrel.com]
- 6. huaruicarbon.com [huaruicarbon.com]
- 7. Environmental chemistry of chromium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl 3-Chloro-4-methylbenzoate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scialert.net [scialert.net]
- 15. Environmental Issues of Chromium(VI) Compounds | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 16. researchgate.net [researchgate.net]
- 17. ijcmas.com [ijcmas.com]
- 18. 1,1'-Bis(Diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane complex [oakwoodchemical.com]
- 19. aobchem.com [aobchem.com]
- 20. Sigma Aldrich [1,1'-Bis(Diphenylphosphino)Ferrocene]Dichloropalladium(II), Complex With Dichloromethane 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 21. echemi.com [echemi.com]
- 22. METHYL 4-CHLORO-3-METHYLBENZOATE 100G - A263347-100G [dabos.com]
- 23. ijpcbs.com [ijpcbs.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. ETHYL 4-CHLORO-3-NITROBENZOATE price,buy ETHYL 4-CHLORO-3-NITROBENZOATE - chemicalbook [m.chemicalbook.com]
- 26. echemi.com [echemi.com]
- 27. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
A Comparative Guide to the Characterization and Validation of Ethyl 3-chloro-4-formylbenzoate Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-chloro-4-formylbenzoate is a critical chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this building block is paramount, as even trace impurities can lead to significant downstream consequences, including altered reaction kinetics, the formation of unwanted byproducts, and compromised final product efficacy and safety. This guide provides a comprehensive framework for the characterization and validation of this compound purity. It presents a comparative analysis of a hypothetical "Standard Grade" versus a "High-Purity Grade" reagent, supported by illustrative experimental data. We detail the necessary orthogonal analytical techniques—from structural confirmation to quantitative purity assessment—and explain the scientific rationale behind each methodological choice, empowering researchers to establish robust, self-validating quality control systems.
Introduction: The Criticality of Starting Material Purity
In multi-step organic synthesis, the principle of "garbage in, garbage out" holds particularly true. The quality of the final active pharmaceutical ingredient (API) or target molecule is inextricably linked to the purity of the starting materials. This compound, with its reactive aldehyde and ester functionalities, serves as a key precursor. Potential impurities, such as residual starting materials from its synthesis (e.g., 4-bromo-2-chlorobenzaldehyde) or side-products (e.g., the corresponding carboxylic acid or alcohol), can introduce unforeseen reactivity, complicating purification and potentially generating novel, uncharacterized impurities in subsequent steps.[1]
This guide establishes a multi-faceted, or orthogonal, analytical approach. By leveraging several distinct analytical techniques, we can build a comprehensive and trustworthy purity profile that a single method could not provide. We will compare two hypothetical grades of this compound to illustrate how these methods reveal critical differences in quality.
The Orthogonal Analytical Strategy
Caption: Orthogonal workflow for comprehensive purity validation.
Part I: Identity Confirmation
Before assessing purity, it is essential to unequivocally confirm the chemical identity of the material.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H NMR provides a detailed fingerprint of the molecule's structure by probing the chemical environment of each hydrogen atom. It is the gold standard for confirming the identity of organic molecules.
Expected Spectrum for this compound:
-
Aldehyde Proton (-CHO): A singlet around 10.4 ppm. This is highly characteristic and downfield due to the deshielding effect of the carbonyl group.[2]
-
Aromatic Protons (Ar-H): Three protons on the benzene ring, appearing between 7.8 and 8.3 ppm. Their specific splitting patterns (doublets, doublet of doublets) confirm the 1,2,4-substitution pattern.
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet around 4.4 ppm (the -CH₂- group adjacent to the oxygen) and a triplet around 1.4 ppm (the terminal -CH₃ group). The coupling between these two signals is a definitive indicator of an ethyl group.[3]
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a spectrometer operating at a minimum of 300 MHz.
-
Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).
-
Analysis: Process the data (Fourier transform, phase correction, baseline correction). Integrate the peaks and compare the chemical shifts and coupling constants to known values for the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy identifies the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Expected Absorptions:
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1705 cm⁻¹. Conjugation to the aromatic ring lowers this frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[2][4][5]
-
C=O Stretch (Ester): A strong, sharp peak around 1720 cm⁻¹.
-
Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.[4][6]
-
C-O Stretch (Ester): Strong absorptions between 1100-1300 cm⁻¹.
-
Aldehyde C-H Stretch: Two characteristic weak bands around 2750 cm⁻¹ and 2850 cm⁻¹.[4][5]
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, offering a fundamental check of its identity. When coupled with a chromatographic technique (GC-MS or LC-MS), it can also help identify impurities. The molecular weight of this compound (C₉H₇ClO₃) is 198.6 g/mol . The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak (M+).
Part II: Purity Assessment & Impurity Profiling
This is where the distinction between different grades of material becomes evident. We use high-resolution chromatographic techniques to separate the main component from any impurities.
High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the premier technique for quantifying the purity of non-volatile organic compounds. A reversed-phase method separates compounds based on their polarity. By using a UV detector set to a wavelength where the analyte absorbs strongly, we can quantify its concentration relative to any impurities that elute separately. This forms the basis of the "area percent" purity value.
Caption: Workflow for HPLC-UV purity determination.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.[7]
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of ~1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile organic impurities that may not be well-resolved by HPLC.[8] This is particularly important for detecting residual solvents from the synthesis and purification process.
Protocol: GC-MS for Volatile Impurity Analysis
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector: Split mode (20:1), 250°C.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 40-450 amu.
-
Sample Preparation: Prepare a dilute solution of ~2 mg/mL in Dichloromethane.
Comparative Analysis: Standard vs. High-Purity Grade
The following table presents illustrative data from the analysis of two hypothetical batches of this compound.
| Parameter | Technique | Standard Grade Result | High-Purity Grade Result | Interpretation |
| Identity Confirmation | ¹H NMR, FT-IR, MS | Conforms to Structure | Conforms to Structure | Both grades are confirmed to be the correct compound. |
| Assay (Purity) | HPLC-UV (Area %) | 98.6% | >99.8% | The High-Purity grade has a significantly lower level of non-volatile impurities. |
| Impurity 1: 3-Chloro-4-formylbenzoic acid | HPLC-UV (Area %) | 0.75% | <0.05% (Not Detected) | Likely from hydrolysis of the ester. Its acidic nature can interfere with subsequent reactions. |
| Impurity 2: Ethyl 3-chloro-4-hydroxybenzoate | HPLC-UV (Area %) | 0.45% | <0.05% (Not Detected) | A potential reduction byproduct or related impurity.[9] |
| Impurity 3: 4-Bromo-2-chlorobenzaldehyde | GC-MS (Area %) | 0.15% | <0.01% (Not Detected) | A residual starting material from a common synthesis route.[10] Halogenated impurities can be problematic. |
| Water Content | Karl Fischer Titration | 0.20% | 0.03% | High water content can affect reactions with water-sensitive reagents. |
| Appearance | Visual | Off-white to pale yellow solid | White crystalline solid | Color often indicates the presence of trace, often conjugated, impurities. |
Validation and Trustworthiness
The trustworthiness of this analytical scheme is rooted in its self-validating nature. The quantitative purity value obtained by HPLC should be consistent with the qualitative data from other techniques. For example, the >99.8% purity of the High-Purity Grade by HPLC is corroborated by a "clean" ¹H NMR spectrum, which shows no discernible impurity peaks above the baseline noise.
This entire analytical workflow should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[11][12][13][14][15][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Conclusion
The rigorous characterization and validation of this compound purity is not merely an academic exercise; it is a fundamental requirement for reproducible and successful research and development. Relying on a single technique, such as melting point or a basic NMR spectrum, is insufficient and carries significant risk.
By adopting an orthogonal approach—combining spectroscopic identification (NMR, FT-IR, MS) with high-resolution chromatographic separation (HPLC, GC-MS)—researchers can build a comprehensive and reliable purity profile. As demonstrated with our comparative data, a "High-Purity" grade offers significant advantages by minimizing levels of process-related impurities and degradation products. This investment in starting material quality pays dividends in the form of cleaner reactions, simpler purifications, and more reliable outcomes in drug discovery and development pipelines.
References
- 1. ijnrd.org [ijnrd.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. GC-MS &GC-MS/MS: Analysis of Organic Compounds - Galala University [gu.edu.eg]
- 9. Ethyl 3-chloro-4-hydroxybenzoate | C9H9ClO3 | CID 12652105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mthis compound synthesis - chemicalbook [chemicalbook.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. drugfuture.com [drugfuture.com]
- 13. fda.gov [fda.gov]
- 14. USP <1225> Method Validation - BA Sciences [basciences.com]
- 15. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
- 17. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-chloro-4-formylbenzoate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-chloro-4-formylbenzoate (CAS No. 1465327-51-8), a compound that, while invaluable in synthetic chemistry, requires meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of risk mitigation and scientific causality.
Hazard Identification and Risk Assessment: Understanding the "Why"
While a specific, comprehensive safety data sheet for this compound is not widely available, analysis of structurally similar compounds, such as Ethyl 3-chloro-4-hydroxybenzoate, provides critical insights into its potential hazards. The primary risks associated with this class of compounds include:
-
Skin Irritation: Halogenated aromatic compounds can be irritants upon dermal contact.
-
Serious Eye Irritation: The presence of functional groups like aldehydes and esters can cause significant irritation to the delicate tissues of the eye.
-
Respiratory Tract Irritation: As a fine powder or vapor, this compound may irritate the respiratory system if inhaled.
Therefore, our safety protocols are designed to create a multi-layered defense against these potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the anticipated hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact and potential irritation. Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles | Offers a complete seal around the eyes to protect against splashes, dust, and vapors that could cause severe irritation. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with particulate filter | Recommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural workflow is designed to minimize exposure and ensure a controlled environment from receipt of the compound to its final disposal.
Receiving and Storage
-
Inspect upon Arrival: Visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.[2]
Laboratory Handling
-
Controlled Environment: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Weighing and Transfer:
-
When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent dust dispersal.
-
Use spatulas and other tools dedicated to this compound to avoid cross-contamination.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1][2] If respiratory symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan: Responsible Stewardship
Chemical waste disposal must adhere to all local, state, and federal regulations.
-
Waste Container: Designate a specific, clearly labeled, and sealed container for all waste containing this compound.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.
Workflow Visualization
The following diagram illustrates the key decision points and safety measures in the handling workflow for this compound.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

